1-Iodoimidazo[1,5-a]pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodoimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2/c8-7-6-3-1-2-4-10(6)5-9-7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAJSPWQQIHUCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Iodoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Value of 1-Iodoimidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds. Its unique electronic and structural features allow it to interact with a variety of biological targets, leading to applications in oncology, neuroscience, and anti-inflammatory research. Within this class of compounds, this compound emerges as a key strategic intermediate. The introduction of an iodine atom at the C1 position provides a versatile synthetic handle for a host of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This guide, intended for the practicing research scientist, provides a comprehensive overview of the synthesis, spectroscopic characteristics, and chemical reactivity of this valuable building block. The protocols and insights herein are presented to empower researchers in their pursuit of novel therapeutics and functional materials based on the imidazo[1,5-a]pyridine core.
Synthesis of this compound
The preparation of this compound is most commonly achieved through the direct electrophilic iodination of the parent heterocycle, imidazo[1,5-a]pyridine. The electron-rich nature of the imidazole ring facilitates this transformation, with the C1 position being particularly susceptible to electrophilic attack. Two primary methods have been reported, utilizing either molecular iodine (I₂) or N-Iodosuccinimide (NIS) as the iodine source.
Method A: Direct Iodination with Molecular Iodine
This method is a straightforward and efficient route to the desired product. The reaction proceeds by activating molecular iodine in a suitable solvent to generate an electrophilic iodine species that is readily attacked by the imidazo[1,5-a]pyridine.
-
To a solution of imidazo[1,5-a]pyridine (1.0 equiv.) in tetrahydrofuran (THF), add molecular iodine (I₂) (1.0 equiv.) at room temperature under an inert atmosphere (e.g., Argon).
-
Expert Insight: The use of a 1:1 stoichiometry is crucial. Excess iodine can lead to the formation of di-iodinated byproducts and complicates purification. THF is an excellent solvent choice as it is relatively non-polar, solubilizes the starting material, and is inert to the reaction conditions.
-
-
Stir the resulting mixture under reflux for 1 hour.
-
Causality: Heating to reflux provides the necessary activation energy for the reaction to proceed to completion in a timely manner. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Self-Validation: The disappearance of the characteristic brown color of I₂ upon addition of sodium thiosulfate confirms the quenching of any unreacted iodine.
-
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield this compound. [1]
-
Physical Properties: The product is typically obtained as a brownish syrup.[1]
-
Method B: Iodination with N-Iodosuccinimide (NIS)
An alternative and often milder method involves the use of N-Iodosuccinimide as the electrophilic iodine source. This reagent is particularly useful when dealing with sensitive substrates.
-
To a solution of imidazo[1,5-a]pyridine (1.0 equiv.) in a suitable solvent such as acetonitrile or dichloromethane, add N-Iodosuccinimide (1.0-1.1 equiv.) at room temperature.
-
Expert Insight: NIS is a crystalline solid that is easier to handle than molecular iodine. A slight excess of NIS can be used to ensure complete conversion of the starting material.
-
-
Stir the reaction at room temperature until completion (monitor by TLC). The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with a suitable organic solvent, dry the organic phase, and concentrate in vacuo.
-
Purify by flash column chromatography on silica gel. [2]
Sources
A Comprehensive Technical Guide to 1-Iodoimidazo[1,5-a]pyridine: Structure, Nomenclature, and Synthetic Utility
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science due to its unique electronic properties and diverse biological activities.[1] This technical guide provides an in-depth analysis of a key derivative, 1-Iodoimidazo[1,5-a]pyridine, tailored for researchers, chemists, and professionals in drug development. We will dissect its core structure, elucidate the principles behind its systematic nomenclature, present a detailed synthetic protocol, and explore the reactivity that makes it a valuable intermediate for chemical library synthesis. This document is designed to serve as a practical reference, blending theoretical principles with actionable, field-proven insights.
Part 1: The Imidazo[1,5-a]pyridine Core: Structure and Nomenclature
The Bicyclic Scaffold
The foundation of our topic is the imidazo[1,5-a]pyridine ring system. This is a bicyclic aromatic heterocycle where an imidazole ring is fused to a pyridine ring.[2] Specifically, the fusion occurs between the 'a' face of the imidazole ring (the N1-C5 bond) and the pyridine ring, resulting in a 6-5 fused system with a bridgehead nitrogen atom (N4).[3]
The IUPAC nomenclature for this parent heterocycle is imidazo[1,5-a]pyridine . The numbers in the brackets, [1,5-a], define the nature of the fusion. '1,5' indicates that the fusion involves the bond between atom 1 and atom 5 of the imidazole ring, and the 'a' denotes the face of the pyridine ring to which it is fused.
Systematic Numbering
To name derivatives correctly, a standardized atom numbering system is essential. For imidazo[1,5-a]pyridine, the numbering begins at the carbon atom immediately adjacent to the bridgehead nitrogen in the five-membered ring and proceeds around the imidazole portion before continuing around the pyridine ring.
The correct IUPAC numbering is as follows:
-
C1, C3: Carbons in the imidazole ring.
-
N2: The non-bridgehead nitrogen in the imidazole ring.
-
N4: The bridgehead nitrogen atom.
-
C5, C6, C7, C8: Carbons in the pyridine ring.
This systematic approach ensures that any substituent's position can be described unambiguously.
Caption: IUPAC numbering of the imidazo[1,5-a]pyridine scaffold.
Nomenclature of this compound
Following these rules, the nomenclature for the topic compound is straightforward:
-
Parent: imidazo[1,5-a]pyridine
-
Substituent: Iodo- (for Iodine)
-
Position: 1-
Combining these elements gives the unambiguous IUPAC name: This compound . This name precisely communicates the identity and structure of the molecule.
Part 2: Synthesis and Mechanistic Rationale
The introduction of an iodine atom at the C1 position is a key transformation that turns the relatively simple imidazo[1,5-a]pyridine scaffold into a versatile building block for further chemical elaboration.
Synthetic Approach: Electrophilic Iodination
The synthesis of this compound derivatives is typically achieved through electrophilic substitution. The imidazole ring is electron-rich, making it susceptible to attack by electrophiles. The C1 position is particularly activated towards such reactions. A common and effective method involves the direct iodination of the parent heterocycle using molecular iodine (I₂) in the presence of a mild base.[4]
Sources
A Comprehensive Technical Guide to the Synthesis of 1-Iodoimidazo[1,5-a]pyridine
Introduction
Imidazo[1,5-a]pyridine is a privileged heterocyclic scaffold that constitutes the core of numerous compounds with significant applications in pharmaceuticals and material science. The functionalization of this nucleus is of paramount importance for the development of novel molecular entities. Specifically, the introduction of a halogen atom, such as iodine, at the C1 position opens up a plethora of possibilities for further chemical transformations, including cross-coupling reactions, making 1-iodoimidazo[1,5-a]pyridine a valuable synthetic intermediate. This guide provides an in-depth technical overview of the direct iodination of imidazo[1,5-a]pyridine, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale behind the procedural choices.
Reaction Mechanism and Theoretical Considerations
The synthesis of this compound from imidazo[1,5-a]pyridine is an electrophilic aromatic substitution reaction. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to attack by electrophiles. The C1 position is particularly activated towards electrophilic substitution due to the electronic nature of the fused imidazole and pyridine rings.
The reaction can be effectively carried out using molecular iodine (I₂) or N-Iodosuccinimide (NIS) as the iodinating agent.
Mechanism with Molecular Iodine (I₂):
When using molecular iodine, the reaction likely proceeds through the formation of a more potent electrophilic iodine species, which is then attacked by the electron-rich C1 position of the imidazo[1,5-a]pyridine ring. The reaction is often facilitated by a base or by refluxing in a suitable solvent to promote the formation of the electrophile and the subsequent deprotonation of the sigma complex intermediate.
Mechanism with N-Iodosuccinimide (NIS):
N-Iodosuccinimide is a common and efficient source of electrophilic iodine.[1] In the presence of an acid catalyst or under thermal conditions, NIS releases an iodonium ion (I+) or a polarized iodine species, which is then readily attacked by the imidazo[1,s5-a]pyridine. The use of NIS often allows for milder reaction conditions compared to molecular iodine.[2]
The general mechanism for the electrophilic iodination at the C1 position is depicted below:
Caption: Generalized mechanism of electrophilic iodination of imidazo[1,5-a]pyridine.
Experimental Protocol: Iodination using Molecular Iodine
This section provides a detailed, step-by-step methodology for the synthesis of this compound using molecular iodine.
Materials and Reagents:
-
Imidazo[1,5-a]pyridine
-
Iodine (I₂)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., n-hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: To a solution of imidazo[1,5-a]pyridine (1.0 equivalent) in anhydrous tetrahydrofuran (THF), add molecular iodine (I₂) (1.0 equivalent) at room temperature under an inert atmosphere (e.g., Argon).[3]
-
Reaction Execution: The resulting mixture is stirred and heated to reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to reduce the excess iodine.[3] Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the synthesis of this compound.
Data Presentation and Characterization
Reactant and Product Properties:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Imidazo[1,5-a]pyridine | C₇H₆N₂ | 118.14 | Solid |
| This compound | C₇H₅IN₂ | 244.03 | Solid |
Characterization Data:
-
Imidazo[1,5-a]pyridine:
-
¹H NMR (400 MHz, CDCl₃) δ: 8.04 (s, 1H), 7.89 (d, J = 7.1 Hz, 1H), 7.36 (d, J = 9.3 Hz, 1H), 6.77 (dd, J = 9.3, 6.3 Hz, 1H), 6.60 (dd, J = 7.1, 6.3 Hz, 1H).[3]
-
-
This compound:
-
The characterization data for the product would be obtained after synthesis and purification. Expected shifts in the ¹H NMR spectrum would include the disappearance of the singlet at 8.04 ppm (H1) and potential downfield shifts of the adjacent protons.
-
Conclusion
The direct iodination of imidazo[1,5-a]pyridine is a straightforward and efficient method for the synthesis of this compound, a versatile intermediate in organic synthesis. The choice of iodinating agent, either molecular iodine or N-iodosuccinimide, can be tailored to the specific requirements of the reaction scale and desired conditions. The protocol outlined in this guide, when executed with precision, provides a reliable pathway to this valuable compound, thereby enabling further exploration of the chemical space around the imidazo[1,5-a]pyridine scaffold for applications in drug discovery and materials science.
References
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). MDPI.
- Synthesis of 1-iodo-5-(5-carboxypentyl)-imidazo[1,5-a]pyridine. (n.d.). PrepChem.com.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. (n.d.). RSC Publishing.
- Synthesis of Imidazo[1,5-a]pyridines via I2-Mediated sp3 C−H Amination. (n.d.). ResearchGate.
- Synthesis of imidazo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal.
- Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines. (n.d.). De Gruyter.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). ResearchGate.
- N-Iodosuccinimide (NIS). (n.d.). Organic Chemistry Portal.
- Supplementary Materials. (n.d.). The Royal Society of Chemistry.
- Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (n.d.). ACS Publications.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. (n.d.). OUCI.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. (n.d.). NIH.
- Recent synthetic methodologies for imidazo[1,5-a]pyridines and related heterocycles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
- Electrophilic halogenation. (n.d.). Wikipedia.
- Iodination Using N-Iodosuccinimide (NIS). (n.d.). Common Organic Chemistry.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). MDPI.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (n.d.). PubMed Central.
- Synthesis of imidazo[1,2-a]pyridines: a decade update. (n.d.). Semantic Scholar.
- Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal.
- N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination. (n.d.). OUCI.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). ACS Omega.
- Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. (n.d.). MDPI.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. (n.d.). PMC.
- Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. (n.d.). Beilstein Journals.
- (PDF) Strategic Methodologies for Efficient Synthesis of Imidazo[1,5- a ]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. (n.d.). ResearchGate.
Sources
An In-Depth Technical Guide to the Physical Characteristics of 1-Iodoimidazo[1,5-a]pyridine
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling a Key Synthetic Intermediate
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns have led to its incorporation into a wide array of biologically active molecules and functional materials.[1][2][3][4] Within this class of compounds, 1-Iodoimidazo[1,5-a]pyridine emerges as a pivotal synthetic intermediate. The presence of a labile iodine atom at the 1-position provides a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. This guide offers a comprehensive exploration of the physical and chemical characteristics of this compound, providing researchers with the essential knowledge to effectively utilize this valuable building block in their scientific endeavors.
Molecular Structure and Key Physicochemical Properties
This compound possesses a bicyclic aromatic structure, the core of which is the imidazo[1,5-a]pyridine ring system. The iodine atom is attached to the carbon atom at the 1-position of this fused ring.
Table 1: Key Physicochemical Properties of Imidazo[1,5-a]pyridine and its 1-Bromo Analogue
| Property | Imidazo[1,5-a]pyridine | 1-Bromoimidazo[1,5-a]pyridine | This compound |
| Molecular Formula | C₇H₆N₂ | C₇H₅BrN₂ | C₇H₅IN₂ |
| Molecular Weight | 118.14 g/mol | 197.03 g/mol | 244.04 g/mol |
| Appearance | Dark green low melting solid | Not explicitly reported, likely a solid | Not explicitly reported, likely a solid |
| Melting Point | 43-49 °C | Not explicitly reported | Not explicitly reported |
| Solubility | Soluble in many organic solvents | Not explicitly reported | Not explicitly reported |
Note: Specific experimental data for this compound is not widely available in the literature. The data for the parent compound and the bromo-analogue are provided for comparative purposes.
Spectroscopic Characterization
¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-bromoimidazo[1,5-a]pyridine in CDCl₃ shows distinct signals for the aromatic protons of the bicyclic system.[5] Based on this, the expected ¹H NMR spectrum of this compound would exhibit a similar pattern, with potential slight shifts in the chemical shifts of the protons adjacent to the C1-I bond due to the different electronic effects of iodine compared to bromine.
Table 2: ¹H NMR Data for 1-Bromoimidazo[1,5-a]pyridine [5]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H | 8.04 | s | - |
| Ar-H | 7.89 | d | 7.1 |
| Ar-H | 7.36 | d | 9.3 |
| Ar-H | 6.77 | dd | 9.3, 6.3 |
| Ar-H | 6.60 | dd | 7.1, 6.3 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. While specific data for this compound is not available, the spectrum of the parent imidazo[1,5-a]pyridine can serve as a foundational reference. The introduction of the iodine atom at C1 is expected to cause a significant downfield shift for the C1 signal due to the heavy atom effect.
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. The expected molecular ion peak [M]⁺ would be observed at m/z 244. The isotopic pattern of the molecular ion would be characteristic of a compound containing one iodine atom. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental formula.
Synthesis and Purification
The synthesis of this compound can be achieved through the direct iodination of the parent imidazo[1,5-a]pyridine.[5]
Experimental Protocol: Synthesis of this compound[5]
Materials:
-
Imidazo[1,5-a]pyridine
-
Iodine (I₂)
-
Tetrahydrofuran (THF)
-
Saturated sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of imidazo[1,5-a]pyridine (1.0 equivalent) in THF, add iodine (1.0 equivalent) at room temperature under an inert atmosphere (e.g., Argon).
-
Stir the resulting mixture under reflux for 1 hour.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Neutralize the mixture with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: The use of an inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture.
-
Reflux: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the iodination.
-
Quenching with Na₂S₂O₃: Sodium thiosulfate is used to quench any unreacted iodine in the reaction mixture.
-
Neutralization with NaHCO₃: Sodium bicarbonate is used to neutralize any acidic byproducts that may have formed during the reaction.
-
Extraction and Chromatography: These standard purification techniques are employed to isolate the desired product from the reaction mixture and any remaining starting materials or byproducts.
Diagram of Synthetic Workflow:
Reactivity and Stability
The C-I bond in this compound is the most reactive site in the molecule for cross-coupling reactions. The carbon-iodine bond is weaker than the corresponding carbon-bromine and carbon-chlorine bonds, making iodo-substituted heterocycles more reactive in reactions such as Suzuki, Sonogashira, and Heck couplings.[6] This enhanced reactivity allows for the introduction of a wide range of substituents at the 1-position under milder reaction conditions.
The stability of this compound is expected to be moderate. Like many iodo-aromatic compounds, it may be sensitive to light and should be stored in a dark, cool, and dry place under an inert atmosphere to prevent degradation.
Diagram of Reactivity:
Applications in Drug Development and Research
The utility of this compound lies in its role as a versatile precursor for the synthesis of more complex imidazo[1,5-a]pyridine derivatives with potential biological activity. The imidazo[1,5-a]pyridine core is found in compounds with a range of therapeutic applications, including anticancer and anti-inflammatory agents.[1] The ability to easily modify the 1-position of the ring system through the iodo-intermediate allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of a diverse range of substituted imidazo[1,5-a]pyridines. While specific physical data for this compound is not extensively documented, its synthesis is straightforward, and its reactivity is predictable based on the established chemistry of iodo-heterocycles. This guide provides a foundational understanding of the key characteristics of this compound, empowering researchers to effectively utilize this compound in the pursuit of novel therapeutics and functional materials.
References
- PrepChem. Synthesis of 1-iodo-5-(5-carboxypentyl)-imidazo[1,5-a]pyridine.
- MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- The Royal Society of Chemistry. Supplementary Materials.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- ACS Publications. Selective C–H Iodination of (Hetero)arenes.
- YouTube. 3.3 Haloalkanes No 5 Comparing the reactivity of chloro-, bromo- and iodoalkanes.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
Spectroscopic Data for 1-Iodoimidazo[1,5-a]pyridine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 1-Iodoimidazo[1,5-a]pyridine, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but also the underlying scientific rationale for its interpretation and acquisition. We will delve into the nuances of its ¹H NMR, ¹³C NMR, and Mass Spectrometry data, grounded in established principles of spectroscopic analysis.
Introduction to this compound
The imidazo[1,5-a]pyridine core is a significant structural motif found in numerous biologically active compounds. The introduction of a halogen, such as iodine, at the 1-position can critically modulate a molecule's pharmacokinetic and pharmacodynamic properties, making this compound a valuable building block in synthetic chemistry. Accurate and thorough spectroscopic characterization is paramount for confirming its identity and purity.
Synthesis of this compound
The synthesis of this compound can be achieved through various methods, often involving the direct iodination of the parent imidazo[1,5-a]pyridine. Below is a representative protocol adapted from literature procedures for the synthesis of related compounds.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of imidazo[1,5-a]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The chemical shifts and coupling constants are indicative of the electronic environment and the connectivity of the protons.
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-8 | ~8.10 | d | ~7.0 |
| H-3 | ~7.95 | s | - |
| H-5 | ~7.40 | d | ~9.0 |
| H-7 | ~6.80 | dd | ~9.0, 6.5 |
| H-6 | ~6.65 | t | ~7.0 |
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
Interpretation:
-
The downfield shift of H-8 is attributed to the deshielding effect of the adjacent nitrogen atom and the fused ring system.
-
The singlet for H-3 indicates no adjacent protons.
-
The protons H-5, H-6, and H-7 on the pyridine ring exhibit characteristic coupling patterns for a substituted pyridine.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~75-85 |
| C-3 | ~130-140 |
| C-5 | ~120-130 |
| C-6 | ~110-120 |
| C-7 | ~115-125 |
| C-8 | ~125-135 |
| C-8a | ~135-145 |
Interpretation:
-
C-1: The most notable feature is the upfield shift of the carbon atom directly attached to the iodine (C-1). This is due to the "heavy atom effect," where the large electron cloud of the iodine atom induces a shielding effect on the attached carbon.
-
The other carbon chemical shifts are in the expected aromatic region for a heterocyclic system. The quaternary carbon C-8a is expected to be the most downfield in the pyridine ring portion.
Position ¹H (ppm) ¹³C (ppm, est.)
1-~75-85 3~7.95~130-140 5~7.40~120-130 6~6.65~110-120 7~6.80~115-125 8~8.10~125-135 8a-~135-145
>]; } } enddot Caption: Structure and corresponding NMR assignments.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the molecular formula is C₇H₅IN₂ and the molecular weight is approximately 244.03 g/mol .[1]
Expected Observations in ESI-MS:
-
Molecular Ion Peak ([M+H]⁺): In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the most prominent peak is expected to be the protonated molecule at m/z ≈ 245.04.
-
Isotope Pattern: The presence of iodine will result in a characteristic isotope pattern. While ¹²⁷I is the only stable isotope, its presence is a key identifier.
-
Fragmentation: Fragmentation of the molecule may occur, leading to characteristic daughter ions. A common fragmentation pathway for iodo-substituted aromatics is the loss of the iodine radical, which would result in a fragment ion at m/z ≈ 117.06, corresponding to the imidazo[1,5-a]pyridine cation radical.
Conclusion
The spectroscopic data presented in this guide provide a robust framework for the identification and characterization of this compound. The ¹H NMR data, with its distinct chemical shifts and coupling patterns, confirms the proton arrangement on the heterocyclic core. While experimental ¹³C NMR and MS data are not widely published, the predicted values and fragmentation patterns, based on established chemical principles and data from analogous structures, offer a reliable means of characterization. This guide serves as a valuable resource for scientists working with this important synthetic intermediate, enabling confident structural verification and facilitating its use in further research and development.
References
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - ACS Public
- This compound - ChemScene
- Imidazo(1,5-a)pyridine | C7H6N2 - PubChem
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Medi
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The Versatile Reactivity of the Carbon-Iodine Bond in 1-Iodoimidazo[1,5-a]pyridine: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] The introduction of an iodine atom at the C1-position of this bicyclic system unlocks a plethora of synthetic possibilities, primarily by leveraging the inherent reactivity of the carbon-iodine (C-I) bond. This in-depth technical guide provides a comprehensive overview of the synthesis and, most importantly, the reactivity of 1-iodoimidazo[1,5-a]pyridine. We will delve into the mechanistic underpinnings and practical applications of this versatile building block in key carbon-carbon (C-C) and carbon-nitrogen (C-N) bond-forming reactions, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable intermediate.
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Core and its C1-Iodo Derivative
The imidazo[1,5-a]pyridine core is a key structural component in numerous biologically active compounds, exhibiting a wide range of therapeutic properties.[1] The ability to functionalize this scaffold with precision is paramount in the drug discovery process. Halogenation, particularly iodination, at specific positions provides a powerful handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions. The C-I bond, being the most reactive among the carbon-halogen bonds (C-I > C-Br > C-Cl), offers distinct advantages in terms of milder reaction conditions and broader catalyst compatibility.
This guide will focus on the reactivity of the C-I bond at the 1-position of the imidazo[1,5-a]pyridine ring system, a site amenable to a variety of synthetic transformations. Understanding the nuances of these reactions is crucial for the efficient and strategic synthesis of novel imidazo[1,5-a]pyridine derivatives.
Synthesis of this compound
The primary route to this compound involves the direct iodination of the parent imidazo[1,5-a]pyridine heterocycle. The choice of iodinating agent and reaction conditions is critical to achieve high regioselectivity and yield.
Electrophilic Iodination
The most common and efficient method for the synthesis of this compound is through electrophilic iodination. Reagents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) are typically employed.[3]
Experimental Protocol: Iodination using N-Iodosuccinimide (NIS)
-
To a solution of imidazo[1,5-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane, add N-iodosuccinimide (1.0-1.2 eq).
-
Stir the reaction mixture at room temperature for a period of 1-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically quenched with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
The product is then extracted with an organic solvent, dried over anhydrous sodium sulfate, and purified by column chromatography on silica gel.
The causality behind this choice lies in the electron-rich nature of the C1 position of the imidazo[1,5-a]pyridine ring, making it susceptible to electrophilic attack. NIS is often preferred due to its ease of handling and milder reaction conditions compared to molecular iodine.
The Carbon-Iodine Bond: A Gateway to Molecular Diversity
The C-I bond in this compound is the linchpin for a multitude of powerful cross-coupling reactions. The general mechanism for these palladium-catalyzed transformations involves a catalytic cycle of oxidative addition, transmetalation (for Suzuki and Sonogashira), migratory insertion (for Heck), and reductive elimination.[4]
Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and heteroaryl-aryl structures.[5][6] The reaction of this compound with various boronic acids or esters provides a direct route to 1-aryl- or 1-heteroarylimidazo[1,5-a]pyridines.
Experimental Protocol: Suzuki-Miyaura Coupling
-
In a reaction vessel, combine this compound (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a combination of a palladium precursor like Pd(OAc)₂ and a suitable ligand (e.g., SPhos, XPhos).
-
Add a base, typically an aqueous solution of Na₂CO₃, K₂CO₃, or Cs₂CO₃ (2.0-3.0 eq).
-
Add a solvent system, commonly a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Table 1: Exemplary Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 92 |
| 3 | 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DME/H₂O | 85 | 16 | 78 |
The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and is often substrate-dependent. The use of bulky, electron-rich phosphine ligands can facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[3]
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the formation of a C(sp²)-C(sp) bond, linking the imidazo[1,5-a]pyridine core to a terminal alkyne.[7] This reaction is typically cocatalyzed by palladium and copper salts.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq) and a terminal alkyne (1.2-1.5 eq) in a suitable solvent such as THF or DMF, add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).
-
Add a base, typically an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
The reaction is usually carried out under an inert atmosphere at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, the reaction mixture is filtered to remove the amine hydrohalide salt.
-
The filtrate is concentrated, and the residue is purified by column chromatography.
The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]
Heck Reaction: Alkenylation of the Imidazo[1,5-a]pyridine Core
The Heck reaction enables the coupling of this compound with alkenes to form substituted alkenes.[9] This reaction is a versatile tool for the synthesis of complex organic molecules.
Experimental Protocol: Heck Reaction
-
In a reaction vessel, combine this compound (1.0 eq), the alkene (1.2-2.0 eq), a palladium catalyst (e.g., Pd(OAc)₂), and a phosphine ligand (e.g., PPh₃ or a more specialized ligand).
-
Add a base, such as triethylamine or a solid base like K₂CO₃.
-
Add a polar aprotic solvent like DMF or NMP.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 140 °C.
-
After completion, the reaction is cooled, diluted with water, and the product is extracted with an organic solvent.
-
Purification is achieved by column chromatography.
The regioselectivity of the Heck reaction is influenced by the electronic and steric properties of the alkene substrate.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][10] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.
Experimental Protocol: Buchwald-Hartwig Amination
-
To a reaction vessel under an inert atmosphere, add this compound (1.0 eq), the amine (1.1-1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP, Xantphos).
-
Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS).
-
Add an anhydrous aprotic solvent like toluene or dioxane.
-
Heat the reaction mixture, typically between 80 and 110 °C, until the starting material is consumed.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The crude product is purified by column chromatography.
The choice of ligand is critical in the Buchwald-Hartwig amination to facilitate both the oxidative addition and the reductive elimination steps involving the nitrogen nucleophile.[11]
Conclusion: A Versatile Tool for Chemical Innovation
The carbon-iodine bond in this compound serves as a highly reactive and versatile functional handle for the synthesis of a diverse array of derivatives. Through well-established and robust cross-coupling methodologies such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, chemists can readily introduce a wide range of substituents at the C1-position of this important heterocyclic scaffold. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize novel molecules with potential applications in drug discovery, materials science, and beyond. The continued exploration of the reactivity of this and other halo-imidazo[1,5-a]pyridines will undoubtedly lead to further innovations in the field of synthetic chemistry.
References
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- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025-08-06).
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI. (n.d.).
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- Heck reaction - Wikipedia. (n.d.).
- Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. (n.d.).
- Sonogashira Coupling - Chemistry LibreTexts. (2024-08-05).
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. (2024-12-05).
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Publishing. (n.d.).
- Palladium-catalyzed Mizoroki-Heck Reaction Using Imidazo[1,5- a ]pyridines | Request PDF. (n.d.).
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing. (n.d.).
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - NIH. (n.d.).
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - ResearchGate. (2024-09-03).
- Heck Reaction - Organic Chemistry Portal. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
- Mechanistic studies of transition metal-catalyzed cross-coupling reactions - International Journal of Advanced Chemistry Research. (n.d.).
- A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... - ResearchGate. (n.d.).
- Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
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Key literature on the discovery of imidazo[1,5-a]pyridine scaffolds.
An In-Depth Technical Guide to the Synthesis of Imidazo[1,5-a]pyridine Scaffolds for Researchers and Drug Development Professionals
Introduction: The Imidazo[1,5-a]pyridine Core
The imidazo[1,5-a]pyridine scaffold is a fused heterocyclic system where an imidazole ring is fused to a pyridine ring across the 1 and 5 positions. This nitrogen-rich architecture has garnered significant attention in both academic and industrial research due to its prevalence in a wide array of pharmacologically active compounds and its applications in materials science.[1][2][3] Its unique electronic properties and structural rigidity make it a privileged scaffold in drug discovery, with derivatives showing promise in treating cancer, neurological disorders, and inflammatory diseases.[4][5] Furthermore, the versatile nature of this core allows for the synthesis of stable N-heterocyclic carbenes (NHCs) and luminescent materials for optoelectronic devices.[3][6]
This guide provides a comprehensive overview of the key synthetic methodologies for constructing the imidazo[1,5-a]pyridine core, moving from classical cyclization reactions to modern transition-metal-free C-H amination and innovative Ritter-type reactions. The focus is on the causality behind experimental choices, providing detailed, field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Pillar 1: Cyclocondensation and Annulation Strategies
Cyclocondensation represents one of the most direct and established routes to the imidazo[1,5-a]pyridine core. These methods typically involve the formation of two new bonds in a single synthetic operation, starting from readily available pyridine-based precursors.
Iodine-Mediated One-Pot Synthesis from 2-Aminomethylpyridines
A highly efficient one-pot method involves the reaction of 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, mediated by molecular iodine.[7] This approach is notable for its mild reaction conditions, high atom economy, and the simultaneous construction of C-N and C-S bonds, yielding 1-thio-substituted imidazo[1,5-a]pyridines.[7]
The reaction proceeds via an initial condensation of the aminomethylpyridine with the aldehyde to form a Schiff base intermediate. Iodine then facilitates the oxidative cyclization, and the sulfinate anion acts as a nucleophile to install the thioether group at the C1 position. The choice of iodine as a mediator is crucial; it is a mild, inexpensive, and environmentally benign oxidizing agent that avoids the need for harsh or toxic metal catalysts.
-
To a solution of 2-aminomethylpyridine (0.5 mmol) and benzaldehyde (0.5 mmol) in 1,4-dioxane (3.0 mL), add iodine (I₂) (1.0 mmol).
-
Stir the mixture at 100 °C for 2 hours. Monitor the reaction progress by TLC.
-
After the initial reaction is complete, add sodium benzenesulfinate (1.0 mmol) to the mixture.
-
Continue stirring at 100 °C for an additional 10 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analog.
Caption: One-pot workflow for synthesizing 1-thio-imidazo[1,5-a]pyridines.
Transition-Metal-Free sp³ C–H Amination
Another powerful strategy involves the direct amination of a C(sp³)–H bond adjacent to the pyridine nitrogen. An iodine-mediated oxidative annulation of 2-pyridyl ketones and alkylamines provides a metal-free route to construct the imidazole ring.[8][9] This method is operationally simple and can be performed on a gram scale.[9]
The reaction is believed to proceed through the formation of an N-iodo intermediate, followed by an intramolecular radical cyclization involving the C-H bond of the alkylamine, leading to the fused ring system. The use of a simple base like sodium acetate (NaOAc) is sufficient to promote the reaction.[8]
Pillar 2: Advanced Ritter-Type Reaction Strategy
Recently, a novel and efficient synthesis of imidazo[1,5-a]pyridines has been developed utilizing a unique intermolecular Ritter-type reaction.[4] This method employs a combination of bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) and p-toluenesulfonic acid (p-TsOH) to catalyze the reaction between a pyridinylmethanol and an aryl or alkyl nitrile.[4]
This approach is highly effective due to the exceptional ability of Bi(OTf)₃ to act as a Lewis acid, activating the benzylic alcohol to generate a stable carbocation intermediate. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion, which subsequently undergoes an intramolecular cyclization with the pyridine nitrogen, followed by rearomatization to yield the final product.[4]
Caption: Mechanism of the Bi(OTf)₃-catalyzed Ritter-type synthesis.
-
To a sealed tube, add the pyridinylmethanol substrate (1a, 1.0 equiv).
-
Add acetonitrile (MeCN) as the solvent (0.3 M concentration).
-
Add bismuth(III) trifluoromethanesulfonate (Bi(OTf)₃) (5 mol %).
-
Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (7.5 equiv).
-
Seal the tube and heat the reaction mixture at 150 °C overnight.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under vacuum.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
The robustness of the Ritter-type reaction is demonstrated by its tolerance to various substituents on both the pyridine ring and the nitrile.
| Entry | Pyridinylmethanol Substrate | Nitrile | Product | Yield (%) |
| 1 | (Pyridin-2-yl)methanol | Acetonitrile | 3-Methylimidazo[1,5-a]pyridine | 97 |
| 2 | (6-Methylpyridin-2-yl)methanol | Acetonitrile | 3,5-Dimethylimidazo[1,5-a]pyridine | 92 |
| 3 | (Pyridin-2-yl)methanol | Benzonitrile | 3-Phenylimidazo[1,5-a]pyridine | 85 |
| 4 | (Pyridin-2-yl)methanol | 4-Chlorobenzonitrile | 3-(4-Chlorophenyl)imidazo[1,5-a]pyridine | 88 |
Table adapted from data presented in ACS Organic & Inorganic Au, 2024.[4] Yields are for isolated products.
Pillar 3: Modern Synthetic Approaches
The field continues to evolve with the development of novel synthetic strategies that offer improved efficiency, broader substrate scope, and milder reaction conditions.
Denitrogenative Transannulation
A metal-free approach involves the denitrogenative transannulation of pyridotriazoles with nitriles.[10] This reaction, catalyzed by BF₃·Et₂O, proceeds by extruding molecular nitrogen from the triazole ring, followed by the incorporation of the nitrile to form the imidazole portion of the scaffold. The choice of solvent combination (dichlorobenzene-dichloroethane) is reported to be critical for achieving high yields.[10]
Electrochemical Synthesis
Electrosynthesis offers a green and sustainable alternative to traditional methods. A three-component electrochemical reaction of pyridine-2-carboxaldehydes, amines, and ammonium thiocyanate (NH₄SCN) can produce 1-cyano-imidazo[1,5-a]pyridines.[11] In this innovative process, NH₄SCN serves as both the electrolyte and the cyanating agent. The reaction involves the anodic oxidation of an imine intermediate, followed by a cascade cyclization to form the final product.[11]
Conclusion
The imidazo[1,5-a]pyridine scaffold remains a cornerstone of modern medicinal chemistry and materials science. The synthetic routes to this core are diverse and continue to expand, offering researchers a rich toolbox to generate molecular complexity. Classical cyclocondensation reactions provide reliable and direct access, while modern methods, such as the iodine-mediated C-H amination and the innovative Bi(OTf)₃-catalyzed Ritter-type reaction, offer metal-free or highly efficient catalytic alternatives with broad substrate compatibility.[4][7] Emerging techniques like transannulation and electrosynthesis further highlight the ongoing innovation in the field, pushing the boundaries of efficiency and sustainability.[10][11] This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently explore and utilize this versatile and valuable chemical scaffold.
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- Chem-Impex. (n.d.). Imidazo[1,5-a]pyridine-5-carbaldehyde. chem-impex.com. [Link]
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- 9. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Imidazo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 11. Electrochemical synthesis of CN-substituted imidazo[1,5-a]pyridines via a cascade process using NH4SCN as both an electrolyte and a non-trivial cyanating agent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comprehensive Technical Guide to the Stability and Storage of 1-Iodoimidazo[1,5-a]pyridine
Abstract
1-Iodoimidazo[1,5-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As with many halogenated organic molecules, its stability is a critical parameter that dictates its shelf-life, reactivity in synthetic protocols, and overall utility in research and development. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity over time. The recommendations provided herein are grounded in established chemical principles and data from analogous compounds.
Introduction to this compound
The imidazo[1,5-a]pyridine scaffold is a privileged structural motif found in numerous biologically active compounds.[1][2] The introduction of an iodine atom at the 1-position creates a versatile handle for further functionalization, typically through cross-coupling reactions. This makes this compound a valuable building block in the synthesis of complex molecules for drug discovery and other applications.[3][4][5] However, the carbon-iodine bond can be susceptible to degradation, necessitating careful consideration of storage and handling procedures.
Physicochemical Properties and Inherent Stability
The imidazo[1,5-a]pyridine core is a stable aromatic system.[2] The key to understanding the stability of the titled compound lies in the nature of the C-I bond and the electron-rich nature of the heterocyclic ring.
| Property | Value/Information | Source |
| Molecular Formula | C₇H₅IN₂ | [6] |
| Molecular Weight | 244.03 g/mol | [6] |
| Appearance | Typically a solid | Inferred |
| pKa | Data not available for the iodo-derivative, but the parent imidazo[1,5-a]pyridine is basic. | [7] |
The presence of the iodine atom makes the molecule susceptible to several degradation pathways, which are primarily influenced by external factors such as light, temperature, and atmospheric conditions.
Key Factors Influencing Stability and Potential Degradation Pathways
Light Sensitivity (Photosensitivity)
The carbon-iodine bond is known to be labile, particularly when exposed to ultraviolet (UV) light. This can lead to homolytic cleavage of the C-I bond to form a radical species, which can then undergo a variety of subsequent reactions, leading to the decomposition of the compound.
-
Causality: The energy from UV radiation can be sufficient to overcome the bond dissociation energy of the C-I bond, initiating a radical chain reaction. This can result in the formation of dimers, reaction with solvents, or abstraction of hydrogen atoms.
To mitigate this, it is imperative to protect the compound from light.
Thermal Stability
Elevated temperatures can accelerate the rate of decomposition. While the imidazo[1,5-a]pyridine core itself is thermally robust, the C-I bond is the weakest point in the molecule.
-
Causality: Increased thermal energy can lead to deiodination or other rearrangement reactions. For many organic compounds, reaction rates approximately double for every 10°C increase in temperature.
Air and Moisture Sensitivity
While not pyrophoric, prolonged exposure to atmospheric oxygen and moisture can be detrimental to the long-term stability of this compound.
-
Causality:
-
Oxygen: The presence of oxygen, especially in combination with light, can lead to photo-oxidation.[8]
-
Moisture: The compound may be hygroscopic.[9] Adsorbed water can facilitate hydrolytic decomposition pathways or act as a catalyst for other degradation reactions. For iodo-substituted heterocyclic compounds, this can be a significant concern.[10]
-
Chemical Incompatibility
Contact with certain classes of chemicals can lead to rapid degradation.
-
Strong Oxidizing Agents: These can readily oxidize the molecule, likely leading to the cleavage of the C-I bond and degradation of the heterocyclic ring.[10]
-
Strong Acids and Bases: While the imidazo[1,5-a]pyridine ring has some inherent stability, extreme pH conditions should be avoided during storage.
Below is a diagram illustrating the potential degradation pathways.
Caption: Factors leading to the degradation of this compound.
Recommended Storage and Handling Protocols
Based on supplier recommendations and general best practices for air- and light-sensitive compounds, the following storage conditions are advised to maximize the shelf-life and preserve the purity of this compound.
Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 4°C [6] | Refrigeration slows down potential thermal degradation pathways. |
| Light | Protect from light [6] | Use of amber vials or storage in a dark location is essential to prevent photochemical decomposition. |
| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis.[8][11] |
| Container | Tightly sealed container | Prevents ingress of atmospheric moisture and oxygen.[8][10] Glass vials with secure caps are recommended. |
Handling Procedures
For optimal preservation of the compound, especially when handling small quantities for multiple experiments, the following workflow should be adopted.
Caption: Recommended workflow for handling this compound.
Experimental Protocol: Long-Term Stability Assessment
To quantitatively assess the stability of this compound under various conditions, a formal stability study can be conducted.
Objective: To determine the degradation rate of this compound under accelerated and long-term storage conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into several amber glass vials.
-
Create sets of samples for each storage condition to be tested.
-
One set should be immediately analyzed to establish the initial purity (T=0).
-
-
Storage Conditions:
-
Recommended: 4°C, protected from light, under an inert atmosphere.
-
Accelerated: 25°C/60% RH (Relative Humidity) and 40°C/75% RH, both protected from light and exposed to light.
-
Forced Degradation: Expose solutions of the compound to acid, base, oxidative stress (e.g., H₂O₂), and intense UV light to understand potential degradation products.
-
-
Time Points:
-
Analyze samples at predetermined intervals (e.g., 0, 1, 3, 6, 12 months for long-term; 0, 1, 3, 6 months for accelerated).
-
-
Analytical Method:
-
A stability-indicating HPLC method with a UV detector is the preferred analytical technique. The method should be able to separate the parent compound from any potential degradation products.
-
Mobile Phase: A gradient of acetonitrile and water/buffer on a C18 column is a typical starting point.
-
Detection: Monitor at a wavelength where the parent compound has a strong absorbance.
-
Purity should be assessed by peak area percentage.
-
-
Data Analysis:
-
Plot the percentage of the parent compound remaining against time for each condition.
-
Calculate the degradation rate and estimate the shelf-life under the recommended storage conditions.
-
Conclusion
The stability of this compound is paramount for its successful application in research and development. The primary factors influencing its degradation are exposure to light, elevated temperatures, and atmospheric oxygen and moisture. Adherence to the recommended storage conditions of 4°C, protected from light, in a tightly sealed container under an inert atmosphere will ensure the long-term integrity of the compound. For critical applications, a formal stability study is recommended to quantitatively determine its shelf-life.
References
- Journal of Materials Chemistry A. Physicochemical properties of imidazo-pyridine protic ionic liquids. [Link]
- PubChem. Imidazo(1,5-a)pyridine. [Link]
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- International Journal of Research and Publication Reviews. A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines. [Link]
- Thieme.
- University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- MDPI.
- Chemistry Stack Exchange.
- MDPI. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. [Link]
- OUCI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. [Link]
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- RSC Publishing.
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Unlocking the Potential of 1-Iodoimidazo[1,5-a]pyridine Derivatives: A Technical Guide for Researchers
Foreword: The Strategic Value of the 1-Iodo-Substituted Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a privileged heterocyclic system, renowned for its prevalence in a multitude of biologically active compounds and functional materials.[1][2] Its unique electronic properties and structural rigidity make it an attractive scaffold for the development of novel therapeutics and advanced materials. The introduction of an iodine atom at the 1-position of this scaffold dramatically enhances its synthetic versatility and opens up new avenues for research and development. This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing an in-depth exploration of the potential research areas for 1-iodoimidazo[1,5-a]pyridine derivatives. We will delve into the synthesis, functionalization, and potential applications of these compounds, offering both theoretical insights and practical, field-proven protocols.
The Core Synthesis: Accessing the this compound Scaffold
The strategic placement of an iodine atom at the 1-position is paramount for subsequent functionalization. While various methods exist for the synthesis of the parent imidazo[1,5-a]pyridine ring system, direct and efficient iodination is key. An effective and commonly employed method involves the use of molecular iodine in the presence of a suitable base.
Experimental Protocol: Synthesis of this compound
This protocol outlines a general procedure for the synthesis of the 1-iodo-substituted scaffold, which can be adapted for various substituted precursors.
Materials:
-
Substituted 2-(aminomethyl)pyridine
-
Appropriate aldehyde or orthoester
-
Molecular Iodine (I₂)
-
Sodium Bicarbonate (NaHCO₃) or other suitable base
-
Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Imidazo[1,5-a]pyridine Core: In a round-bottom flask, dissolve the substituted 2-(aminomethyl)pyridine and the corresponding aldehyde or orthoester in the chosen solvent. Stir the reaction mixture at room temperature or under gentle heating until the formation of the imidazo[1,5-a]pyridine is complete (monitored by TLC).
-
Iodination: To the reaction mixture, add sodium bicarbonate followed by the portion-wise addition of molecular iodine. The reaction is typically stirred at room temperature and monitored by TLC for the consumption of the starting material and the formation of the iodinated product.
-
Work-up: Upon completion, the reaction is quenched with an aqueous solution of sodium thiosulfate to remove excess iodine. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure this compound derivative.
Causality of Experimental Choices:
-
The choice of base is crucial to neutralize the hydroiodic acid (HI) formed during the reaction, driving the equilibrium towards the product. Sodium bicarbonate is a mild and effective choice.
-
Portion-wise addition of iodine helps to control the reaction rate and minimize the formation of potential side products.
-
The use of sodium thiosulfate in the work-up is a standard and efficient method for quenching unreacted iodine.
A Gateway to Molecular Diversity: Cross-Coupling Reactions of 1-Iodoimidazo[1,5-a]pyridines
The true power of the 1-iodo substituent lies in its ability to participate in a wide array of transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of diverse functionalities at the 1-position, paving the way for the creation of extensive compound libraries for screening.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysts are particularly effective for forming new carbon-carbon and carbon-heteroatom bonds.
-
Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl moieties.
-
Sonogashira Coupling: For the installation of alkyne groups, which can serve as handles for further "click" chemistry or as components of conjugated systems.
-
Heck Coupling: For the formation of carbon-carbon bonds with alkenes.
-
Buchwald-Hartwig Amination: For the introduction of nitrogen-based functionalities.
Copper-Catalyzed Cross-Coupling Reactions
Copper-based catalysts offer a cost-effective and often complementary approach to palladium, particularly for certain C-N, C-O, and C-S bond formations.
Potential Research Area 1: Medicinal Chemistry and Drug Discovery
The imidazo[1,5-a]pyridine scaffold is a well-established pharmacophore, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The introduction of an iodine atom can further enhance these activities through various mechanisms, including increased lipophilicity and the potential for halogen bonding interactions with biological targets.
Anticancer Drug Development
Rationale: Many existing anticancer drugs are heterocyclic compounds.[4] The imidazo[1,2-a]pyridine scaffold, a close relative, has shown significant promise in this area.[5][6][7] The development of novel this compound derivatives could lead to new therapeutic agents with improved efficacy and selectivity.
Proposed Research Workflow:
Caption: Workflow for Anticancer Drug Discovery.
Experimental Protocol: In vitro Cytotoxicity Screening (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.
Antimicrobial Drug Development
Rationale: The emergence of multidrug-resistant bacteria necessitates the development of new classes of antibiotics. Imidazopyridine derivatives have demonstrated promising antibacterial and antifungal activities.[8][9] The unique electronic and steric properties of the iodo-substituent could lead to novel mechanisms of action against resistant strains.
Proposed Research Workflow:
Caption: Workflow for Antimicrobial Drug Discovery.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination using Broth Microdilution
This method is a standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds (this compound derivatives)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Incubator
Procedure:
-
Compound Dilution: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plates.
-
Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with a standard antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).
-
Incubation: Incubate the plates at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.
Potential Research Area 2: Materials Science and Optoelectronics
Imidazo[1,5-a]pyridine derivatives are known for their luminescent properties, making them attractive candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and sensors.[10][11] The introduction of a heavy iodine atom can influence the photophysical properties of these molecules, potentially promoting intersystem crossing and leading to phosphorescence, which is highly desirable for achieving high efficiency in OLEDs.
Organic Light-Emitting Diodes (OLEDs)
Rationale: The development of efficient and stable blue emitters remains a significant challenge in OLED technology. The rigid and planar structure of the imidazo[1,5-a]pyridine core, combined with the potential for tuning its electronic properties through substitution at the 1-position, makes these derivatives promising candidates for new emitter materials.
Proposed Research Workflow:
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
An In-Depth Technical Guide to the Electrophilic Iodination of Imidazo[1,5-a]pyridine
The imidazo[1,5-a]pyridine core is a privileged heterocyclic scaffold, forming the structural foundation of numerous compounds with significant biological and pharmacological activities. Its derivatives have been explored as potent antitumor agents, inhibitors of topoisomerase II, and immunosuppressants.[1] The strategic functionalization of this nucleus is paramount in medicinal chemistry and drug development for modulating potency, selectivity, and pharmacokinetic properties.
Halogenation, particularly iodination, of the imidazo[1,5-a]pyridine ring system represents a critical synthetic transformation. The introduction of an iodine atom provides a versatile chemical handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-couplings. This guide provides an in-depth analysis of the mechanism governing the electrophilic iodination of imidazo[1,5-a]pyridines, focusing on the electronic factors that dictate its reactivity and regioselectivity, and offers practical insights for researchers in the field.
Electronic Structure and Predicted Reactivity
The imidazo[1,5-a]pyridine system is a 10π-electron bicyclic aromatic heterocycle. Its reactivity in electrophilic aromatic substitution (SEAr) is governed by the distribution of electron density across the two fused rings. The five-membered imidazole ring is inherently more electron-rich than the six-membered pyridine ring. This is due to the contribution of the lone pair from the pyrrole-like nitrogen atom (N6) to the aromatic system, which increases the nucleophilicity of the imidazole portion.
Consequently, electrophilic attack is strongly favored on the five-membered ring, specifically at the C1 and C3 positions. To determine the most probable site of iodination, we must consider the relative stability of the cationic intermediates (sigma complexes or arenium ions) formed upon electrophilic attack at each position.
-
Attack at C3: When an electrophile (E⁺) attacks the C3 position, the resulting positive charge can be delocalized over the imidazole ring and onto the bridgehead nitrogen (N2) without disrupting the aromatic sextet of the pyridine ring in one of the key resonance structures. This preservation of aromaticity in the adjacent ring lends significant stability to the intermediate.
-
Attack at C1: Attack at the C1 position leads to a sigma complex where delocalization of the positive charge forces the disruption of the pyridine ring's aromaticity in all resonance forms. This results in a considerably less stable, higher-energy intermediate.
Therefore, based on the principles of arenium ion stability, electrophilic substitution on the imidazo[1,5-a]pyridine core is strongly predicted to occur at the C3 position . This is consistent with observations in related N-fused heterocyclic systems like imidazo[1,2-a]pyridines, which undergo highly regioselective electrophilic substitution at C3.[2][3]
The General Mechanism of Electrophilic Iodination
The electrophilic iodination of imidazo[1,5-a]pyridine follows the classical SEAr pathway, which can be broken down into three fundamental steps:
-
Generation of the Electrophile: A potent iodine electrophile (I⁺ or a highly polarized iodine species) is generated from an iodine source. Common reagents include N-Iodosuccinimide (NIS), which can be activated by protic or Lewis acids, or molecular iodine (I₂) in the presence of an oxidizing agent or a base.[4][5]
-
Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich C3 position of the imidazo[1,5-a]pyridine ring attacks the iodine electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized cationic intermediate, the sigma complex.
-
Deprotonation and Aromatization: A base present in the reaction mixture removes the proton from the C3 position of the sigma complex, restoring the aromaticity of the heterocyclic system and yielding the 3-iodoimidazo[1,5-a]pyridine product.
Sources
- 1. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 2. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: High-Efficiency Suzuki-Miyaura Cross-Coupling of 1-Iodoimidazo[1,5-a]pyridine for the Synthesis of Novel Biaryl Heterocycles
For: Researchers, scientists, and drug development professionals.
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and pharmaceuticals.[1][2] Its functionalization is a key strategy in medicinal chemistry for modulating pharmacological properties. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures.[3][4] This document provides a detailed, field-proven protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 1-iodoimidazo[1,5-a]pyridine with various arylboronic acids. We delve into the rationale behind the selection of catalysts, ligands, bases, and solvents to ensure high yields and reproducibility for this specific class of electron-rich azaheterocycles.
Introduction: The Strategic Importance of Imidazo[1,5-a]pyridine Functionalization
The imidazo[1,5-a]pyridine core is a cornerstone in the design of novel therapeutics, exhibiting a wide range of biological activities.[1] The ability to selectively introduce aryl or heteroaryl substituents at specific positions of this scaffold is paramount for structure-activity relationship (SAR) studies. The C1 position of the imidazo[1,5-a]pyridine ring system is a prime target for modification. The Suzuki-Miyaura coupling offers a powerful tool for this purpose due to its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid building blocks.[5][6]
This protocol focuses on the coupling of this compound, a readily accessible starting material.[5] The choice of an iodide as the leaving group is strategic; the carbon-iodine bond is weaker than its bromide or chloride counterparts, facilitating a more facile oxidative addition step in the catalytic cycle, which is often rate-limiting.[7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound, forming a Pd(II) complex. This is often the rate-determining step.[9][10]
-
Transmetalation: The aryl group from the boronic acid (activated by a base to form a more nucleophilic boronate species) is transferred to the Pd(II) complex, displacing the halide.[4][6]
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[8][9]
Figure 1. Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a robust starting point for the coupling of this compound with a generic arylboronic acid.
3.1. Materials and Reagents
-
This compound
-
Arylboronic acid (or boronic ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
3.2. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium catalyst (1-5 mol%) and, if necessary, the ligand (1-10 mol%). Add these solids to the reaction flask. For air-sensitive phosphine ligands, this should be done under a counterflow of inert gas.
-
Solvent Addition and Degassing: Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically a 4:1 to 10:1 organic solvent to water ratio) to the flask via syringe. The reaction mixture should be thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes or by three freeze-pump-thaw cycles.
-
Rationale: Degassing is crucial to remove dissolved oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and homocoupling of the boronic acid.[7] The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the transmetalation step.
-
-
Reaction Execution: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Rationale: Elevated temperatures are generally required to promote the oxidative addition and reductive elimination steps.
-
-
Work-up and Purification: a. Once the reaction is complete, cool the mixture to room temperature. b. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. c. Separate the organic layer, and extract the aqueous layer with the same organic solvent (2-3 times). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter. e. Concentrate the filtrate under reduced pressure. f. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-aryl-imidazo[1,5-a]pyridine.
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Application Notes & Protocols: Strategic Implementation of 1-Iodoimidazo[1,5-a]pyridine in Sonogashira Cross-Coupling Reactions
Preamble: The Strategic Value of C1-Alkynylated Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to a multitude of pharmacologically active agents and functional organic materials.[1][2] Its unique electronic properties and structural rigidity make it a cornerstone for designing molecules with tailored biological and photophysical characteristics. Functionalization of this core, particularly at the C1 position, opens a direct vector for modulating these properties.
The Sonogashira cross-coupling reaction stands as one of the most robust and versatile methods for forming a C(sp²)-C(sp) bond, enabling the direct installation of an alkynyl moiety onto an aryl or heteroaryl halide.[3][4][5] This reaction is indispensable for the synthesis of conjugated enynes and arylalkynes, which are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced materials.[3][4][6]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of 1-iodoimidazo[1,5-a]pyridine as a substrate in Sonogashira reactions. We will delve into the mechanistic underpinnings, provide field-tested protocols, and discuss the critical parameters that govern reaction success, thereby empowering scientists to leverage this powerful transformation for the synthesis of novel 1-alkynyl-imidazo[1,5-a]pyridine derivatives.
The Mechanistic Core: A Tale of Two Catalytic Cycles
The Sonogashira reaction's efficacy stems from a synergistic interplay between a palladium catalyst and, in its classic form, a copper(I) co-catalyst.[7] Understanding this dual-catalytic system is paramount for troubleshooting and optimization. The reactivity of the halide substrate is a key determinant of reaction efficiency, with the C-I bond of this compound being highly susceptible to oxidative addition, making it an ideal substrate for this coupling.[3][4]
The Conventional Palladium/Copper Co-Catalyzed Pathway
The generally accepted mechanism proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][7]
-
Palladium Cycle: The cycle initiates with the oxidative addition of this compound to a coordinatively unsaturated Pd(0) species, forming a Pd(II)-heteroaryl complex. This is the activation step for the heteroaryl halide.
-
Copper Cycle: Concurrently, the terminal alkyne reacts with a Cu(I) salt (typically CuI) in the presence of an amine base. The base deprotonates the alkyne, and the resulting acetylide anion coordinates with copper to form a highly reactive copper acetylide intermediate.[8]
-
Transmetalation: The crucial C-C bond-forming step occurs when the copper acetylide transfers its alkynyl group to the Pd(II)-heteroaryl complex. This regenerates the Cu(I) catalyst.
-
Reductive Elimination: The resulting diorganopalladium(II) complex is unstable and undergoes reductive elimination to yield the final product, 1-alkynyl-imidazo[1,5-a]pyridine, and regenerate the active Pd(0) catalyst, thus closing the palladium cycle.[3]
Caption: Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Cycle.
The Ascendant Copper-Free Pathway
While highly effective, the use of copper can sometimes lead to the undesirable formation of alkyne homocoupling byproducts (Glaser coupling) and introduces challenges related to copper removal from the final product, a critical concern in pharmaceutical synthesis.[6][9] This has driven the development of copper-free Sonogashira protocols.
In the absence of copper, the mechanism is believed to involve either direct reaction of a palladium acetylide complex or a tandem Pd/Pd cycle.[3][10] The base deprotonates the alkyne, which then coordinates to a Pd(II) species. This pathway often requires more specific ligands, stronger bases, or different solvents to facilitate the transmetalation-like step without the copper intermediary.[8][11]
Caption: Figure 2: The Copper-Free Sonogashira Cycle.
Application Notes: Field-Proven Insights for Success
-
Catalyst System Selection:
-
Palladium Precatalyst: For routine couplings, commercially available catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) are reliable choices.[4] PdCl₂(PPh₃)₂ is often preferred due to its higher air stability. Catalyst loading can typically range from 1-5 mol%.
-
Ligands: The choice of phosphine ligands is critical. While triphenylphosphine (PPh₃) is standard, more electron-rich and bulky phosphines can enhance catalytic activity, particularly for less reactive halides. N-heterocyclic carbene (NHC) palladium complexes have also emerged as highly active and stable catalysts for these transformations.[4][12]
-
Copper Source (if applicable): Copper(I) iodide (CuI) is the most common co-catalyst, typically used at 2-10 mol%.[4] It is crucial to use high-purity CuI, as oxidation can inhibit the reaction.
-
-
The Role of the Base and Solvent:
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. It serves multiple roles: neutralizing the HI generated during the reaction, acting as a ligand, and facilitating the formation of the copper acetylide.[3] A stronger base like cesium carbonate (Cs₂CO₃) is often employed in copper-free protocols.[8]
-
Solvent: Anhydrous, degassed solvents are critical to prevent catalyst deactivation and side reactions. Tetrahydrofuran (THF) and N,N-dimethylformamide (DMF) are excellent choices due to their ability to dissolve the reactants and catalysts. For copper-free systems, acetonitrile is also a common solvent.[8]
-
-
Reaction Execution and Monitoring:
-
Inert Atmosphere: The Pd(0) species is oxygen-sensitive. Therefore, the reaction must be set up under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or a glovebox.[7][13]
-
Temperature: The high reactivity of the C-I bond often allows the reaction to proceed at room temperature or with gentle heating (40-80 °C).[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of completion and prevent byproduct formation from prolonged heating.
-
Data Presentation: Representative Substrate Scope
The Sonogashira coupling of this compound is versatile, accommodating a wide range of terminal alkynes.
| Entry | Alkyne (R-C≡CH) | Catalyst System | Base / Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 60 | >90 |
| 2 | 4-Ethynylanisole | Pd(PPh₃)₄ / CuI | DIPEA / DMF | 50 | 85-95 |
| 3 | 1-Hexyne | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 60 | 80-90 |
| 4 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA / THF | 25 | >95 |
| 5 | Propargyl alcohol | Pd(PPh₃)₄ / CuI | TEA / DMF | 40 | 75-85 |
| 6 | Phenylacetylene (Copper-Free) | Pd(OAc)₂ / XPhos | Cs₂CO₃ / ACN | 80 | 80-90 |
Table 1: Illustrative examples of Sonogashira couplings with this compound. Conditions and yields are representative and may require optimization for specific substrates.
Detailed Experimental Protocols
The following protocols provide a validated starting point. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Protocol 1: Standard Pd/Cu Co-Catalyzed Sonogashira Coupling
Caption: Figure 3: General Experimental Workflow.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 equiv, 2 mol%)
-
Copper(I) iodide (CuI, 0.04 equiv, 4 mol%)
-
Triethylamine (TEA, 3.0 equiv)
-
Anhydrous, degassed THF or DMF (approx. 0.1 M concentration)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times.
-
Under a positive pressure of inert gas, add the anhydrous, degassed solvent followed by triethylamine via syringe.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir. Monitor the reaction's progress by TLC.
-
Upon completion (typically 2-12 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove the catalyst residues.[7]
-
Wash the filtrate sequentially with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 1-alkynyl-imidazo[1,5-a]pyridine.
Protocol 2: Copper-Free Sonogashira Coupling
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 0.04 equiv, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed acetonitrile (ACN) or THF
Procedure:
-
In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, XPhos, and Cs₂CO₃ to a dry Schlenk flask with a stir bar.
-
Add the this compound and the anhydrous solvent.
-
Add the terminal alkyne.
-
Seal the flask, remove it from the glovebox (if used), and heat to the target temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Work-up and purification follow the same procedure as described in Protocol 1 (steps 8-11).
Conclusion: A Gateway to Novel Chemical Space
The Sonogashira cross-coupling of this compound is a highly reliable and powerful method for accessing a diverse array of 1-alkynyl-substituted derivatives. These products are valuable building blocks for constructing complex molecules with significant potential in drug discovery and materials science.[14][15] By understanding the underlying mechanism and carefully controlling the reaction parameters as detailed in these notes, researchers can confidently and efficiently expand the chemical space around this important heterocyclic core.
References
- Wikipedia. Sonogashira coupling. [Link]
- Catalysis Science & Technology. Well-defined, air- and moisture-stable palladium–imidazo[1,5-a]pyridin-3-ylidene complexes: a versatile catalyst platform for cross-coupling reactions by L-shaped NHC ligands. [Link]
- Organic Chemistry Portal. Heck Alkynylation (Copper-Free Sonogashira Coupling) of Aryl and Heteroaryl Chlorides, Using Pd Complexes of t-Bu2(p-NMe2C6H4)
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- RSC Publishing. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- Semantic Scholar. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]
- National Institutes of Health (NIH). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]
- National Institutes of Health (NIH). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. [Link]
- Beilstein Journals.
- ResearchGate. Sonogashira reaction of aryl- or heteroaryl-halides with trimethylsilylacetylene. [Link]
- ResearchGate. Synthetic routes for access to imidazo[1,2‐a]pyridines 5. [Link]
- MDPI. Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. [Link]
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- PubMed Central.
- PubMed Central.
- National Institutes of Health (NIH). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]
- National Institutes of Health (NIH). Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. [Link]
- PubMed Central. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. [Link]
- ResearchGate. ChemInform Abstract: Convenient Synthesis of Alkenyl-, Alkynyl, and Allenyl-Substituted Imidazo[1,2-a]pyridines via Palladium-Catalyzed Cross-Coupling Reactions. [Link]
- PubMed Central. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ACS Omega. Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- ResearchGate. Cu/Pd‐Catalyzed One‐Pot Synthesis of 2‐(1,2,3‐Triazolyl)methyl‐3‐alkynylImidazo[1,2‐a]pyridines Involving Sequential SN Reaction/[3+2] Cycloaddition/Sonogashira Coupling Reactions. [Link]
- National Institutes of Health (NIH).
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Application of 1-Iodoimidazo[1,5-a]pyridine in Heck Coupling Reactions: A Detailed Guide for Synthetic Chemists
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold and the Utility of its 1-Iodo Derivative
The imidazo[1,5-a]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable scaffold for the development of novel therapeutic agents and functional materials. The ability to selectively functionalize this core is paramount for exploring structure-activity relationships (SAR) and optimizing molecular properties.
The Mizoroki-Heck reaction, a cornerstone of modern organic synthesis, offers a powerful method for carbon-carbon bond formation through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This reaction has revolutionized the synthesis of complex molecules by enabling the creation of substituted alkenes with high stereo- and regioselectivity.[3]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 1-iodoimidazo[1,5-a]pyridine in Heck coupling reactions. We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and discuss the critical parameters that ensure a successful and reproducible reaction. The C1-iodo substitution on the imidazo[1,5-a]pyridine ring provides a highly reactive handle for such transformations, with the carbon-iodine bond being particularly susceptible to oxidative addition to a Pd(0) catalyst, often making it the preferred halide for these couplings.[4]
Mechanistic Insights: The Catalytic Cycle of the Heck Reaction
The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][3] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The active Pd(0) catalyst, often generated in situ from a Pd(II) precursor like Palladium(II) acetate, initiates the cycle by inserting into the carbon-iodine bond of this compound. This is typically the rate-determining step and results in a square planar Pd(II) complex. The high reactivity of the C-I bond facilitates this step.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate then coordinates to the palladium center. Subsequently, the imidazopyridinyl group migrates to one of the alkene carbons in a syn-addition fashion. This forms a new carbon-carbon bond and a new alkyl-Pd(II) intermediate.
-
Syn-β-Hydride Elimination: For the reaction to proceed to the desired product, the alkyl-Pd(II) intermediate must possess a hydrogen atom on the carbon adjacent (beta) to the palladium-bearing carbon. This hydrogen is eliminated along with the palladium in a syn-elimination step, forming a hydrido-palladium(II) complex and releasing the substituted alkene product. This step typically favors the formation of the more thermodynamically stable E-isomer.
-
Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the hydrido-palladium(II) complex, which is facilitated by a base. This regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
A key challenge with N-heterocyclic substrates is the potential for the nitrogen lone pair to coordinate to the palladium center, which can lead to catalyst inhibition or poisoning. The choice of appropriate ligands and reaction conditions is therefore critical to mitigate these undesired interactions.
Caption: Figure 1: Catalytic Cycle of the Heck Reaction.
Optimized Protocol for Heck Coupling of this compound with Methyl Acrylate
This protocol provides a robust starting point for the Heck coupling of this compound with an activated alkene, methyl acrylate. The conditions have been adapted from established procedures for similar heteroaryl iodides.
Materials and Reagents
-
This compound (1.0 equiv)
-
Methyl acrylate (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
Triphenylphosphine (PPh₃) (4-10 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and heating plate/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Experimental Procedure
Caption: Figure 2: Experimental Workflow for Heck Coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), palladium(II) acetate (e.g., 3 mol%), and triphenylphosphine (e.g., 6 mol%).
-
Expertise & Experience: The Pd(OAc)₂ is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species. Triphenylphosphine acts as a ligand to stabilize the Pd(0) catalyst, preventing its precipitation as palladium black, and modulates its reactivity.
-
-
Addition of Base and Solvent: Add the base, for example, triethylamine (2.5 equiv). Then, add anhydrous DMF (to achieve a concentration of approx. 0.1-0.2 M with respect to the iodo-substrate).
-
Expertise & Experience: An organic base like triethylamine is often used and also acts as a solvent in some cases. Inorganic bases like K₂CO₃ can also be effective. DMF is a polar aprotic solvent that facilitates the dissolution of the reagents and promotes the reaction.
-
-
Degassing: Seal the flask and purge with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can oxidize and deactivate the catalyst.
-
Addition of Alkene: Add methyl acrylate (1.5 equiv) to the reaction mixture via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Trustworthiness: The reaction temperature is a critical parameter. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition. Optimization may be required.
-
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water (2x) and then with brine (1x). The aqueous washes remove the base and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Data Summary: Representative Conditions for Heck Reactions
The optimal conditions for a Heck reaction can vary depending on the specific substrates. The following table summarizes typical conditions that serve as a good starting point for the reaction with this compound.
| Parameter | Condition A | Condition B | Condition C | Rationale & Reference |
| Catalyst | Pd(OAc)₂ (3 mol%) | PdCl₂(PPh₃)₂ (3 mol%) | Herrmann's Catalyst (1 mol%) | Pd(OAc)₂ is a common and effective precatalyst. Palladacycles like Herrmann's catalyst can be highly active.[1] |
| Ligand | PPh₃ (6 mol%) | - | - | Phosphine ligands stabilize the catalyst. Some pre-formed catalysts do not require additional ligand. |
| Base | Et₃N (2.5 equiv) | K₂CO₃ (2.0 equiv) | NaOAc (2.0 equiv) | Organic or inorganic bases are required to neutralize the generated HI and regenerate the catalyst.[2] |
| Solvent | DMF | MeCN | Toluene | Polar aprotic solvents are generally preferred to facilitate the reaction.[5] |
| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures are often required, but should be optimized to minimize side products. |
| Alkene | Methyl Acrylate | Styrene | n-Butyl Acrylate | Electron-deficient alkenes like acrylates are often highly reactive. |
Conclusion and Outlook
The Heck coupling reaction is an indispensable tool for the functionalization of heterocyclic compounds. This compound serves as an excellent substrate for this transformation, providing a reliable route to C1-alkenylated imidazo[1,5-a]pyridines. These products are valuable building blocks for the synthesis of more complex molecules with potential applications in drug discovery and materials science. The protocol and insights provided herein offer a solid foundation for researchers to successfully employ this powerful reaction in their synthetic endeavors. Further optimization of catalyst systems, including the use of more advanced phosphine ligands or N-heterocyclic carbenes (NHCs), may lead to even higher efficiencies and broader substrate scope.
References
- Borhade, S., & Waghmode, S. (2011). A unified strategy for the synthesis of 4-arylquinolin-2(1H)-ones via two sequential Heck coupling reactions. Tetrahedron Letters, 52(35), 4567-4571.
- Dupont, J., et al. (2008). Palladate Salts from Ionic Liquids as Catalysts in the Heck Reaction. ARKIVOC, 2008(17), 61-76.
- Ohta, T., et al. (2012). Palladium-catalyzed Mizoroki-Heck Reaction Using Imidazo[1,5-a]pyridines. Chemical and Pharmaceutical Bulletin, 60(9), 1167-1172.
- Larhed, M., et al. (2003). Palladium-catalyzed Heck reactions of styrene derivatives and 2-iodo-p-carborane. The Journal of Organic Chemistry, 68(9), 3569-3573.
- Serrano, J. L., et al. (2011). Pd–Imidate Complexes as Recyclable Catalysts for the Synthesis of C5‐Alkenylated Pyrimidine Nucleosides via Heck Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2011(28), 5546-5554.
- Al-Masum, M. (2016). A New Palladium Catalytic System of Heck Coupling Reaction for the Synthesis of Cinnamamide. International Journal of Scientific & Engineering Research, 7(6), 12-19.
- Skowerski, K., et al. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2185.
- Gupta, P. K., & Rawal, R. (2018). A Review of Design Strategies and Catalytic Applications of Polymer‐Bound Palladium Systems for C─C Bond Formation via Heck and Suzuki Reactions. ChemistrySelect, 3(44), 12464-12482.
- Beletskaya, I. P., et al. (2018). Visible Light‐Induced Room Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. Angewandte Chemie International Edition, 57(40), 13195-13199.
- Collot, V., et al. (2011). Heck cross-coupling reaction of 3-iodoindazoles with methyl 2-(acetylamino)acrylate: A mild and flexible strategy to design 2-azatryptamines. Tetrahedron, 67(35), 6595-6604.
- Overman, L. E., et al. (2010). Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides. Journal of the American Chemical Society, 132(14), 4906-4915.
- Chiappe, C., & Pieraccini, D. (2010). The Heck Reaction in Ionic Liquids: Progress and Challenges. Molecules, 15(3), 2206-2234.
- Dömling, A., et al. (2021). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry, 64(5), 2639-2650.
- Arai, M., et al. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry - A European Journal, 6(5), 843-849.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- Stanovnik, B., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2884-2892.
- Martínez, A., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry Proceedings, 10(1), 10.
- Onani, M. O., et al. (2013). Hemilabile imino-phosphine palladium(II) complexes: Synthesis, molecular structure, and evaluation in Heck reactions. Journal of Coordination Chemistry, 66(22), 3925-3936.
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Application Note: A Modular Approach to Novel Phosphine Ligands via Palladium-Catalyzed Phosphination of 1-Iodoimidazo[1,5-a]pyridine Scaffolds
Abstract
The imidazo[1,5-a]pyridine core is a privileged scaffold in medicinal chemistry and materials science.[1][2] When functionalized with phosphine moieties, these structures become powerful ligands for transition metal catalysis, particularly in cross-coupling reactions.[3][4][5] This guide provides a detailed protocol for the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands. The key strategic step involves a palladium-catalyzed cross-coupling reaction between a 1-iodoimidazo[1,5-a]pyridine intermediate and a secondary phosphine. We present two complementary, modular routes for the synthesis of the iodo-precursor, enabling access to a diverse library of ligands. The causality behind experimental choices, detailed step-by-step protocols, and applications in Suzuki-Miyaura reactions are discussed.
Introduction: The Rationale for Imidazo[1,5-a]pyridine Phosphine Ligands
In the landscape of palladium-catalyzed cross-coupling, the ligand is paramount. It dictates the catalyst's stability, reactivity, and selectivity by modulating the electronic and steric environment of the metal center.[6] Monophosphine ligands, in particular, have proven highly effective, facilitating crucial steps like oxidative addition and reductive elimination in catalytic cycles.[3][7]
The imidazo[1,5-a]pyridine framework offers a robust and electronically tunable platform for ligand design. Its rigid, bicyclic structure and the presence of nitrogen heteroatoms allow for fine-tuning of the ligand's properties. By introducing a phosphine group at the C-1 position, we create a P,N-ligand system with significant potential in catalysis. This guide focuses on a reliable and adaptable synthetic methodology centered around the formation of a C-P bond using a this compound intermediate.
Overall Synthetic Strategy
The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands is achieved through a multi-step sequence, starting from the commercially available 2-aminomethylpyridine. The core logic involves first constructing the 3-arylimidazo[1,5-a]pyridine skeleton, followed by regioselective iodination at the C-1 position, and culminating in a palladium-catalyzed phosphination. Two primary, complementary pathways (Route A and Route B) can be employed to generate the key 3-aryl-1-iodoimidazo[1,5-a]pyridine intermediate.[3][5]
Figure 1: Overall workflow for the synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.
Synthesis of the this compound Precursor
The choice between Route A and Route B depends on the availability of starting materials and the nature of the desired aryl substituent at the C-3 position.
Route A: Benzoyl Chloride Acylation and Cyclization
This route is highly effective for a wide range of methoxy-substituted aryl groups.[3][5]
-
Amide Formation: 2-Aminomethylpyridine is reacted with a substituted benzoyl chloride (often prepared in situ from the corresponding benzoic acid and oxalyl chloride) to form an N-[(pyridin-2-yl)methyl]arylamide. This is a standard acylation reaction.[3]
-
Cyclization: The resulting amide is cyclized using phosphorus oxychloride (POCl₃) under reflux. This Bischler-Napieralski-type reaction forms the imidazo[1,5-a]pyridine ring system in good yields.[3][5]
Route B: Aldehyde Condensation
This pathway provides a more direct cyclization from commercially available aldehydes.
-
One-Pot Cyclization: 2-Aminomethylpyridine is reacted directly with a substituted benzaldehyde in the presence of an oxidant system like tert-butyl hydroperoxide (TBHP) and iodine (I₂) to afford the 3-arylimidazo[1,5-a]pyridine.[5]
Iodination at the C-1 Position
The C-1 position of the 3-arylimidazo[1,5-a]pyridine is electronically activated and can be selectively iodinated to create the key precursor for phosphination.[3]
-
Method 1 (NIS): Using N-iodosuccinimide (NIS) in acetonitrile at room temperature is effective for many substrates.
-
Causality: NIS is a mild and convenient source of an electrophilic iodine atom (I⁺). The reaction proceeds quickly for most substrates. However, for electron-rich systems (e.g., those with multiple methoxy groups), careful monitoring is crucial to prevent over-iodination at other positions.[3][8] Reaction times must be kept short (e.g., under 3 hours) for such sensitive compounds.[3]
-
-
Method 2 (I₂): Using molecular iodine (I₂) in THF under reflux is a suitable alternative, particularly for substrates that are prone to over-iodination with NIS, such as trimethoxy-substituted derivatives.[3][8]
Palladium-Catalyzed Phosphination: The Core Reaction
The central step in this methodology is the palladium-catalyzed cross-coupling of the 1-iodo precursor with a secondary phosphine, such as diphenylphosphine or dicyclohexylphosphine.[3][4]
-
Catalyst System: The reaction is effectively catalyzed by a palladium source, such as Pd₂(dba)₃, in combination with a bulky, electron-rich phosphine ligand. The literature reports successful phosphination using 1,1′-bis(diisopropylphosphino)ferrocene (DIPPF) as the supporting ligand.[3][8]
-
Mechanism Rationale: The supporting ligand (DIPPF) is critical. Its steric bulk and strong electron-donating character facilitate the key steps of the catalytic cycle:
-
Oxidative Addition: The electron-rich Pd(0) center readily undergoes oxidative addition into the C-I bond of the this compound.
-
Ligand Exchange/Metathesis: The secondary phosphine coordinates to the palladium center. The base (cesium carbonate) deprotonates the phosphine, forming a phosphide anion which then coordinates to the palladium.
-
Reductive Elimination: The desired C-P bond is formed as the product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
-
-
Base and Solvent: Cesium carbonate (Cs₂CO₃) is used as the base, and 1,4-dioxane is the preferred solvent for this transformation under reflux conditions.[3][8]
It is important to note that attempts to introduce very bulky phosphine groups, such as di-tert-butylphosphine, via this method have been reported to be unsuccessful, suggesting steric limitations to the reaction.[3][5]
Figure 2: Simplified catalytic cycle for the palladium-catalyzed C-P bond formation.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium reagents, phosphines, and solvents like dioxane are hazardous.
Protocol 1: Synthesis of 3-phenyl-1-iodoimidazo[1,5-a]pyridine
This protocol follows Route B for the imidazopyridine formation.
-
Setup: To a round-bottom flask, add 2-aminomethylpyridine (1.0 equiv.), benzaldehyde (1.0 equiv.), and iodine (I₂, 0.2 equiv.) in DMF.
-
Reaction: Add tert-butyl hydroperoxide (TBHP, 70% in H₂O, 3.0 equiv.) dropwise. Heat the reaction mixture to 70 °C and stir for the time indicated by TLC analysis.
-
Workup: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of Na₂S₂O₃. Extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 3-phenylimidazo[1,5-a]pyridine.
-
Iodination: Dissolve the purified 3-phenylimidazo[1,5-a]pyridine (1.0 equiv.) in acetonitrile. Add N-iodosuccinimide (NIS, 1.1 equiv.) in one portion.
-
Monitoring: Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within 3 hours.[3]
-
Isolation: Upon completion, concentrate the solvent. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous Na₂S₂O₃ and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield 3-phenyl-1-iodoimidazo[1,5-a]pyridine, which can often be used in the next step without further purification.
Protocol 2: Synthesis of 1-(dicyclohexylphosphino)-3-phenylimidazo[1,5-a]pyridine
-
Inert Atmosphere: Perform this reaction under an inert atmosphere (e.g., nitrogen or argon) using Schlenk techniques. All glassware should be oven-dried.
-
Reagent Addition: To a Schlenk flask, add the 3-phenyl-1-iodoimidazo[1,5-a]pyridine from Protocol 1 (1.0 equiv.), cesium carbonate (Cs₂CO₃, 2.0 equiv.), Pd₂(dba)₃ (2.5 mol%), and 1,1′-bis(diisopropylphosphino)ferrocene (DIPPF, 5.0 mol%).
-
Solvent and Reactant: Add anhydrous, degassed 1,4-dioxane, followed by dicyclohexylphosphine (1.2 equiv.).
-
Reaction: Heat the mixture to reflux (approx. 101 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup and Purification: Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel under an inert atmosphere to yield the final phosphine ligand.
Summary of Representative Yields
The following table summarizes yields for the key iodination and phosphination steps for different substrates as reported in the literature.[3]
| Entry | Ar Group (at C-3) | Phosphine (R) | Iodination Yield (%) | Phosphination Yield (%) |
| 1 | Phenyl | Cyclohexyl (Cy) | 96 | 68 |
| 2 | Phenyl | Phenyl (Ph) | 96 | 75 |
| 3 | 4-MeO-Ph | Cy | 95 | 55 |
| 4 | 4-MeO-Ph | Ph | 95 | 62 |
| 5 | 2,4-diMeO-Ph | Cy | 88 | 45 |
| 6 | 3,4,5-triMeO-Ph | Ph | 65 (using I₂) | 58 |
Application in Catalysis: Suzuki-Miyaura Cross-Coupling
The synthesized 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been successfully evaluated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, particularly for the synthesis of sterically hindered biaryls and heterobiaryls.[3][4][5] Their performance demonstrates their utility as effective ancillary ligands in modern organic synthesis.[3]
References
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC. National Institutes of Health.
- Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. ResearchGate.
- Iodination and palladium-catalyzed phosphination sequence reactions of... ResearchGate.
- Chiral Imidazo[1,5‑a]pyridine-Based Ligands for the Au-Catalyzed Enantioselective Intramolecular Hydrocarboxylation of Allenes. PubMed Central.
- Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Publishing.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). University of Limpopo.
- Applications of Phosphine ligands in Pd and Ru-Catalyzed Reactions. SlideShare.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. National Institutes of Health.
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- 2. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
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- 8. researchgate.net [researchgate.net]
Application Note & Protocol: One-Pot Synthesis of 1-Iodoimidazo[1,5-a]pyridine Analogs
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Imidazo[1,5-a]pyridines in Medicinal Chemistry
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties have led to its incorporation into a wide array of therapeutic agents exhibiting diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The functionalization of this core structure is of paramount importance for modulating biological activity and optimizing pharmacokinetic profiles. In particular, the introduction of a halogen atom, such as iodine, at the 1-position provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, to generate novel analogs with enhanced potency and selectivity. This document provides a detailed protocol for a one-pot synthesis of 1-Iodoimidazo[1,5-a]pyridine analogs, designed for efficiency and adaptability in a research and development setting.
Methodology Overview: A One-Pot, Two-Step Approach
This protocol outlines a one-pot, two-step synthesis that first constructs the imidazo[1,5-a]pyridine core via an iodine-mediated oxidative cyclization, followed by an in-situ electrophilic iodination at the C1 position. This approach leverages the dual role of iodine, first as a catalyst in the formation of the heterocyclic ring and subsequently as a precursor to the electrophilic iodinating species. This method obviates the need for isolation and purification of the intermediate imidazo[1,5-a]pyridine, thereby improving overall efficiency and atom economy.
Experimental Workflow Diagram
Caption: One-pot, two-step synthesis workflow.
Detailed Protocol
Materials and Reagents
-
Substituted 2-pyridyl ketone (1.0 equiv)
-
Substituted alkylamine (1.2 equiv)
-
Molecular Iodine (I₂) (0.3 equiv for Step 1)
-
Sodium Acetate (NaOAc) (2.0 equiv)
-
N-Iodosuccinimide (NIS) (1.2 equiv for Step 2)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure
Step 1: In-situ Formation of Imidazo[1,5-a]pyridine
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted 2-pyridyl ketone (1.0 equiv), sodium acetate (2.0 equiv), and molecular iodine (0.3 equiv).
-
Add 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration with respect to the 2-pyridyl ketone.
-
Add the substituted alkylamine (1.2 equiv) to the mixture.
-
Heat the reaction mixture to reflux (approximately 85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours. The formation of the imidazo[1,5-a]pyridine intermediate can be confirmed by the appearance of a new, more polar spot on the TLC plate.
Step 2: C1-Iodination
-
Once the formation of the imidazo[1,5-a]pyridine intermediate is complete, cool the reaction mixture to room temperature.
-
To the same flask, add N-Iodosuccinimide (NIS) (1.2 equiv) portion-wise over 5 minutes.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours, continuing to monitor by TLC until the intermediate is fully consumed and a new, less polar product spot is observed.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to reduce any remaining iodine.
-
Dilute the mixture with dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound analog.
Mechanistic Insights
The one-pot synthesis proceeds through a well-defined, two-step mechanism within a single reaction vessel.
Proposed Reaction Mechanism Diagram
Sources
Application Notes & Protocols: Palladium-Catalyzed Amination of 1-Iodoimidazo[1,5-a]pyridine
Introduction: The Strategic Importance of N-Functionalized Imidazo[1,5-a]pyridines
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile structure make it a cornerstone for developing novel therapeutics, including anticancer agents and treatments for tuberculosis, as well as advanced materials like luminescent probes and optoelectronic devices.[1][2][3] The introduction of a nitrogen-based substituent at the 1-position of this ring system can profoundly influence its biological activity and physicochemical properties.
The Buchwald-Hartwig amination stands as one of the most powerful and versatile methods for constructing C(sp²)-N bonds.[4][5] This palladium-catalyzed cross-coupling reaction provides a reliable pathway for the arylation of a wide range of amines with aryl and heteroaryl halides.[4][6] This guide provides a detailed examination of the application of the Buchwald-Hartwig amination to 1-iodoimidazo[1,5-a]pyridine, a key transformation for accessing a diverse library of N-substituted derivatives for drug discovery and development. We will explore the reaction mechanism, provide a robust experimental protocol, and offer insights into troubleshooting and optimization.
The Catalytic Heart: Mechanism of the Buchwald-Hartwig Amination
The efficacy of the Buchwald-Hartwig amination hinges on a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle is generally understood to proceed through three primary stages: oxidative addition, amine coordination and deprotonation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The cycle begins with a low-valent Pd(0) species, which undergoes oxidative addition into the carbon-iodine bond of the this compound. This step is often rate-limiting and results in the formation of a Pd(II) intermediate. The choice of ligand is critical here; bulky, electron-rich phosphine ligands are known to stabilize the palladium center and enhance the rate of this step.[9]
-
Amine Coordination & Deprotonation: The amine nucleophile then coordinates to the Pd(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a more nucleophilic amido species. The choice of base is critical; it must be strong enough to deprotonate the amine but not so harsh as to cause degradation of the substrate or catalyst.[7][10]
-
Reductive Elimination: This is the final, product-forming step. The amido group and the imidazo[1,5-a]pyridine moiety couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][11]
Sources
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- 11. youtube.com [youtube.com]
Application Note & Protocols: 1-Iodoimidazo[1,5-a]pyridine as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
Abstract
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its presence in a wide array of biologically active compounds and functional materials.[1][2] Its unique electronic and structural properties make it a cornerstone in medicinal chemistry and materials science.[2][3][4] This guide provides an in-depth exploration of 1-iodoimidazo[1,5-a]pyridine, a key synthetic intermediate, detailing its preparation and subsequent application in palladium-catalyzed cross-coupling reactions to generate novel and diverse molecular architectures. We present field-proven protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, complete with mechanistic insights, optimization strategies, and expected outcomes to empower researchers in drug discovery and chemical synthesis.
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Core
Imidazo[1,5-a]pyridines and their derivatives have garnered significant attention due to their versatile biological and photophysical properties. They are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[1][4] Furthermore, their distinct fluorescence characteristics have led to applications as emitters in imaging and optoelectronic devices.[1][2]
The functionalization of this scaffold is crucial for modulating its properties and developing new chemical entities. This compound serves as an exceptionally valuable and versatile building block in this endeavor. The carbon-iodine bond at the C1 position is readily activated by transition metal catalysts, making it an ideal electrophilic partner for a variety of cross-coupling reactions. This allows for the precise and efficient introduction of aryl, alkynyl, amino, and other functional groups, paving the way for the systematic construction of compound libraries for screening and development.
Synthesis of the Key Precursor: this compound
The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands has been achieved through two complementary routes starting from 2-aminomethylpyridine.[5] A key step in these synthetic pathways is the iodination of the imidazo[1,5-a]pyridine core. The parent 1-phosphinoimidazo[1,5-a]pyridine ligands were synthesized from imidazo[1,5-a]pyridine, which was prepared in a two-step sequence from 2-aminomethylpyridine.[5] The subsequent reaction of imidazo[1,5-a]pyridine with N-iodosuccinimide (NIS) provides the this compound intermediate.[5]
Experimental Protocol: Iodination of Imidazo[1,5-a]pyridine
This protocol describes the direct iodination at the C1 position using N-Iodosuccinimide (NIS), a mild and effective iodinating agent.
Workflow for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Dry Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add imidazo[1,5-a]pyridine (1.0 eq).
-
Solvent Addition: Add dry acetonitrile to dissolve the starting material completely.
-
Reagent Addition: Add N-Iodosuccinimide (1.0-1.1 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours.[6]
-
Isolation: Upon completion, the product often precipitates as a solid. Filter the solid, wash with a small amount of cold acetonitrile, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.
Expert Insight: The use of dry acetonitrile is critical to prevent side reactions. NIS is a light-sensitive reagent and should be handled accordingly. The reaction is generally clean and high-yielding, providing a straightforward entry to the key precursor.
Palladium-Catalyzed Cross-Coupling Applications
The C1-iodo group of this compound is primed for palladium-catalyzed cross-coupling, a cornerstone of modern organic synthesis. These reactions enable the formation of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.
General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) couple. Understanding this cycle is key to rationalizing reaction conditions and troubleshooting.
Generalized Palladium Cross-Coupling Cycle
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the coupling partner (e.g., boronic acid, organotin, or alkyne) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[7]
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound.[8] It is widely used for synthesizing biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[5][8]
Caption: General experimental workflow for Buchwald-Hartwig amination.
Detailed Protocol:
-
Setup: In a glovebox or using Schlenk technique, combine a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 2-5 mol%) and a suitable phosphine ligand (e.g., BINAP, Xantphos, 4-10 mol%). [9]2. Reagent Addition: Add this compound (1.0 eq), the amine coupling partner (1.2-1.5 eq), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq). [9]3. Solvent: Add an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, quench carefully with water or saturated aqueous ammonium chloride. Extract with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Data Summary: Buchwald-Hartwig Amination Examples
| Entry | Amine Partner | Pd Source/Ligand | Base | Solvent | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | ~85-95 |
| 2 | Aniline | Pd(OAc)₂/XPhos | Cs₂CO₃ | Dioxane | ~80-92 |
| 3 | Benzylamine | Pd₂(dba)₃/Xantphos | K₂CO₃ | Toluene | ~78-90 |
| 4 | Piperidine | Pd(OAc)₂/BrettPhos | K₃PO₄ | t-BuOH | ~90-98 |
| (Yields are representative based on general Buchwald-Hartwig protocols.)[9][10] |
Causality & Experience: This reaction is highly sensitive to the choice of ligand and base. Bulky, electron-rich phosphine ligands are essential to promote the reductive elimination step, which is often rate-limiting. [11]The base must be strong enough to deprotonate the amine (or the intermediate Pd-amine complex) but should not have competing nucleophilicity. NaOtBu is a common choice for its strength and steric bulk.
Concluding Remarks
This compound is a powerful and versatile intermediate for the synthesis of novel heterocyclic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions provide robust and reproducible methods for accessing a wide diversity of C1-functionalized imidazo[1,5-a]pyridines. By understanding the underlying mechanisms and the critical role of catalysts, ligands, and bases, researchers can effectively leverage this building block to accelerate the discovery and development of new molecules in medicine and materials science.
References
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- National Institutes of Health (NIH). (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) -.
- PrepChem.com. (n.d.). Synthesis of 1-iodo-5-(5-carboxypentyl)-imidazo[1,5-a]pyridine.
- PubMed. (n.d.). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents.
- PubMed Central (PMC). (n.d.). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications.
- MDPI. (n.d.). Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines.
- SpringerLink. (n.d.). Recent advances in transition-metal-free C–H functionalization of imidazo[1,2-a]pyridines.
- ACS Publications. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation.
- ResearchGate. (n.d.). Synthesis of 1-iodo-5,8-dihydroimidazo[1,5-a]pyridine and....
- BenchChem. (n.d.). The Role of Imidazo[1,5-a]pyridine-6-carboxylic Acid in Pharmaceutical R&D.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
- E3S Web of Conferences. (n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review.
- RSC Publishing. (n.d.). Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications.
- MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- National Institutes of Health (NIH). (n.d.). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions.
- American Chemical Society. (n.d.). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- University College London. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.
- ScienceDirect. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
- Pubs - ACS. (n.d.). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction.
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Application Notes & Protocols: 1-Iodoimidazo[1,5-a]pyridine as a Versatile Building Block for Organic Electronic Materials
Introduction: The Strategic Importance of the Imidazo[1,5-a]pyridine Scaffold
The imidazo[1,5-a]pyridine core is a compelling heterocyclic scaffold for the design of novel materials in organic electronics.[1][2] Its rigid, planar structure, combined with inherent electron-rich characteristics, provides a robust platform for constructing molecules with tailored photophysical and electrochemical properties.[1] This unique nucleus has been successfully incorporated into a variety of emissive compounds, demonstrating applications in optoelectronics, coordination chemistry, and as fluorescent probes.[2] The fused imidazole and pyridine rings offer multiple sites for functionalization, allowing for precise tuning of the electronic and steric properties of the final materials.[3] Furthermore, imidazo[1,5-a]pyridine derivatives are known for their significant Stokes shifts, a desirable characteristic for minimizing self-absorption in emissive devices.[1]
The introduction of an iodine atom at the C1 position of the imidazo[1,5-a]pyridine ring system creates a highly versatile and reactive building block, 1-iodoimidazo[1,5-a]pyridine . The carbon-iodine bond serves as a prime reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for the construction of complex π-conjugated systems that form the basis of organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs). This guide provides detailed protocols and technical insights into the synthesis of this compound and its subsequent application in the synthesis of advanced materials for organic electronics.
Synthesis of the Key Precursor: this compound
The synthesis of this compound is a critical first step. A reliable method involves the direct iodination of the parent imidazo[1,5-a]pyridine. The causality behind this approach lies in the high electron density of the imidazo[1,5-a]pyridine ring system, which makes it susceptible to electrophilic substitution. The C1 position is particularly activated, allowing for regioselective iodination.
Protocol 1: Synthesis of this compound
This protocol is adapted from the procedure described for the synthesis of related 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands.[2][4]
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
To a solution of imidazo[1,5-a]pyridine (1.0 eq.) in anhydrous acetonitrile, add N-Iodosuccinimide (NIS) (1.1 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Causality of Experimental Choices:
-
N-Iodosuccinimide (NIS): NIS is a mild and effective electrophilic iodinating agent, which allows for controlled and regiosective iodination of the electron-rich imidazo[1,5-a]pyridine ring.
-
Anhydrous Acetonitrile: This polar aprotic solvent is chosen for its ability to dissolve the reactants and facilitate the reaction without interfering with the electrophilic substitution.
-
Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture.
-
Aqueous Workup: The sequential washing steps are crucial for removing unreacted reagents, byproducts, and acidic impurities, ensuring the purity of the final product.
Application in Cross-Coupling Reactions for Organic Electronic Materials
The true utility of this compound is realized in its application as a key building block in palladium-catalyzed cross-coupling reactions. The C-I bond is highly reactive towards oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle for C-C and C-N bond formation.
Workflow for Material Synthesis
Caption: General workflow for the synthesis of organic electronic materials from this compound.
Protocol 2: Sonogashira Coupling for the Synthesis of 1-Alkynyl-imidazo[1,5-a]pyridines
This protocol is directly adapted from the work of Yamaguchi et al. for the synthesis of 1-alkynyl-3-arylimidazo[1,5-a]pyridines.[5] This reaction is instrumental in creating extended π-conjugated systems with tunable electronic properties.
Materials:
-
3-Aryl-1-iodoimidazo[1,5-a]pyridine
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA, anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add 3-aryl-1-iodoimidazo[1,5-a]pyridine (1.0 eq.), Pd(PPh₃)₂Cl₂ (10 mol %), and CuI (10 mol %).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this process three times.
-
Add degassed triethylamine via syringe, followed by the terminal alkyne (1.2 eq.).
-
Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-alkynyl-3-arylimidazo[1,5-a]pyridine.
Causality of Experimental Choices:
-
Pd(PPh₃)₂Cl₂/CuI Catalyst System: This is the classic catalyst system for Sonogashira couplings. The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper(I) co-catalyst is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Triethylamine (TEA): TEA serves as both the solvent and the base. As a base, it deprotonates the terminal alkyne to form the reactive acetylide. As a solvent, it provides a suitable medium for the reaction. Degassing is essential to prevent oxidative homocoupling of the alkyne.
Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of 1-Aryl-imidazo[1,5-a]pyridines
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., SPhos or XPhos)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄)
-
1,4-Dioxane and water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), Pd(OAc)₂ (2-5 mol %), and the phosphine ligand (4-10 mol %).
-
Evacuate the flask and backfill with an inert gas. Repeat this three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane:water 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 1-aryl-imidazo[1,5-a]pyridine.
Causality of Experimental Choices:
-
Palladium Catalyst and Phosphine Ligand: The choice of ligand is crucial in Suzuki couplings. Bulky, electron-rich phosphine ligands like SPhos or XPhos are known to promote the oxidative addition of the aryl halide and facilitate the reductive elimination step, leading to higher yields and broader substrate scope.
-
Base and Solvent System: The base is required to activate the boronic acid by forming a more nucleophilic boronate species. A mixed solvent system like dioxane/water is often used to ensure the solubility of both the organic and inorganic reagents.
Protocol 4: Buchwald-Hartwig Amination for the Synthesis of 1-Amino-imidazo[1,5-a]pyridines
The Buchwald-Hartwig amination is a premier method for forming C-N bonds and is widely used in the synthesis of hole-transport materials (HTMs), which often feature arylamine moieties.[8][9] An adapted protocol for the amination of this compound is presented below, based on general procedures for aryl halides.[8][10]
Materials:
-
This compound
-
Primary or secondary amine (e.g., carbazole or diphenylamine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous and degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (1-3 mol %), the phosphine ligand (2-6 mol %), and sodium tert-butoxide (1.4 eq.).
-
Evacuate and backfill the flask with an inert gas.
-
Add the amine (1.2 eq.) and this compound (1.0 eq.).
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours, monitoring by TLC.
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Causality of Experimental Choices:
-
Pd₂(dba)₃ and Phosphine Ligand: This combination is a common and effective catalyst system for Buchwald-Hartwig aminations. The ligand stabilizes the palladium(0) species and facilitates the catalytic cycle.
-
Sodium tert-butoxide (NaOtBu): A strong, non-nucleophilic base is required to deprotonate the amine, forming the palladium-amido complex that is crucial for the reductive elimination step.
-
Anhydrous and Degassed Toluene: The reaction is sensitive to oxygen and moisture, which can deactivate the catalyst.
Properties of Imidazo[1,5-a]pyridine-Based Materials
The functionalization of the this compound core via the cross-coupling reactions described above allows for the fine-tuning of the resulting materials' photophysical and electrochemical properties.
Photophysical Properties
The introduction of different aryl and alkynyl groups at the C1 position significantly influences the absorption and emission characteristics of the imidazo[1,5-a]pyridine scaffold.
| Compound Type | Substituent Example | Absorption λmax (nm) | Emission λmax (nm) | Quantum Yield (ΦF) | Reference |
| 1-Alkynyl-ImPy | Phenylacetylene | ~350-400 | 458-560 | 0.08-0.26 | [5] |
| 1-Phenyl-ImPy-Anthracene | Anthracene | ~300-400 | 528-586 | - | [4] |
Electrochemical Properties and Device Performance
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels are critical parameters for designing efficient organic electronic devices. The imidazo[1,5-a]pyridine core can be tailored to achieve desired energy levels for applications as emitters, hosts, or charge transport materials.
| Material | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Application/Device Performance | Reference |
| ImPy-Anthracene Fluorophore | -5.02 | -3.59 | 1.43 | Yellow OLED Emitter: Luminous Efficiency: 4.4 cd/A, Power Efficiency: 2.2 lm/W, EQE: 3.2% | [4] |
| Imidazo[1,5-a]quinoline | - | - | - | Blue Emitter: Quantum Yield up to 48% |
Conclusion
This compound has been established as a pivotal precursor for the synthesis of a diverse range of functional organic materials. The protocols detailed herein for Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig cross-coupling reactions provide robust and versatile methodologies for researchers in organic electronics. The ability to systematically modify the imidazo[1,5-a]pyridine core allows for the rational design of materials with tailored photophysical and electrochemical properties, paving the way for their integration into next-generation OLEDs, OSCs, and OFETs. The provided data underscores the potential of this scaffold to yield highly efficient and stable materials for a variety of optoelectronic applications.
References
- Tran, R. Q., Dinh, L., & Jacoby, S. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 11(45), 28226-28237. [Link]
- Yamaguchi, J., et al. (2021). 1-Alkynyl- and 1-Alkenyl-3-arylimidazo[1,5-a]pyridines: Synthesis, Photophysical Properties, and Observation of a Linear Correlation between the Fluorescent Wavelength and Hammett Substituent Constants. The Journal of Organic Chemistry, 86(15), 10245-10256. [Link]
- Gueiffier, A., et al. (2000). Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. The Journal of Organic Chemistry, 65(18), 5629-5633. [Link]
- Organic Synthesis. Buchwald-Hartwig Coupling. [Link]
- Caddick, S., et al. (2005). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Tetrahedron, 61(46), 10845-10853. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(36), 12898-12899. [Link]
- ACS GCI Pharmaceutical Roundtable.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Wikipedia.
- Chemistry LibreTexts.
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Herr, J. M., et al. (2019). Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. ChemistryOpen, 8(7), 894-902. [Link]
- Zhang, Y., et al. (2021). Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives.
- Volpi, G., et al. (2022). Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investigation in Liposome Models. Molecules, 27(12), 3856. [Link]
- Astridge, C. A., et al. (2021). Polymer Hole Transport Materials for Perovskite Solar Cells via Buchwald–Hartwig Amination.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines. [Link]
- ResearchGate. (2025). A Buchwald‐Hartwig method to synthesize imidazo[4,5‐b]pyridine‐2‐one... [Link]
- ResearchGate. (2025). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. [Link]
- SciSpace. (2021). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. [Link]
- ResearchGate. (2025). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. [Link]
- Mihorianu, M., et al. (2012). Synthesis of novel imidazo[1,5-a]pyridine derivates. Revue Roumaine de Chimie, 57(7-8), 689-694. [Link]
- RSC Publishing. (2021). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. [Link]
- Volpi, G., et al. (2023). Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical Tunability. Molecules, 28(23), 7858. [Link]
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Application Notes and Protocols: Iodine-Mediated Synthesis of Functionalized Imidazol[1,5-a]pyridines
Introduction: The Significance of Imidazo[1,5-a]pyridines and the Advent of Iodine-Mediation
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif renowned for its wide-ranging applications in medicinal chemistry and materials science.[1][2] Derivatives of this core structure have demonstrated significant potential as anti-inflammatory agents, anti-cancer therapeutics, and treatments for neurological disorders.[1] Furthermore, their unique photophysical properties have led to their investigation as fluorophores and components in optoelectronic devices.[2][3]
Traditionally, the synthesis of imidazo[1,5-a]pyridines has often relied on multi-step procedures or the use of harsh reagents. However, the field has witnessed a paradigm shift with the emergence of iodine-mediated synthesis. Molecular iodine, as a catalyst or mediator, offers a compelling alternative due to its low cost, low toxicity, and operational simplicity.[4][5] These methods often proceed under mild conditions, tolerate a broad range of functional groups, and can be performed as one-pot reactions, aligning with the principles of green and efficient chemistry.[1][6] This guide provides an in-depth exploration of the iodine-mediated synthesis of functionalized imidazo[1,5-a]pyridines, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
Mechanistic Insights: The Role of Iodine in Imidazo[1,5-a]pyridine Formation
The iodine-mediated synthesis of imidazo[1,5-a]pyridines can proceed through various pathways depending on the starting materials. A prevalent and efficient method involves the reaction of 2-aminomethylpyridines, and aldehydes. In this process, molecular iodine plays a dual role as both a catalyst and an oxidant.
The reaction is believed to commence with the condensation of 2-aminomethylpyridine with an aldehyde to form a Schiff base intermediate. Subsequently, iodine is proposed to facilitate an intramolecular cyclization followed by an oxidative aromatization to furnish the final imidazo[1,5-a]pyridine product. The presence of an oxidant, such as tert-butyl hydroperoxide (TBHP), is often beneficial for regenerating the active iodine species and driving the reaction to completion.
Below is a plausible mechanistic pathway for the iodine-mediated synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates, which showcases a simultaneous C-N and C-S bond construction.[1]
Caption: Plausible reaction mechanism for the one-pot synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs.
Experimental Protocols: A Reliable One-Pot Synthesis
This section details a robust and versatile one-pot protocol for the synthesis of 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analogs, adapted from a reported procedure.[1] This method is highlighted for its operational simplicity and broad substrate scope.
Materials and Reagents:
-
2-Aminomethylpyridine (1.0 mmol)
-
Substituted Benzaldehyde (0.5 mmol)
-
Sodium Benzenesulfinate (1.0 mmol)
-
Iodine (I₂) (0.1 mmol)
-
tert-Butyl hydroperoxide (TBHP), 70% in water (0.5 mmol)
-
N,N-Dimethylformamide (DMF) (2 mL)
-
Ethyl acetate
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a sealed tube, add 2-aminomethylpyridine (1.0 mmol), the desired benzaldehyde (0.5 mmol), iodine (0.1 mmol), and DMF (2 mL).
-
First Step - Imine Formation and Cyclization: Add TBHP (0.5 mmol) to the mixture. Seal the tube and stir the reaction mixture at 100 °C for 2 hours.
-
Second Step - Sulfenylation: After 2 hours, add sodium benzenesulfinate (1.0 mmol) to the reaction mixture. Continue stirring at 100 °C for an additional 2 hours.
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium thiosulfate solution to quench the excess iodine.
-
Extraction: Separate the organic layer and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 3-phenyl-1-(phenylthio)imidazo[1,5-a]pyridine analog.
Data Presentation: Substrate Scope and Yields
The following table summarizes the scope of the reaction with various substituted benzaldehydes and sodium benzenesulfinates, demonstrating the versatility of this protocol.
| Entry | Benzaldehyde (Substituent) | Sodium Benzenesulfinate (Substituent) | Yield (%) |
| 1 | H | H | 69 |
| 2 | 4-CH₃ | H | 75 |
| 3 | 4-Cl | H | 72 |
| 4 | 3-NO₂ | H | 61 |
| 5 | H | 4-CH₃ | 78 |
| 6 | H | 4-F | 71 |
| 7 | 2-Cl | 4-F | 73 |
Yields are for the isolated product after column chromatography.
Workflow Visualization
The experimental workflow can be visualized as a clear, sequential process.
Caption: A streamlined workflow for the one-pot synthesis of functionalized imidazo[1,5-a]pyridines.
Applications and Future Outlook
The iodine-mediated synthesis of imidazo[1,5-a]pyridines provides a practical and efficient entry into a class of compounds with significant therapeutic potential. The ability to readily introduce diverse functional groups allows for the generation of libraries of analogs for structure-activity relationship (SAR) studies in drug discovery programs. For instance, various derivatives have shown promise as inhibitors of NIK (NF-κB-inducing kinase) for anti-inflammatory applications and have demonstrated potent anti-cancer activity.[1]
Future research in this area is likely to focus on expanding the substrate scope further, developing enantioselective variations of these reactions, and exploring the utility of these methods in the synthesis of complex natural products and novel materials. The operational simplicity and cost-effectiveness of iodine-mediated reactions make them highly attractive for both academic and industrial settings, paving the way for the discovery of next-generation pharmaceuticals and functional materials.
References
- Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing).
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - MDPI.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed.
- Synthesis of imidazo[1,5-a]pyridines - Organic Chemistry Portal.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - RSC Publishing.
- Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC - PubMed Central.
- Iodine/Copper Iodide-Mediated C-H Functionalization: Synthesis of Imidazo[1,2-a]pyridines and Indoles from N-Aryl Enamines - Organic Chemistry Portal.
- Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC - PubMed Central.
- Iodocyclization: Past and Present Examples | Request PDF - ResearchGate.
- Iodine-Mediated Synthesis of Heterocycles via Electrophilic Cyclization of Alkynes | Request PDF - ResearchGate.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines - ResearchGate.
- Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC.
- C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH.
- Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,5-a]pyridine derivatives: useful, luminescent and versatile scaffolds for different applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: A Guide to Improving the Yield of 1-Iodoimidazo[1,5-a]pyridine Synthesis
Welcome to the technical support center for the synthesis of 1-Iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize this crucial synthetic step. As a key building block in medicinal chemistry, the efficient synthesis of this scaffold is paramount. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you overcome common challenges and significantly improve your reaction yields.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, providing the foundational knowledge needed for successful experimentation.
Q1: What is the underlying mechanism for the iodination of imidazo[1,5-a]pyridine?
The iodination of imidazo[1,5-a]pyridine is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The imidazo[1,5-a]pyridine ring system is electron-rich, making it nucleophilic and thus reactive towards electrophiles. The reaction proceeds via a two-step mechanism:
-
Formation of the Sigma Complex: The π-electrons from the heterocyclic ring attack an electrophilic iodine species (e.g., I⁺, or a polarized I-X bond). This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom that was attacked by the iodine, restoring aromaticity and yielding the final 1-iodo-imidazo[1,5-a]pyridine product.
Q2: Why is the C1 position the most reactive site for electrophilic substitution?
The regioselectivity of the iodination is dictated by the electronic properties of the imidazo[1,5-a]pyridine nucleus. The C1 position is the most electron-rich and sterically accessible site. Computational studies and experimental evidence show that the resonance structures of the sigma complex formed by attack at C1 are more stable than those formed by attack at other positions (like C3 or on the pyridine ring). This inherent electronic preference makes C1 the kinetically favored site for electrophilic attack.
Q3: What are the most common iodinating agents for this synthesis, and what are their pros and cons?
Choosing the right iodinating agent is critical for yield and selectivity. The most common options are Molecular Iodine (I₂), N-Iodosuccinimide (NIS), and Iodine Monochloride (ICl).
| Iodinating Agent | Pros | Cons |
| **Molecular Iodine (I₂) ** | Inexpensive, readily available, moderate reactivity.[1][2][3] | Often requires an oxidizing agent (like TBHP) or a base to generate a more potent electrophile.[4] Can lead to equilibrium issues and lower yields if not activated. |
| N-Iodosuccinimide (NIS) | Mild, highly effective, easy to handle solid.[5][6] Generates a soluble, non-basic succinimide byproduct, simplifying workup.[7] Often provides high yields and good regioselectivity.[5] | More expensive than I₂. Can sometimes require an acid catalyst for less reactive substrates.[8] |
| Iodine Monochloride (ICl) | Highly reactive due to the polarized I-Cl bond. Effective for deactivating substrates. | Very moisture-sensitive and corrosive.[9] Its high reactivity can lead to over-iodination and the formation of chlorinated side products, reducing selectivity.[9] |
For most applications involving the imidazo[1,5-a]pyridine scaffold, N-Iodosuccinimide (NIS) offers the best balance of reactivity, handling, and yield, making it the recommended starting point for optimization.[5][6]
Q4: What is the role of an acid or base in this reaction?
-
Acid Catalysis: For moderately reactive iodinating agents like NIS, a catalytic amount of a protic or Lewis acid (e.g., trifluoroacetic acid - TFA) can increase the electrophilicity of the iodine species.[5][10] The acid protonates the NIS, making the iodine atom more positive and thus a more aggressive electrophile. This is particularly useful for less-activated imidazo[1,5-a]pyridine derivatives.
-
Base: In reactions using molecular iodine (I₂), a base (like sodium bicarbonate or sodium acetate) is often added.[1][3] It serves to neutralize the HI byproduct formed during the reaction. Removing HI shifts the reaction equilibrium towards the products, thereby increasing the final yield.
Troubleshooting Guide
This guide is structured to provide direct answers to specific problems you may encounter during your experiments.
Problem: My reaction shows a very low conversion rate or fails to start. What should I check first?
A stalled reaction is a common issue that can typically be traced back to one of three areas: reagent quality, reaction conditions, or substrate reactivity.
-
Answer & Rationale:
-
Verify Reagent Purity: The imidazo[1,5-a]pyridine starting material must be pure and dry. Impurities can interfere with the reaction. The iodinating agent, especially ICl and NIS, should be of high quality. NIS can decompose over time; use a fresh bottle or test its activity. ICl is highly moisture-sensitive and must be handled under anhydrous conditions.[9]
-
Ensure Anhydrous Conditions: Water can react with the iodinating agent and deactivate catalysts. Ensure your solvent is anhydrous and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Check Solvent Choice: The choice of solvent is crucial. Aprotic solvents like Dichloromethane (DCM), Acetonitrile (ACN), or Tetrahydrofuran (THF) are commonly used.[6] Acetonitrile is often a good choice for reactions with NIS.[6]
-
Activate the Iodinating Agent: If you are using NIS and the reaction is sluggish, consider adding a catalytic amount (5-10 mol%) of trifluoroacetic acid (TFA) to increase the electrophilicity of the iodine.[5][10]
-
Problem: The yield of my 1-iodo product is low, and I see multiple spots on my TLC plate. What are the likely side products?
Low yield with multiple byproducts points towards issues with selectivity or decomposition.
-
Answer & Rationale:
-
Di-iodination: The most common side product is a di-iodinated species. The 1-iodo product is still electron-rich enough to undergo a second iodination, typically at the C3 position. To minimize this, use a precise stoichiometry of your iodinating agent (start with 1.05-1.1 equivalents). Adding the iodinating agent slowly at a lower temperature can also significantly improve selectivity for the mono-iodinated product.[9]
-
Starting Material: A significant amount of unreacted starting material indicates an incomplete reaction (see the previous troubleshooting point).
-
Decomposition: Imidazo[1,5-a]pyridines can be sensitive to strongly acidic or harsh conditions. If you are using a strong acid catalyst, you may be degrading your starting material or product. Try reducing the amount of acid or running the reaction at a lower temperature.
-
Problem: I'm observing di-iodinated products. How can I improve selectivity for the mono-iodinated product?
Controlling selectivity is key to maximizing the yield of the desired product.
-
Answer & Rationale:
-
Control Stoichiometry: This is the most critical factor. Carefully measure your reagents and use no more than 1.1 equivalents of the iodinating agent. A 1:1 molar ratio is often optimal.[9]
-
Lower the Reaction Temperature: Running the reaction at 0 °C or even lower can dramatically increase selectivity. The activation energy for the second iodination is generally higher, so lowering the temperature will favor the faster, mono-iodination reaction.[9]
-
Slow Addition: Instead of adding the iodinating agent all at once, add it dropwise as a solution over 30-60 minutes. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second reaction occurring on the newly formed product.
-
Problem: The reaction works, but purification is difficult, leading to product loss. What can I do?
A successful reaction is only as good as its workup and purification.
-
Answer & Rationale:
-
Quench the Reaction: After the reaction is complete (as monitored by TLC), quench any remaining iodinating agent. A wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is highly effective and will remove the color of any residual iodine.[11]
-
Remove Byproducts: If you used NIS, the succinimide byproduct is water-soluble and can be removed with an aqueous wash. If you used an acid catalyst, a wash with a saturated sodium bicarbonate (NaHCO₃) solution will neutralize it.
-
Optimize Chromatography: this compound is a moderately polar compound. Use a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. This should allow for a clean separation from any remaining starting material and di-iodinated byproducts.
-
Visualized Workflows and Mechanisms
To better illustrate the key processes, the following diagrams outline the troubleshooting workflow and the fundamental reaction mechanism.
Caption: A decision tree for troubleshooting low yield issues.
Caption: The electrophilic substitution mechanism for iodination.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis.
Protocol 1: Standard Iodination using N-Iodosuccinimide (NIS)
This protocol serves as a reliable starting point for the synthesis.
-
Reagent Preparation:
-
Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous acetonitrile (ACN) to a concentration of 0.1 M in an oven-dried, round-bottom flask equipped with a magnetic stir bar.
-
Seal the flask with a septum and purge with nitrogen or argon for 5-10 minutes.
-
-
Reaction Setup:
-
Cool the solution to 0 °C in an ice-water bath.
-
Weigh N-Iodosuccinimide (NIS) (1.1 equiv) and add it to the reaction flask in one portion under a positive pressure of inert gas.
-
Allow the reaction to stir at 0 °C.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) every 30 minutes. Use a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should be less polar (higher Rf) than the starting material.
-
-
Workup:
-
Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 5% to 25%).
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield this compound as a solid.
-
Protocol 2: Optimized Protocol for Maximizing Yield and Selectivity
This protocol incorporates troubleshooting insights for challenging substrates or when maximum yield is required.
-
Reagent Preparation:
-
Dissolve imidazo[1,5-a]pyridine (1.0 equiv) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M in an oven-dried, three-neck flask equipped with a stir bar, a thermometer, and an addition funnel.
-
Purge the system with argon.
-
In a separate flask, dissolve NIS (1.05 equiv) in anhydrous DCM.
-
-
Reaction Setup:
-
Cool the solution of imidazo[1,5-a]pyridine to -10 °C using an ice-salt bath.
-
Transfer the NIS solution to the addition funnel.
-
Add the NIS solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature does not rise above -5 °C.
-
-
Reaction Monitoring & Completion:
-
Stir the reaction at -10 °C to 0 °C and monitor by TLC. The reaction is often complete by the end of the addition.
-
-
Workup & Purification:
-
Follow the same workup and purification steps as described in Protocol 1. The slow addition at low temperatures should minimize the formation of byproducts, resulting in a cleaner crude product and a higher isolated yield.
-
References
- PrepChem. Synthesis of 1-iodo-5-(5-carboxypentyl)-imidazo[1,5-a]pyridine.
- Prajapati, D. et al. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). ACS Omega.
- MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- MDPI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines (HTML version).
- Wang, Y. et al. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. The Journal of Organic Chemistry.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- ResearchGate. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- RSC Publishing. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
- PubMed Central. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- Wiley Online Library. N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination.
- ResearchGate. Optimization of reaction condition for the formation of imidazo pyridine.
- Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS).
- Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes.
- PubMed Central. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- ACS Publications. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- NIH. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- PubMed. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination.
- ResearchGate. N-Iodosuccinimide (NIS) in Direct Aromatic Iodination | Request PDF.
Sources
- 1. prepchem.com [prepchem.com]
- 2. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 7. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 1-Iodoimidazo[1,5-a]pyridine
Welcome to the technical support center for the synthesis of 1-Iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, with a focus on the identification and mitigation of byproducts. Our approach is grounded in mechanistic principles to provide you with a deeper understanding of your reaction and empower you to troubleshoot effectively.
Section 1: Overview of the Synthesis and Key Challenges
The synthesis of this compound typically involves the direct iodination of the parent imidazo[1,5-a]pyridine heterocycle. This is an electrophilic aromatic substitution reaction where an iodinating agent is used to introduce an iodine atom onto the electron-rich imidazole ring of the fused system.
The primary challenges in this synthesis revolve around controlling the regioselectivity of the iodination and preventing over-iodination. The imidazo[1,5-a]pyridine ring system has multiple sites susceptible to electrophilic attack, which can lead to a mixture of products that are often difficult to separate.
Section 2: Frequently Asked Questions (FAQs) and Troubleshooting Guides
FAQ 1: My reaction mixture shows multiple spots on TLC, and the NMR of the crude product is complex. What are the likely byproducts?
Answer:
It is common to observe multiple products in the synthesis of this compound. The most probable byproducts are:
-
Isomeric Products: Iodination at other positions on the ring.
-
Polyiodinated Products: The addition of more than one iodine atom to the ring.
-
Unreacted Starting Material: Incomplete conversion of the imidazo[1,5-a]pyridine.
Let's delve into the specifics of each:
Question: I suspect I have a mixture of iodo-isomers. How can I confirm this and how do I favor the formation of the 1-iodo product?
Answer:
The imidazo[1,5-a]pyridine ring is an electron-rich heterocycle, with the C1 and C3 positions of the imidazole moiety being the most nucleophilic and thus most susceptible to electrophilic attack. Therefore, the most likely isomeric byproduct is 3-Iodoimidazo[1,5-a]pyridine .
Causality: The formation of isomeric byproducts is governed by the relative stability of the carbocation intermediate (the sigma complex) formed during the electrophilic substitution. Both C1 and C3 positions can be activated towards electrophilic attack. The precise ratio of 1-iodo to 3-iodo isomers can be influenced by steric hindrance from substituents on the ring and the specific reaction conditions (solvent, temperature, and iodinating agent).
Identification:
-
NMR Spectroscopy: The proton NMR spectrum will be the most informative. The chemical shifts and coupling constants of the protons on the pyridine and imidazole rings will be distinct for each isomer. A careful analysis of the aromatic region, potentially with the aid of 2D NMR techniques (like COSY and HMBC), can help in assigning the structures.
-
Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, it can be used in conjunction with liquid chromatography (LC-MS) to separate the isomers and confirm that the impurities have the expected molecular weight.
Mitigation Strategies:
-
Choice of Iodinating Agent: Milder iodinating agents may offer better regioselectivity.
-
Temperature Control: Lowering the reaction temperature can sometimes improve the selectivity of the reaction by favoring the kinetically controlled product.
-
Solvent Effects: The polarity of the solvent can influence the stability of the reaction intermediates and thus the product distribution. It is advisable to screen a few solvents to optimize for the desired isomer.
Question: My mass spectrum shows peaks corresponding to the addition of two or more iodine atoms. How can I prevent this over-iodination?
Answer:
The formation of di- and tri-iodinated imidazo[1,5-a]pyridines is a common issue, especially when using an excess of the iodinating agent or when the reaction is allowed to proceed for too long.[1]
Causality: The introduction of the first iodine atom does not significantly deactivate the ring towards further electrophilic substitution. Therefore, if a sufficient concentration of the iodinating agent is present, the mono-iodinated product can react further to give polyiodinated species.
Identification:
-
Mass Spectrometry: This is the most direct method for identifying polyiodinated byproducts. You will observe peaks corresponding to [M+I]⁺ or [M+2I]⁺ relative to the mass of the mono-iodinated product.
-
NMR Spectroscopy: The proton NMR spectrum will show a progressive decrease in the number of signals in the aromatic region as protons are replaced by iodine atoms.
Mitigation Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of the iodinating agent. Use of 1.0 to 1.1 equivalents is a good starting point.
-
Slow Addition: Add the iodinating agent slowly to the reaction mixture to maintain a low concentration and favor the mono-iodination.
-
Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to a satisfactory level and before significant amounts of polyiodinated products are formed.
FAQ 2: I am having difficulty purifying my this compound. What are the best practices?
Answer:
The purification of iodo-heterocycles can be challenging due to the similar polarities of the desired product and its byproducts.
Question: I am struggling to get good separation of my product from impurities using column chromatography. What can I do?
Answer:
Common Issues and Solutions:
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Separation | Inappropriate solvent system. | Perform a thorough TLC analysis with a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that gives good separation between your product and the byproducts. |
| Product Streaking | The compound is basic and interacts strongly with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent to neutralize the acidic sites on the silica. Alternatively, consider using a different stationary phase like alumina (neutral or basic). |
| Product Degradation | The iodo-compound is unstable on silica gel. | Test for stability by spotting your compound on a TLC plate and letting it sit for an hour before eluting. If degradation is observed, switch to a less acidic stationary phase or consider purification by recrystallization. |
| Column Overloading | Too much crude material is loaded onto the column. | As a rule of thumb, the amount of crude material should be 1-2% of the mass of the silica gel. |
Question: My attempts at recrystallization have resulted in low yields or have failed to remove the impurities. Any suggestions?
Answer:
Recrystallization can be a very effective purification method if the right solvent system is identified.
Tips for Successful Recrystallization:
-
Solvent Selection: A good recrystallization solvent should dissolve your compound well at high temperatures but poorly at low temperatures. You may need to experiment with a variety of solvents or solvent mixtures (e.g., ethanol/water, ethyl acetate/hexane).
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals and minimizes the trapping of impurities.
-
"Oiling Out": If your compound "oils out" instead of crystallizing, it may be due to the presence of impurities or cooling the solution too quickly. Try adding a little more solvent to the hot solution or scratching the inside of the flask with a glass rod to induce crystallization.
Section 3: Reaction Mechanisms and Visualizations
To better understand the formation of the desired product and potential byproducts, it is helpful to visualize the reaction mechanisms.
Mechanism 1: Electrophilic Iodination of Imidazo[1,5-a]pyridine
The following diagram illustrates the generally accepted mechanism for electrophilic aromatic substitution.
Caption: Formation of 1-iodo and 3-iodo isomers.
Mechanism 2: Formation of Polyiodinated Byproducts
This diagram shows the subsequent iodination of the mono-iodinated product.
Caption: Pathway to polyiodinated byproducts.
Section 4: Recommended Experimental Protocol
This protocol is a general guideline. Optimization may be required for your specific substrate and scale.
Objective: To synthesize this compound while minimizing byproduct formation.
Materials:
-
Imidazo[1,5-a]pyridine
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of imidazo[1,5-a]pyridine (1.0 eq.) in anhydrous acetonitrile, add N-Iodosuccinimide (1.05 eq.) in one portion at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Allow the reaction mixture to stir at 0 °C and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup:
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Add a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a solvent system determined by prior TLC analysis (a good starting point is a gradient of ethyl acetate in hexane).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound.
-
Section 5: References
-
Huang, L., Liu, Y., Guan, Z., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. Catalysts. [Link]
-
Li, M., Xie, Y., Ye, Y., et al. (2014). Copper(I) Catalysis Enables a Direct Transannulation of N-Heteroaryl Aldehydes or Ketones with Alkylamines via Csp3−H Amination in the Presence of Oxygen as the Sole Oxidant. Organic Letters. [Link]
-
Salgado-Zamora, H., Velazquez, M., Mejia, D., et al. (2008). Influence of the 2-Aryl Group on the Ipso Electrophilic Substitution Process of 2-Arylimidazo[l,2-/4]pyridines. Scribd. [Link]
-
University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]
-
Mondal, S., et al. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2) - NIH. [Link]
-
Dhameliya, T. M., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
-
Guchhait, S. K., et al. (2012). C-H Functionalization of Imidazo[1,2-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation. The Journal of Organic Chemistry. [Link]
-
Zhang, Y., et al. (2013). An Efficient Synthesis of Imidazo[1,2-a]pyridines. The Journal of Organic Chemistry. [Link]
-
Request PDF. (2025). Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials. [Link]
Sources
Troubleshooting low conversion rates in 1-Iodoimidazo[1,5-a]pyridine reactions.
Technical Support Center: 1-Iodoimidazo[1,5-a]pyridine Synthesis
From the desk of the Senior Application Scientist
Welcome to the dedicated support center for troubleshooting reactions involving the synthesis of 1-Iodoimidazo[1,5-a]pyridines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving high conversion rates for this crucial synthetic step. We will move beyond simple procedural lists to explore the underlying chemical principles governing this reaction, providing you with the expert insights needed to diagnose and resolve common issues.
The imidazo[1,5-a]pyridine scaffold is a privileged core in medicinal chemistry, appearing in numerous compounds with significant biological activity.[1][2] The introduction of an iodine atom at the 1-position provides a versatile handle for further functionalization, typically through cross-coupling reactions. However, the direct C-H iodination of this electron-rich heterocycle, while conceptually straightforward, can be sensitive to a variety of factors. This guide addresses the most frequent causes of low conversion rates and provides systematic, evidence-based solutions.
Part 1: Frequently Asked Questions (FAQs) & Initial Diagnosis
This section is structured to help you quickly diagnose the problem based on your experimental observations.
Q1: My reaction has stalled. The TLC plate shows a strong starting material spot and little to no product formation, even after an extended reaction time. What are the primary suspects?
This is the most common issue and typically points to one of four main causes: inactive reagents, presence of inhibitors (like water), sub-optimal temperature, or an incorrect solvent choice.
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Reagent Inactivity: The primary culprit is often the iodinating agent itself, most commonly N-Iodosuccinimide (NIS). NIS is sensitive to light and moisture and can decompose over time.[3][4] A visual inspection is the first step: fresh, reactive NIS should be a white to off-white crystalline powder.[4] If your reagent is orange or brown, it indicates the liberation of molecular iodine (I₂) and significant degradation.[3]
-
Moisture Contamination: NIS is moisture-sensitive.[3] The presence of water in the reaction solvent or from improperly dried glassware can quench the reaction.
-
Insufficient Thermal Energy: While many iodinations proceed at room temperature, some substrates, particularly those with electron-withdrawing groups, may require heating to overcome the activation energy barrier.
-
Poor Solvent Choice: NIS has defined solubilities. Using a solvent in which it is insoluble, such as ether or carbon tetrachloride, will prevent it from participating in the reaction effectively.[3][5]
Q2: My reaction mixture has turned a dark brown or black color, and the TLC shows a complex mixture of spots. What has gone wrong?
A dark, tarry appearance suggests decomposition. This can be caused by:
-
Excessive Heat: While some heat can be beneficial, excessive temperatures can lead to the decomposition of the starting material, the product, or the NIS reagent itself, causing a cascade of side reactions.[3]
-
Oxidation of Sensitive Substrates: The imidazo[1,5-a]pyridine ring is electron-rich and can be susceptible to oxidation, especially if your substrate contains other sensitive functional groups.[3] The pyridine nitrogen can sometimes be oxidized to an N-oxide, a common side reaction in heterocyclic chemistry.[6]
Q3: I've formed a product, but my yield is significantly lower after work-up and purification. Where could I be losing my material?
Product loss during the isolation phase is a frequent and often overlooked issue.
-
Aqueous Work-up: Your 1-iodo-imidazo[1,5-a]pyridine product may have some water solubility, leading to losses during liquid-liquid extraction. Ensure you are using the appropriate organic solvent and consider back-extracting the aqueous layer.
-
Column Chromatography: The product may be adsorbing irreversibly to the silica gel. This can be mitigated by pre-treating the silica with a small amount of a basic solvent like triethylamine mixed into your eluent system.
-
Product Instability: Although generally stable, some substituted iodo-heterocycles can be sensitive to acid or light. Ensure your work-up conditions are neutral and protect your fractions from direct light.
Part 2: Troubleshooting Deep Dive & Optimization Strategies
This section provides actionable solutions and detailed protocols to address the issues identified above.
Issue A: N-Iodosuccinimide (NIS) Quality and Handling
Trust in your reagents is paramount. Before altering other parameters, validate your NIS.
-
Assessment: As mentioned, check the color. Pure NIS is white to slightly yellow.[4]
-
Storage: Always store NIS in a cool (2-8°C is recommended), dark, and dry environment, preferably under an inert atmosphere like nitrogen or argon.[3]
-
Purification: If your NIS is discolored, you may be able to purify it for non-critical reactions. See Protocol 1 for a detailed procedure.
| NIS Quality | Appearance | Recommended Action |
| High | White to off-white powder | Proceed with reaction. |
| Suspect | Yellow to orange powder | Purify before use (See Protocol 1). |
| Low | Brown powder, visible I₂ vapor | Discard and use a fresh bottle. |
Issue B: Reaction Conditions & Setup
The reaction environment is critical for success.
-
Atmosphere: To combat moisture sensitivity, always run the reaction under an inert atmosphere. This involves using oven-dried or flame-dried glassware and performing reagent transfers via syringe under a positive pressure of nitrogen or argon.
-
Solvent Selection: Choose a solvent in which NIS is soluble.[3][5]
| Solvent | NIS Solubility | Common Use Case |
| Acetonitrile (MeCN) | Soluble | Excellent general-purpose solvent for iodinations. |
| Tetrahydrofuran (THF) | Soluble | Good alternative to MeCN. |
| Dichloromethane (DCM) | Soluble | Useful for reactions at or below room temperature. |
| Ether (Et₂O) | Insoluble | Not recommended. |
| Carbon Tetrachloride (CCl₄) | Insoluble | Not recommended. |
-
Temperature Optimization: Begin your reaction at room temperature. If monitoring by TLC shows no progress after 1-2 hours, gradually increase the temperature in 10-15°C increments. Some reactions have been reported to benefit from heating up to 105°C.[3][7]
Visualizing the Path to Success
To conceptualize the process, refer to the following workflow diagram for a systematic approach to troubleshooting.
Caption: A troubleshooting decision tree for low conversion rates.
Part 3: Reaction Mechanism & Key Principles
The iodination of imidazo[1,5-a]pyridine is an electrophilic aromatic substitution reaction. The imidazo[1,5-a]pyridine ring system is electron-rich, making it susceptible to attack by electrophiles. In this case, NIS serves as the source of an electrophilic iodine species ("I⁺"). The reaction proceeds via the attack of the π-system of the heterocycle on the iodine atom of NIS, forming a resonance-stabilized cationic intermediate (a sigma complex). Subsequent deprotonation by the succinimide anion regenerates the aromatic system and yields the 1-iodo product.
Caption: Simplified electrophilic iodination mechanism.
Part 4: Detailed Experimental Protocols
Protocol 1: Purification of N-Iodosuccinimide (NIS)
This procedure should be performed in a fume hood.
-
Place the discolored NIS (e.g., 10 g) into a small Erlenmeyer flask.
-
Prepare a 5% (w/v) solution of sodium thiosulfate in deionized water.
-
Add a small portion of the sodium thiosulfate solution to the flask and swirl vigorously. The orange/brown color of I₂ should disappear as it is reduced to colorless iodide (I⁻).
-
Continue adding the thiosulfate solution portion-wise until the solid NIS appears white and the supernatant is colorless.
-
Filter the white solid NIS using a Büchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water, followed by a small amount of cold diethyl ether to aid in drying.
-
Dry the purified NIS under high vacuum for several hours. Store the resulting white powder in a sealed container in the dark at 2-8°C.
Protocol 2: General Procedure for the Synthesis of this compound
This is a representative starting procedure. Molar equivalents and temperature may require optimization.
-
Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add the imidazo[1,5-a]pyridine substrate (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
Solvent Addition: Add anhydrous acetonitrile (or another suitable solvent) via syringe to achieve a concentration of approximately 0.1 M.
-
Reagent Addition: To the stirring solution at room temperature, add N-Iodosuccinimide (1.1 eq) in one portion under a positive flow of inert gas.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes). Check for the consumption of the starting material.
-
Heating (if necessary): If no reaction is observed after 1-2 hours, slowly warm the reaction mixture to 40-50°C and continue to monitor.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate (to quench excess NIS), followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure this compound product.
References
- Li, W., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Khan, I., et al. (2018). N-Iodosuccinimide as a Precatalyst for Direct Cross-Coupling of Alcohols with C-Nucleophiles under Solvent-Free Reaction Conditions.
- Wang, X., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega, 6(39), 25773–25782. [Link]
- Wang, X., et al. (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. ACS Omega. [Link]
- Reddy, T. S., et al. (2018). Synthesis of Imidazo[1,5-a]pyridines via I2-Mediated sp3 C−H Amination. Asian Journal of Organic Chemistry, 7(8), 1615-1618. [Link]
- Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. [Link]
- Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ACS Organic & Inorganic Au. [Link]
- Li, W., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- Wikipedia. (2025). N-Iodosuccinimide. Wikipedia. [Link]
- ResearchGate. (n.d.). Proposed reaction mechanism for the synthesis of imidazo[1,5-a]pyridines.
- Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Organic Chemistry Portal. [Link]
- Li, W., et al. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. OUCI. [Link]
- ResearchGate. (n.d.). Synthesis of 1-iodo-5,8-dihydroimidazo[1,5-a]pyridine and 2,3-dibromo-5,8-dihydroimidazo[1,2-a]pyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. [Link]
- Susha, L. P., et al. (2024).
- Sharma, P., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega, 7(26), 22263–22279. [Link]
- Bakherad, M., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2850–2856. [Link]
- Mihorianu, M., et al. (2018). Synthesis of novel imidazo[1,5-a]pyridine derivates.
- Chen, Y.-C., et al. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5- a ]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. calibrechem.com [calibrechem.com]
- 5. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of 1-Iodoimidazo[1,5-a]pyridine
Welcome to the technical support center for the purification of 1-Iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar heterocyclic compounds. Here, we address common challenges and frequently asked questions encountered during the purification process, providing practical, field-tested advice to ensure the integrity and purity of your final product. Our approach is grounded in established chemical principles and supported by literature-proven methodologies.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section directly addresses specific issues you may encounter during the purification of this compound. Each entry details the problem, its probable causes, and a systematic approach to resolution.
Problem: Low or No Yield After Aqueous Work-up
Symptoms: After quenching the reaction and performing an extraction, the organic layer yields very little of the desired product upon solvent removal.
Potential Causes & Solutions:
-
Incomplete Reaction: The iodination reaction may not have gone to completion. Before the work-up, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). Compare the reaction mixture to a spot of the starting material (imidazo[1,5-a]pyridine). If a significant amount of starting material remains, consider extending the reaction time or gently heating the mixture, as some procedures involve refluxing for an hour.[1]
-
Product Loss During Extraction: this compound, like many nitrogen-containing heterocycles, can exhibit some solubility in acidic aqueous solutions due to the protonation of the pyridine nitrogen.
-
Solution: Ensure the aqueous layer is neutral or slightly basic before extraction. After quenching with sodium thiosulfate, you can neutralize the solution with an aqueous solution of sodium bicarbonate (NaHCO₃).[1] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize recovery from the aqueous phase.
-
-
Emulsion Formation: During extraction, a stable emulsion may form between the aqueous and organic layers, trapping the product.
-
Solution: To break up an emulsion, you can add a small amount of brine (saturated NaCl solution) or gently swirl the separatory funnel instead of vigorous shaking. In persistent cases, filtering the emulsion through a pad of Celite® can be effective.
-
Problem: Persistent Color in the Purified Product
Symptoms: The final product, expected to be a brownish syrup, has a distinct purple or deep brown/black coloration, suggesting impurities.
Potential Causes & Solutions:
-
Residual Iodine (I₂): The most common colored impurity is unreacted iodine.
-
Causality: Iodine has a strong charge-transfer interaction with many organic molecules, leading to intense coloration even at low concentrations.
-
Solution: The reaction must be thoroughly quenched with a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is standard for this purpose.[1] Wash the organic layer with the thiosulfate solution until the organic layer is no longer purple/brown.
-
-
Product Degradation: Imidazo[1,5-a]pyridines can be sensitive to strong acids, bases, or prolonged exposure to light, leading to the formation of colored degradation products.
-
Solution: Handle the compound with care. Use neutral or mildly basic conditions for work-up and chromatography. Store the purified compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
-
Problem: Difficulty in Separating Product from Starting Material via Column Chromatography
Symptoms: During flash column chromatography, the fractions containing the product are significantly contaminated with the starting material, imidazo[1,5-a]pyridine.
Potential Causes & Solutions:
-
Inappropriate Solvent System (Eluent): The polarity of the eluent may be too high, causing both the product and starting material to elute quickly and close together.
-
Causality: The polarity difference between imidazo[1,5-a]pyridine and its 1-iodo derivative is modest. A highly polar eluent will minimize the differential interaction with the silica gel stationary phase, resulting in poor separation.
-
Solution: A less polar solvent system is required. Based on literature, a mixture of n-hexane and ethyl acetate is effective. A starting ratio of 4:1 (n-hexane:EtOAc) has been successfully used.[1] It is highly recommended to first determine the optimal solvent system by running TLC plates with varying solvent ratios. The ideal system should give a well-separated spot for the product with a retention factor (Rf) between 0.2 and 0.4.
-
-
Column Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel used for the column. If you have a large amount of crude product, it is better to use a larger column or perform multiple smaller purifications.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound?
A1: The most widely reported and effective method is flash column chromatography on silica gel.[1][2][3] This technique allows for the efficient separation of the product from unreacted starting materials and non-polar impurities.
Q2: Which solvent system should I use for flash column chromatography?
A2: A gradient or isocratic system of n-hexane and ethyl acetate is the standard choice. A specific reported system for this compound is n-hexane/EtOAc = 4/1.[1] However, the optimal ratio can depend on the specific impurities in your crude mixture. Always optimize the solvent system using TLC first.
Q3: How can I confirm the purity and identity of my final product?
A3: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for confirming the structure and assessing the purity of this compound. The 1H NMR spectrum should be clean, with resonances corresponding to the expected structure and the correct integration values.[1][4] Mass spectrometry (MS) can be used to confirm the molecular weight.
Q4: Is this compound stable? What are the proper storage conditions?
A4: While specific stability data is not extensively published, iodo-substituted aromatic compounds and imidazopyridines can be sensitive to light and air over long periods. It is best practice to store the purified compound in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light (e.g., in an amber vial or wrapped in foil), and refrigerated to minimize potential degradation.
Data & Protocols
Table 1: Recommended Chromatography Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds.[3][5] |
| Mobile Phase | n-Hexane / Ethyl Acetate | Provides good separation for imidazopyridine derivatives.[1][2] |
| Starting Ratio | 4:1 (n-Hexane:EtOAc) | A literature-validated starting point for elution.[1] |
| Rf Target | 0.2 - 0.4 (on TLC) | Ensures good separation and a reasonable elution time on the column. |
Standard Operating Protocol: Flash Column Chromatography Purification
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the chromatography eluent. Alternatively, for less soluble materials, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
Column Packing: Prepare a glass column with silica gel, packing it as a slurry in the initial, least polar eluent (e.g., n-hexane). Ensure the silica bed is compact and level.
-
Loading: Carefully apply the prepared sample to the top of the silica bed.
-
Elution: Begin eluting with the chosen solvent system. If using a gradient, start with a low polarity (e.g., 100% n-hexane or a high hexane/EtOAc ratio) and gradually increase the polarity by increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Product Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound, which should appear as a brownish syrup.[1]
Visual Workflow
Purification Decision Workflow
The following diagram outlines the decision-making process for the purification of this compound post-synthesis.
Caption: Decision workflow for purification.
References
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- The Royal Society of Chemistry. (n.d.). Supplementary Materials. The Royal Society of Chemistry.
- MDPI. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination. Organic & Biomolecular Chemistry.
- PMC - NIH. (n.d.). Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents. PMC.
- The Royal Society of Chemistry. (n.d.). Switching the regioselectivity in the copper-catalyzed synthesis of iodoimidazo[1,2-a]pyridines. The Royal Society of Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- ResearchGate. (n.d.). (PDF) Synthesis of novel imidazo[1,5-a]pyridine derivates. ResearchGate.
- Wiley-VCH. (n.d.). Supporting Information. Wiley Online Library.
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center.
- SpectraBase. (n.d.). imidazo[1,5-a]pyridine. SpectraBase.
- Cytiva. (n.d.). Protein purification troubleshooting guide. Cytiva.
- CP Lab Safety. (n.d.). This compound, 95%+ Purity, C7H5IN2, 5 grams. CP Lab Safety.
- Beilstein Journals. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2931–2939.
- ResearchGate. (2024). (PDF) Strategic Methodologies for Efficient Synthesis of Imidazo[1,5- a ]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. ResearchGate.
- NIH. (2024). C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2). National Institutes of Health.
- Beilstein Journals. (n.d.). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect, 7(4).
- ThaiJO. (n.d.). An Efficient Synthesis of Imidazo[1,2-a]pyridines. Thai Journals Online.
- PMC - NIH. (n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
Sources
- 1. rsc.org [rsc.org]
- 2. Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 1‐Chloroimidazo[1,2‐a:4,5‐c']dipyridines, Versatile Synthons for Position‐1 Functionalisation with Various Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imidazo[1,5-a]pyridine(274-47-5) 1H NMR spectrum [chemicalbook.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Technical Support Center: Navigating the Scale-Up Production of 1-Iodoimidazo[1,5-a]pyridine
Welcome to the dedicated technical support center for the synthesis and scale-up of 1-Iodoimidazo[1,5-a]pyridine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered during the production of this important heterocyclic building block. Our aim is to bridge the gap between laboratory-scale synthesis and robust, scalable production by explaining the causality behind experimental choices and offering field-proven insights.
I. Introduction to the Synthesis of this compound
The synthesis of this compound typically involves the direct electrophilic iodination of the imidazo[1,5-a]pyridine core. The electron-rich nature of the imidazo[1,5-a]pyridine ring system facilitates this reaction, with the iodine atom selectively substituting at the 1-position. A common laboratory-scale method involves the use of molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate, to neutralize the hydrogen iodide (HI) byproduct. While this approach is effective at a small scale, scaling up presents several challenges that can impact yield, purity, and safety.
This guide will walk you through potential issues and their resolutions in a question-and-answer format, covering critical aspects from reaction optimization to product isolation and purification.
II. Troubleshooting Guide and Frequently Asked Questions (FAQs)
A. Reaction and Reagent-Related Issues
Question 1: My iodination reaction is sluggish and gives low yields. What are the primary factors to investigate?
Answer:
Low conversion in the iodination of imidazo[1,5-a]pyridine can stem from several factors. A systematic approach to troubleshooting is recommended:
-
Insufficient Iodine Activation: Molecular iodine (I₂) is a relatively weak electrophile. For less reactive substrates or to improve reaction kinetics, the use of an activating agent or a more potent iodine source is beneficial. Consider the following:
-
Oxidizing Agents: The addition of an oxidizing agent, such as tert-butyl hydroperoxide (TBHP) or hydrogen peroxide, can enhance the electrophilicity of iodine.[1]
-
Alternative Iodinating Reagents: N-Iodosuccinimide (NIS) or iodine monochloride (ICl) are more powerful electrophilic iodinating agents that can drive the reaction to completion more efficiently. However, they are more expensive and may introduce different impurity profiles.
-
-
Inadequate Base Strength or Stoichiometry: The reaction generates hydrogen iodide (HI), which can protonate the basic nitrogen of the imidazo[1,5-a]pyridine, deactivating it towards further electrophilic attack.
-
Ensure at least a stoichiometric amount of a suitable base, like sodium bicarbonate or sodium carbonate, is used to neutralize the HI as it forms. For large-scale operations, the choice of base and its physical form (e.g., particle size) can impact reaction rates.
-
-
Solvent Effects: The choice of solvent can significantly influence the reaction rate and outcome.
Question 2: I am observing the formation of multiple iodinated products. How can I improve the regioselectivity for the 1-iodo isomer?
Answer:
While the 1-position of imidazo[1,5-a]pyridine is generally the most electronically favored site for electrophilic substitution, over-iodination or substitution at other positions can occur under certain conditions. To enhance selectivity:
-
Control Stoichiometry: Carefully control the stoichiometry of the iodinating agent. Using a slight excess of the imidazo[1,5-a]pyridine relative to the iodine source can minimize di-iodination.
-
Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product.
-
Rate of Addition: On a larger scale, the rate of addition of the iodinating agent becomes critical. A slow, controlled addition allows for the selective reaction at the most reactive site and helps to manage any exotherms.
Question 3: What are the potential impurities I should be looking for, and how can I minimize their formation?
Answer:
Impurity profiling is crucial for any pharmaceutical intermediate. Potential impurities in the synthesis of this compound include:
-
Unreacted Starting Material: Imidazo[1,5-a]pyridine.
-
Over-iodinated Species: Di-iodo-imidazo[1,5-a]pyridines.
-
Isomeric Impurities: Iodination at other positions on the ring system, although less common.
-
Degradation Products: Iodinated heterocycles can be sensitive to light and heat.
To minimize these impurities:
-
Optimize Reaction Conditions: As discussed, fine-tuning stoichiometry, temperature, and addition rates is key.
-
Raw Material Quality: Ensure the purity of the starting imidazo[1,5-a]pyridine.
-
Inert Atmosphere: While not always necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen) can prevent oxidative side reactions, especially if using activating agents.
-
Analytical Monitoring: Employ in-process controls (IPCs) using techniques like HPLC or TLC to monitor the reaction progress and impurity formation.
B. Scale-Up and Process Safety
Question 4: What are the main safety concerns when scaling up this iodination reaction?
Answer:
Scaling up any chemical process introduces new safety considerations. For the iodination of imidazo[1,5-a]pyridine, pay close attention to:
-
Thermal Hazards: Electrophilic iodination reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[5]
-
Calorimetry Studies: It is highly recommended to perform reaction calorimetry (e.g., using a Reaction Calorimeter, RC1) to determine the heat of reaction and assess the potential for a thermal runaway.[6]
-
Controlled Addition: Implement a controlled addition of the iodinating agent with adequate cooling to manage the reaction temperature.
-
-
Iodine Handling: Iodine is a strong oxidizer and can cause severe irritation upon contact or inhalation.[7] It also readily sublimes.
-
Personal Protective Equipment (PPE): Ensure appropriate PPE, including respiratory protection, gloves, and eye protection, is used when handling large quantities of iodine.
-
Ventilation: Work in a well-ventilated area or use a closed system for reagent transfer.
-
-
Hypervalent Iodine Reagents: If using reagents like NIS or ICl, be aware of their specific hazards. Some hypervalent iodine compounds can be thermally unstable and potentially explosive under certain conditions.[8][9]
Question 5: I am facing challenges with mixing and mass transfer in a larger reactor. How can this affect my reaction, and what can I do?
Answer:
Poor mixing can lead to localized "hot spots" and areas of high reagent concentration, resulting in increased impurity formation and reduced yield. This is particularly relevant in heterogeneous reactions involving a solid base like sodium bicarbonate.
-
Agitator Design and Speed: The choice of agitator (e.g., pitched-blade turbine, anchor) and its speed are critical for ensuring adequate mixing.
-
Baffling: Ensure the reactor is properly baffled to prevent vortex formation and promote top-to-bottom mixing.
-
Solid Suspension: The agitation must be sufficient to keep the solid base suspended uniformly throughout the reaction mixture.
-
Viscosity: Be mindful of changes in viscosity as the reaction progresses, which can impact mixing efficiency.
C. Work-up and Purification
Question 6: What is the most effective way to quench the reaction and remove excess iodine at scale?
Answer:
A common and effective method for quenching the reaction and removing unreacted iodine is to use an aqueous solution of a reducing agent.
-
Sodium Thiosulfate Wash: Washing the reaction mixture with an aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard procedure.[10] The thiosulfate reduces molecular iodine to colorless iodide ions.
-
pH Control: This process works best in mildly acidic to neutral conditions.[11]
-
-
Sodium Bisulfite/Sulfite: Sodium bisulfite or sodium sulfite are also effective reducing agents.[11]
Experimental Protocol: Quenching and Work-up
-
Upon reaction completion (monitored by HPLC or TLC), cool the reaction mixture to room temperature.
-
Slowly add a 10% w/v aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture until the characteristic brown/purple color of iodine in the organic layer has disappeared.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with brine to remove residual water-soluble impurities.
-
Dry the organic layer over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
Question 7: My product is difficult to crystallize, or I am observing different crystal forms (polymorphism). What strategies can I employ for consistent crystallization?
Answer:
Controlling the crystallization process is vital for obtaining a product with consistent purity, physical properties, and handling characteristics.
-
Solvent Screening: A thorough solvent screening is the first step. Look for solvent systems where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Anti-solvent crystallization is also a common technique.
-
Seeding: Seeding the supersaturated solution with a small amount of the desired crystalline form can promote crystallization and control the crystal habit.
-
Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slow, controlled cooling profile is generally preferred.
-
Polymorphism: Be aware that this compound may exhibit polymorphism. Different crystal forms can have different stabilities, solubilities, and melting points.
-
Characterization: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to characterize the crystalline form.
-
Process Control: Once the desired, most stable polymorph is identified, crystallization conditions must be tightly controlled to ensure its consistent production.
-
III. Visualizations and Data
Table 1: Troubleshooting Summary for Low Yield in this compound Synthesis
| Potential Cause | Troubleshooting Action | Rationale |
| Insufficient Iodine Activation | Add an oxidizing agent (e.g., TBHP) or use a more reactive iodinating agent (e.g., NIS). | Increases the electrophilicity of the iodine species, accelerating the reaction. |
| Inadequate Neutralization of HI | Ensure stoichiometric or slight excess of a suitable base (e.g., NaHCO₃, Na₂CO₃). | Prevents protonation and deactivation of the imidazo[1,5-a]pyridine substrate. |
| Poor Mixing/Mass Transfer | Optimize agitator speed and design; ensure proper baffling in the reactor. | Guarantees uniform distribution of reactants and efficient heat transfer. |
| Sub-optimal Solvent | Screen alternative solvents (e.g., other polar aprotics). | Solvent polarity and solubility characteristics can significantly impact reaction kinetics. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for impurity formation. | Increases the reaction rate, but may negatively impact selectivity. |
Diagram 1: Key Steps in the Synthesis and Troubleshooting of this compound
Caption: A workflow diagram illustrating the synthesis of this compound and key troubleshooting checkpoints with corresponding solutions.
IV. Conclusion
The successful scale-up production of this compound requires a thorough understanding of not only the underlying reaction mechanism but also the physical and chemical challenges that arise at a larger scale. By systematically addressing issues related to reaction kinetics, impurity formation, process safety, and product isolation, researchers and drug development professionals can develop a robust and efficient manufacturing process. This guide serves as a foundational resource to anticipate and resolve common challenges, ultimately leading to the consistent production of high-quality this compound.
References
- Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. Organic Process Research & Development.
- Workup: Bromine or Iodine. University of Rochester, Department of Chemistry.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. MDPI.
- Thermal Stability, OREOS+ Explosive Hazard Assessment, and Maximum Safe Storage Temperature of Cyclic Hypervalent Iodine (λ-3-Iodane)-Based Reagents. ResearchGate.
- Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. RSC Publishing.
- In and out: crystal engineering for reversible iodine uptake. International Union of Crystallography.
- Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction. MDPI.
- Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.
- Exploring heterocyclic cations ability to form the iodide-iodine halogen bond: Case study of chalcogenazolo(ino)quinolinium crystals. ResearchGate.
- Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines. ResearchGate.
- Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Bentham Science.
- Treating Halogenated Hydrocarbon Emissions from Pharmaceutical Production. Pharmaceutical Online.
- Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. ACS Publications.
- Chemical reaction hazards and the risk of thermal runaway INDG254. Health and Safety Executive.
- Iodine Heterocycles. ResearchGate.
- Pseudocyclic Bis-N-Heterocycle-stabilized Iodanes – Synthesis, Characterization and Applications. ChemRxiv.
- NOVEL 5 OR 8-SUBSTITUTED IMIDAZO [1, 5-a] PYRIDINES AS INDOLEAMINE AND/OR TRYPTOPHANE 2, 3-DIOXYGENASES. Google Patents.
- Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. MDPI.
- ICSC 0167 - IODINE. International Labour Organization.
- Process for the removal of iodine from organic compounds. Google Patents.
- Thermal Reaction Hazards – Your Problem? Stonehouse Process Safety.
- New process for the synthesis of pyrido-imidazo-refamycins. Google Patents.
- Removal of Iodine. Reddit.
- IMIDAZO [1,2-a]PYRIDINE COMPOUNDS, SYNTHESIS THEREOF, AND METHODS OF USING SAME. Google Patents.
- Synthesis of 1-iodo-5,8-dihydroimidazo[1,5-a]pyridine and 2,3-dibromo-5,8-dihydroimidazo[1,2-a]pyridine. ResearchGate.
- Synthesis of imidazo[1,5-a]pyridines. Organic Chemistry Portal.
- Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. National Institutes of Health.
- Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide. National Institutes of Health.
- Organic Reaction Workup Formulas for Specific Reagents. Denison University.
- Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination. PubMed.
- Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. National Institutes of Health.
- Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube.
- How do I get rid of excess iodine in a reaction? Reddit.
- I2 and Electrophilic I+ reagents. WordPress.
Sources
- 1. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. I2 and Electrophilic I+ reagents - Wordpress [reagents.acsgcipr.org]
- 5. cedrec.com [cedrec.com]
- 6. stonehousesafety.com [stonehousesafety.com]
- 7. ICSC 0167 - IODINE [chemicalsafety.ilo.org]
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- 10. Workup [chem.rochester.edu]
- 11. reddit.com [reddit.com]
Managing reaction temperature for optimal 1-Iodoimidazo[1,5-a]pyridine synthesis.
Technical Support Center: 1-Iodoimidazo[1,5-a]pyridine Synthesis
A Senior Application Scientist's Guide to Managing Reaction Temperature
Welcome to the technical support center for the synthesis of 1-Iodoimidazo[1,5-a]pyridines. This guide is designed for researchers, chemists, and drug development professionals who are working with this important class of heterocyclic compounds. The direct iodination of the imidazo[1,5-a]pyridine scaffold is a powerful method for creating valuable intermediates. However, the success of this electrophilic substitution is profoundly influenced by one critical parameter: reaction temperature .
This document provides a structured approach to understanding and controlling temperature to optimize your synthesis, troubleshoot common issues, and ensure reproducible, high-yield results.
Section 1: Frequently Asked Questions (FAQs) on Temperature Control
This section addresses the fundamental principles governing the role of temperature in the iodination of imidazo[1,5-a]pyridines.
Q1: Why is precise temperature control so critical for the synthesis of this compound?
A: Temperature is a master variable that directly influences reaction kinetics, thermodynamics, and the stability of all components in the reaction mixture. For this specific synthesis, precise temperature control is paramount for three reasons:
-
Reaction Rate and Activation Energy: Like most chemical reactions, the iodination of the imidazo[1,5-a]pyridine ring requires a certain amount of energy (activation energy) to proceed. If the temperature is too low, the reaction may be impractically slow or may not proceed at all.
-
Selectivity and Byproduct Formation: The imidazo[1,5-a]pyridine ring system has multiple positions susceptible to electrophilic attack. Temperature can influence the regioselectivity of the iodination. Elevated temperatures can provide enough energy to overcome the activation barrier for the formation of less-favored isomers or di-iodinated species, leading to a complex product mixture and difficult purification.
-
Reagent and Product Stability: Many iodinating agents, such as N-Iodosuccinimide (NIS), have limited thermal stability and can decompose at higher temperatures.[1] Similarly, the desired 1-iodo product or the starting material itself may be susceptible to degradation under harsh thermal conditions, leading to lower yields and the formation of impurities.
Q2: What is a general optimal temperature range for this iodination?
A: While the ideal temperature is substrate-specific, a common starting point for the iodination of electron-rich heterocycles like imidazo[1,5-a]pyridines is often between 0 °C and room temperature (approx. 25 °C) .[2] Some protocols may call for gentle heating or reflux, particularly if the substrate is less reactive or if molecular iodine (I₂) is used in combination with an oxidant.[3][4] However, reactions involving more reactive iodinating agents like NIS are frequently performed at cooler temperatures to maintain control and selectivity.[2]
Q3: How does my choice of iodinating agent affect the optimal reaction temperature?
A: The reactivity of the iodinating agent is inversely related to the required temperature.
-
N-Iodosuccinimide (NIS): NIS is a highly effective and widely used reagent for the iodination of heterocycles.[5][6] It is often activated by a catalytic amount of acid.[7] Due to its high reactivity, these reactions can often be run at or below room temperature to prevent side reactions.[2]
-
Molecular Iodine (I₂): When using molecular iodine, an oxidant such as tert-butyl hydroperoxide (TBHP) or an external catalyst is often required to generate a more potent electrophilic iodine species.[4][8] These reactions may require higher temperatures, sometimes in the range of 70-100 °C, to proceed at a reasonable rate.[3][4]
-
Iodine Monochloride (ICl): ICl is a very powerful iodinating agent. Its high reactivity means that reactions can typically be run at low temperatures (e.g., 0 °C or below) to control the reaction rate and prevent over-iodination.
Q4: Can I just run the reaction at room temperature to keep things simple?
A: While room temperature is often a convenient starting point, it may not be optimal. For highly activated imidazo[1,5-a]pyridine substrates, room temperature might be too high, leading to the formation of multiple products and reducing the yield of the desired 1-iodo isomer. Conversely, for deactivated substrates, room temperature may result in an exceedingly slow or incomplete reaction. It is always advisable to perform small-scale temperature screening experiments to identify the optimal conditions for your specific system.[9]
Section 2: Troubleshooting Guide for Temperature-Related Issues
This guide provides a systematic approach to diagnosing and solving common problems encountered during the synthesis.
Issue 1: Low or No Product Yield
Question: My reaction has run to completion according to TLC, but my isolated yield of this compound is very low or zero. Could temperature be the culprit?
Answer: Yes, improper temperature is a frequent cause of low yield. The key is to determine whether the temperature was too high or too low.
-
Scenario A: Temperature Too Low. The reaction may not have had sufficient thermal energy to overcome the activation barrier. This results in a very slow or stalled reaction, where most of the starting material remains unreacted even after prolonged reaction times.
-
Diagnosis: Your primary evidence will be TLC or LC-MS analysis showing a large amount of unreacted starting material.
-
Solution: Incrementally increase the reaction temperature (e.g., in 10-15 °C steps) in a series of small-scale test reactions. Monitor the consumption of the starting material to find the minimum temperature required for an efficient conversion.
-
-
Scenario B: Temperature Too High. Excessively high temperatures can cause decomposition of the iodinating agent (especially NIS), the starting material, or the desired product.
-
Diagnosis: TLC analysis may show a complex mixture of spots, including baseline material (decomposition products), and very little of the desired product or starting material. The reaction mixture may also darken significantly.
-
Solution: Run the reaction at a lower temperature. For reactions with highly reactive agents like NIS, starting at 0 °C or even -20 °C is a prudent strategy. Add the iodinating agent slowly to the cooled solution of the substrate to better manage any exotherm.
-
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Issue 2: Poor Selectivity and Formation of Multiple Products
Question: My TLC plate shows several spots close to my product spot, and the final NMR is complex. How can I improve the selectivity for the 1-iodo isomer?
Answer: Poor regioselectivity is a classic sign that the reaction conditions, particularly temperature, are too harsh. The electrophilic iodination is reversible, and higher temperatures can lead to thermodynamic product mixtures or the formation of undesired isomers.[10]
-
Mechanism of Poor Selectivity: At higher temperatures, there is enough energy to activate other positions on the ring for iodination. This can lead to the formation of 3-iodo, 7-iodo, or di-iodinated products.
-
Solution: Reducing the reaction temperature is the most effective strategy. By lowering the thermal energy of the system, you favor the kinetically controlled pathway, which often leads to the formation of a single, desired isomer. Start the reaction at 0 °C or below and allow it to warm slowly to room temperature while monitoring progress. This "temperature ramping" can provide the gentle conditions needed for high selectivity.
| Temperature (°C) | Reaction Time (h) | Yield of 1-Iodo Product (%) | Yield of Other Isomers/Byproducts (%) |
| 50 | 1 | 45 | 40 |
| 25 (RT) | 3 | 75 | 15 |
| 0 | 6 | 92 | <5 |
| Caption: Table 1: Representative effect of temperature on yield and selectivity in a model iodination of an imidazo[1,5-a]pyridine derivative with NIS. Data is illustrative. |
Section 3: Optimized Experimental Protocol (General Procedure)
This protocol provides a robust starting point for the synthesis of this compound using NIS, emphasizing critical temperature control points.
Materials:
-
Imidazo[1,5-a]pyridine substrate (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.1 equiv)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere, add the imidazo[1,5-a]pyridine substrate (1.0 equiv) and dissolve it in anhydrous acetonitrile (approx. 0.1 M concentration).
-
Critical Cooling Step: Place the flask in an ice bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0 °C . This step is crucial to control the initial rate of reaction upon addition of the iodinating agent.
-
Reagent Addition: Add N-Iodosuccinimide (1.1 equiv) to the cooled solution in a single portion. For particularly reactive substrates or larger scale reactions, consider adding the NIS portion-wise over 5-10 minutes to manage any potential exotherm.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. Monitor the progress of the reaction by TLC or LC-MS every 30-60 minutes.
-
Temperature Ramping (Optional): If the reaction is sluggish at 0 °C after 2-3 hours, remove the ice bath and allow the mixture to slowly warm to room temperature. Continue to stir and monitor until the starting material is consumed.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine/NIS. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
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edge [style=solid, arrowhead=open, color="#EA4335", fontcolor="#EA4335", fontsize=9, label=" ΔEa (Temp Dependent)"]; t1:e -> t1:w [dir=none, constraint=false]; } DOT Caption: Simplified reaction mechanism highlighting the temperature-sensitive step.
References
- ResearchGate. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- OUCI. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- RSC Publishing. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
- ACS Publications. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines.
- Organic Chemistry Portal. N-Iodosuccinimide (NIS).
- National Institutes of Health (NIH). (2021). Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide.
- ResearchGate. (2018). Theoretical analysis of reactions of electrophilic iodination and chlorination of benzene and polycyclic arenes in density functional theory approximation.
- Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution.
- OUCI. (2017). N‐Iodosuccinimide (NIS) in Direct Aromatic Iodination.
- Wikipedia. N-Iodosuccinimide.
- Common Organic Chemistry. Iodination Using N-Iodosuccinimide (NIS).
- MDPI. (2024). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- ACS Publications. (2018). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one.
- ResearchGate. (2015). Electrophilic Iodination: A Gateway to High Iodine Compounds and Energetic Materials.
- ResearchGate. (2020). Synthesis of 1-iodo-5,8-dihydroimidazo[1,5-a]pyridine.
- RSC Publishing. (2017). Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes.
- Organic Chemistry Portal. Synthesis of imidazo[1,5-a]pyridines.
- PubMed. (2018). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C-H amination.
- PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity.
- ACS Publications. (2024). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
Sources
- 1. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Iodination Using N-Iodosuccinimide (NIS) [commonorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines [mdpi.com]
- 5. N-Iodosuccinimide (NIS) [organic-chemistry.org]
- 6. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]
- 7. <i>N</i>‐Iodosuccinimide (NIS) in Direct Aromatic Iodination [ouci.dntb.gov.ua]
- 8. Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-Iodoimidazo[1,5-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the precise and unambiguous structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. The imidazo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives are of significant interest for modulating physiochemical and pharmacological properties. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Iodoimidazo[1,5-a]pyridine, a key analogue in this chemical series.
Due to the limited availability of direct experimental spectra for this compound in the public domain, this guide employs a robust, scientifically-grounded predictive and comparative approach. By leveraging detailed experimental data from the parent imidazo[1,5-a]pyridine and its close analogue, 1-Bromoimidazo[1,5-a]pyridine, we can confidently predict and interpret the spectral features of the target iodo-compound. This methodology not only serves as a practical guide for spectral interpretation but also reinforces the fundamental principles of NMR spectroscopy.
The Foundation: Understanding the Imidazo[1,5-a]pyridine Ring System
The imidazo[1,5-a]pyridine is a 10-π electron aromatic system, which results in a significant delocalization of electrons and characteristic chemical shifts in its NMR spectra. The numbering of the heterocyclic system, crucial for unambiguous assignment of NMR signals, is illustrated in the diagram below.
Figure 1. Numbering scheme for the imidazo[1,5-a]pyridine scaffold.
Comparative ¹H NMR Spectral Analysis
The ¹H NMR spectrum provides valuable information on the electronic environment of the protons in a molecule. By comparing the spectra of the parent compound and its bromo-derivative, we can predict the spectrum of this compound with a high degree of confidence.
Table 1: Comparison of ¹H NMR Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
| Proton | Imidazo[1,5-a]pyridine (in CDCl₃, estimated) | 1-Bromoimidazo[1,5-a]pyridine (in CDCl₃)[1] | This compound (Predicted) | Rationale for Prediction |
| H-1 | ~7.9 (s) | - | - | Substitution at C-1 |
| H-3 | ~7.6 (s) | 8.04 (s) | ~8.1-8.2 (s) | Deshielding due to the electron-withdrawing and anisotropic effects of the iodine atom. |
| H-5 | ~7.9 (d) | 7.89 (d, J = 7.1 Hz) | ~7.9-8.0 (d, J = ~7 Hz) | Minor inductive effect from the distant iodine. |
| H-6 | ~6.7 (t) | 6.77 (dd, J = 9.3, 6.3 Hz) | ~6.8 (dd) | Minimal change expected. |
| H-7 | ~7.1 (t) | 6.60 (dd, J = 7.1, 6.3 Hz) | ~6.6 (dd) | Minimal change expected. |
| H-8 | ~7.4 (d) | 7.36 (d, J = 9.3 Hz) | ~7.4 (d, J = ~9 Hz) | Minimal change expected. |
Analysis and Prediction:
-
Parent Imidazo[1,5-a]pyridine: The protons on the pyridine ring (H-5 to H-8) exhibit typical coupling patterns for a substituted pyridine. The protons on the imidazole ring (H-1 and H-3) appear as singlets.
-
1-Bromoimidazo[1,5-a]pyridine: The introduction of a bromine atom at the C-1 position removes the H-1 signal. The most significant change is the downfield shift of the H-3 proton to 8.04 ppm. This is due to the electron-withdrawing inductive effect and the magnetic anisotropy of the bromine atom.[1]
-
Predicted Spectrum for this compound: Iodine is less electronegative than bromine but has a larger atomic radius and a more pronounced anisotropic effect. Therefore, we predict a further downfield shift for the H-3 proton, likely in the range of 8.1-8.2 ppm. The chemical shifts of the protons on the pyridine ring are expected to be minimally affected, with their coupling constants remaining largely unchanged.
Figure 2. Logical workflow for the prediction of the ¹H NMR spectrum of this compound.
Comparative ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum reveals the carbon framework of the molecule. The chemical shift of each carbon is highly sensitive to its electronic environment.
Table 2: Comparison of ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Imidazo[1,5-a]pyridine (in DMSO-d₆) | 1-Bromoimidazo[1,5-a]pyridine (Predicted) | This compound (Predicted) | Rationale for Prediction |
| C-1 | 133.2 | ~120-125 | ~95-100 | Strong shielding "heavy atom" effect of iodine. |
| C-3 | 117.5 | ~120-125 | ~122-127 | Deshielding due to the inductive effect of the adjacent halogen. |
| C-5 | 118.9 | ~119 | ~119 | Minimal effect. |
| C-6 | 112.9 | ~113 | ~113 | Minimal effect. |
| C-7 | 120.3 | ~120 | ~120 | Minimal effect. |
| C-8 | 128.8 | ~129 | ~129 | Minimal effect. |
| C-8a | 134.9 | ~135 | ~135 | Minimal effect. |
Analysis and Prediction:
-
Parent Imidazo[1,5-a]pyridine: The chemical shifts are consistent with an aromatic heterocyclic system.
-
Predicted Spectrum for 1-Bromoimidazo[1,5-a]pyridine: The C-1 carbon, directly attached to the bromine, is expected to be shielded due to the "heavy atom effect," though less pronounced than with iodine. The adjacent C-3 carbon will be deshielded due to the inductive effect of bromine.
-
Predicted Spectrum for this compound: The most dramatic effect will be on the C-1 carbon. The "heavy atom effect" of iodine is very strong and is known to cause a significant upfield (shielding) shift. We predict the C-1 resonance to be in the range of 95-100 ppm. Conversely, the C-3 carbon will experience a deshielding effect, shifting it slightly downfield. The carbons of the pyridine ring are predicted to show minimal changes in their chemical shifts.
Experimental Protocol for NMR Analysis
For researchers wishing to acquire their own data, the following general protocol is recommended.
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials and Equipment:
-
This compound (5-10 mg for ¹H, 20-30 mg for ¹³C)
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (400 MHz or higher recommended)
Procedure:
-
Sample Preparation:
-
Accurately weigh the sample of this compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer the solution to an NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. For ¹H NMR, a line width of <0.5 Hz for the solvent residual peak is desirable.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust for concentration)
-
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak (CDCl₃: 7.26 ppm; DMSO-d₆: 2.50 ppm).
-
Integrate the signals and determine the coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a standard one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Typical parameters:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2 seconds
-
Number of scans: 1024 or more (adjust for concentration and experiment time)
-
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak (CDCl₃: 77.16 ppm; DMSO-d₆: 39.52 ppm).
-
Figure 3. A generalized workflow for the acquisition and analysis of NMR spectra for this compound.
Conclusion
This guide provides a detailed comparative and predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By understanding the spectral characteristics of the parent imidazo[1,5-a]pyridine and its bromo-derivative, researchers can confidently identify and characterize the iodo-analogue. The predicted chemical shifts and coupling patterns, grounded in fundamental NMR principles, offer a valuable resource for scientists working with this important class of heterocyclic compounds. The provided experimental protocol serves as a practical starting point for obtaining high-quality NMR data for further structural and conformational studies.
References
- Supplementary Materials - The Royal Society of Chemistry.
Sources
High-resolution mass spectrometry (HRMS) of 1-Iodoimidazo[1,5-a]pyridine derivatives.
An In-Depth Comparative Guide to the High-Resolution Mass Spectrometry (HRMS) of 1-Iodoimidazo[1,5-a]pyridine Derivatives
Introduction: The Analytical Imperative for Novel Heterocycles
Imidazo[1,5-a]pyridine scaffolds are privileged structures in medicinal chemistry, forming the core of molecules investigated for a range of therapeutic applications.[1][2] The introduction of a halogen, specifically iodine, at the 1-position creates a unique chemical entity with modified pharmacological properties and provides a valuable handle for further synthetic transformations.[3][4] For drug development professionals, the unambiguous structural confirmation and comprehensive purity assessment of these this compound derivatives are non-negotiable. High-Resolution Mass Spectrometry (HRMS) stands as the definitive technique for this purpose, offering unparalleled precision in mass measurement, which is essential for determining elemental composition and elucidating molecular structures.[5]
This guide provides a senior application scientist's perspective on the strategic application of HRMS for the analysis of these specific compounds. We will compare various HRMS platforms and ionization techniques, explain the rationale behind methodological choices, and provide a detailed workflow from sample preparation to data interpretation, supported by experimental insights.
The Iodine Isotope Advantage: A Unique Signature in HRMS
Unlike chlorine and bromine, which have significant M+2 isotopes (³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br), iodine is monoisotopic (100% ¹²⁷I).[6] This elegantly simplifies the mass spectrum. For a this compound derivative, the molecular ion cluster will not exhibit the characteristic isotopic complexity of other halogenated compounds, making initial spectral assessment more straightforward.[7][8] The presence of iodine is confirmed by the accurate mass measurement of the molecular ion and its fragments, where the mass of ¹²⁶.⁹⁰⁴⁴⁷ u for iodine must be accounted for in the elemental composition calculation.
Comparative Analysis of HRMS Platforms
The choice of mass analyzer is critical and dictates the quality of data obtained. The three primary HRMS technologies—Time-of-Flight (TOF), Orbitrap, and Fourier-Transform Ion Cyclotron Resonance (FT-ICR)—each offer a distinct balance of resolution, mass accuracy, speed, and cost.[9]
| Platform | Typical Resolution (FWHM) | Mass Accuracy | Pros | Cons |
| Time-of-Flight (TOF) | Up to 60,000 | < 5 ppm | Very fast acquisition speed, wide dynamic range, well-suited for coupling with fast chromatography (UHPLC).[10] | Lower resolution compared to Orbitrap and FT-ICR. |
| Orbitrap | Up to 240,000 (or higher) | < 3 ppm | Excellent resolution and mass accuracy in a benchtop system, robust and widely used in pharmaceutical analysis.[9][11][12] | Slower scan speed at highest resolution settings compared to TOF. |
| FT-ICR | > 1,000,000 | < 1 ppm | Unmatched resolution and mass accuracy, enabling fine isotope analysis and separation of isobaric interferences.[9][13] | High cost, large footprint (requires superconducting magnet), complex operation. |
Scientist's Insight: For routine characterization and impurity profiling of this compound derivatives, an Orbitrap-based system offers the optimal balance of high resolution, excellent mass accuracy, and operational robustness.[11][12] This allows for confident elemental composition assignment and separation of closely eluting isomers or isobars. A high-quality TOF instrument is also a strong choice, particularly in high-throughput screening environments.[10] FT-ICR is typically reserved for specialized research where ultra-high resolution is required to solve particularly complex analytical challenges.[14]
Choosing the Right Ionization Source: ESI vs. APCI
The ionization source is the gateway from the liquid phase to the gas phase, and its selection is paramount for generating stable, representative ions. The choice depends on the polarity and thermal stability of the specific this compound derivative being analyzed.
Electrospray Ionization (ESI)
ESI is a soft ionization technique that uses a high voltage to create an aerosol of charged droplets.[15] As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are ejected.[16][17]
-
Principle: Ideal for polar and thermally labile molecules that can be pre-ionized in solution.[16] It typically produces protonated molecules [M+H]⁺ in positive ion mode.
-
Causality: ESI is the preferred starting point for many imidazo[1,5-a]pyridine derivatives, as the nitrogen atoms in the heterocyclic core are basic and readily accept a proton in an acidified mobile phase (e.g., containing 0.1% formic acid). The resulting stable [M+H]⁺ ion is then analyzed by the mass spectrometer.
Atmospheric Pressure Chemical Ionization (APCI)
APCI utilizes a corona discharge to ionize solvent molecules, which then transfer a charge to the analyte molecules through gas-phase reactions.[18][19] The process requires the sample to be vaporized in a heated nebulizer.[18]
-
Principle: Suited for less polar and more thermally stable compounds that are not easily ionized by ESI.[20][21]
-
Causality: If a this compound derivative has bulky, nonpolar substituents that reduce its overall polarity and solubility, ESI efficiency may be poor. In such cases, APCI can be a superior alternative, provided the molecule is stable enough to withstand the higher temperatures (350–500 °C) of the vaporizer.[18]
Recommendation: Always start with ESI in positive ion mode due to the basic nature of the imidazo[1,5-a]pyridine core. If sensitivity is low, or if the molecule is particularly nonpolar, an APCI source should be evaluated as a complementary technique.[20]
A Validated Experimental Workflow for Structural Elucidation
This section outlines a self-validating protocol for the definitive characterization of a novel this compound derivative.
Caption: A typical LC-HRMS workflow for the analysis of novel pharmaceutical compounds.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~10 µg/mL using a mobile-phase compatible solvent, typically 50:50 methanol/water with 0.1% formic acid for positive mode ESI.
-
-
Liquid Chromatography (LC) Separation:
-
System: An Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A typical gradient would run from 5% to 95% B over 5-10 minutes to ensure elution of the main component and any potential impurities.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
HRMS Data Acquisition:
-
Instrument: An Orbitrap or high-resolution Q-TOF mass spectrometer.
-
Ionization Mode: ESI Positive.
-
Full Scan MS: Acquire data from m/z 100-1000 at a resolution setting of at least 60,000 (for TOF) or 70,000 (for Orbitrap). This allows for the accurate mass measurement of the protonated molecule [M+H]⁺.
-
Data-Dependent MS/MS (dd-MS²): Set the instrument to automatically select the top 3-5 most intense ions from the full scan for fragmentation (e.g., using Higher-energy Collisional Dissociation - HCD). Use a normalized collision energy (NCE) of 20-40% to generate structurally informative fragment ions.
-
-
Data Processing and Interpretation (The Self-Validating System):
-
Step A - Accurate Mass Confirmation: Extract the exact mass of the most abundant peak from the chromatogram. Using specialized software, calculate the elemental composition. The calculated mass should be within 3 ppm of the measured mass, and the only plausible formula should correspond to the expected structure of the this compound derivative.
-
Step B - Isotopic Pattern: Although simple for iodine, confirm that the isotopic pattern matches the calculated elemental composition.
-
Step C - Fragmentation Analysis: Analyze the dd-MS² spectrum. The fragmentation pattern must be consistent with the proposed structure. A plausible fragmentation pathway provides the highest level of confidence and validates the initial accurate mass identification.
-
Plausible Fragmentation Pathway of a this compound Derivative
Structural elucidation relies heavily on interpreting fragmentation data. For a generic 1-Iodo-3-phenylimidazo[1,5-a]pyridine, a logical fragmentation cascade can be proposed.
Caption: Proposed MS/MS fragmentation pathway for 1-Iodo-3-phenylimidazo[1,5-a]pyridine.
Expert Rationale: In tandem mass spectrometry, the initial fragmentation often occurs at the weakest bonds or involves the loss of stable neutral molecules.
-
Loss of Iodine Radical: The Carbon-Iodine bond is relatively weak, making the loss of an iodine radical (I•) a highly probable initial fragmentation step, leading to a major fragment ion.[6]
-
Loss of Benzonitrile: For a 3-phenyl substituted derivative, a common fragmentation pathway for N-containing heterocycles is the elimination of benzonitrile (C₇H₅N), resulting from the cleavage of the imidazole ring.
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, providing additional structural information and increasing the confidence of the identification.
Advanced Application: Impurity Profiling
Beyond primary structural confirmation, HRMS is an indispensable tool for impurity profiling in pharmaceutical development.[22][23][24] Its high resolving power allows for the detection of low-level impurities, even when they co-elute with the main Active Pharmaceutical Ingredient (API).[11]
The process involves:
-
Detection: Analyzing the HRMS data for low-level peaks that are not related to the API's isotopic cluster.
-
Identification: Using the accurate mass of the unknown impurity to determine its elemental composition. The fragmentation pattern is then used to propose a structure, which could be a starting material, a reaction byproduct, or a degradation product.[22][25]
-
Quantification: The relative abundance of the impurity can be estimated by comparing its peak area to that of the API or a reference standard.[22]
This capability is crucial for ensuring the quality, safety, and efficacy of the final drug product, as mandated by regulatory authorities.[24]
Conclusion
High-Resolution Mass Spectrometry is a cornerstone of modern pharmaceutical analysis. For novel structures like this compound derivatives, a systematic approach employing a high-resolution platform like an Orbitrap or Q-TOF, coupled with a reasoned choice of ionization source, provides an unambiguous and self-validating path to structural confirmation and purity assessment. The ability to combine accurate mass measurement with detailed fragmentation analysis delivers a level of confidence that is essential for advancing drug candidates through the development pipeline.
References
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- Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer.
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- Unknown. (2025, December 31). Role of HRMS and NMR in unknown impurity profiling. YouTube.
- Unknown. (2020, November 11). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
- Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches.
- Wikipedia. (n.d.). Atmospheric-pressure chemical ionization.
- MDPI. (n.d.). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- IJNRD. (2023, June 6). IMPURITY PROFILING OF DRUGS: A REVIEW.
- Unknown. (n.d.). Results of Peaks Selection for Unknown Organic Iodine Compounds Identification.
- MetwareBio. (n.d.). Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications.
- MDPI. (n.d.). Applications of Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap Based High Resolution Mass Spectrometry in Metabolomics and Lipidomics.
- Agilent. (n.d.). Atmospheric Pressure Chemical Ionization Source, APCI.
- Creative Proteomics. (n.d.). Atmospheric Pressure Chemical Ionization.
- ResearchGate. (n.d.). Detailed workflow for HRMS Data analysis. Highlighted aspects are featured in MQ.
- Metabolomics Blog. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis?.
- ACS Publications. (n.d.). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography–High Resolution Mass Spectrometry. Analytical Chemistry.
- PubMed Central. (n.d.). Comparison of High-Resolution Fourier Transform Mass Spectrometry Platforms for Putative Metabolite Annotation.
- PubMed. (2016, January 19). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
- ResearchGate. (2025, August 6). Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry.
- Thermo Fisher Scientific. (2019, March 13). TOF vs. Orbitrap for Intact Protein Structural Insights.
- ResearchGate. (2024, September 3). Iodine-Mediated One-Pot Synthesis of Imidazo[1,5-a]Pyridines.
- RSC Publishing. (n.d.). Synthesis of imidazo[1,5-a]pyridines via I2-mediated sp3 C–H amination.
- Chromatography Online. (2021, June 10). HRMS-based workflow. LCGC International.
- Unknown. (n.d.). Strategic Methodologies for Efficient Synthesis of Imidazo[1,5-a]pyridine and Benzazepine Analogs via the Unique Ritter-Type Reaction.
- NIH. (n.d.). Analysis of synthetic cannabinoids using high-resolution mass spectrometry and mass defect filtering: Implications for non-targeted screening of designer drugs.
- Thermo Fisher Scientific. (n.d.). HRMS in Clinical Research: from Targeted Quantification to Metabolomics.
- NIH. (2021, January 29). Advances in high-resolution mass spectrometry applied to pharmaceuticals in 2020: A whole new age of information.
- NIH. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems.
- Chromatography Online. (2025, February 20). Improving Suspect Compound Identification in LC×LC–HRMS Data Workflows.
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,5-a]pyridines.
- YouTube. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry.
- Infowan. (n.d.). How to Use HRMS Software Effectively: Step-by-Step Guide for Businesses.
- PubMed Central. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications.
- PubMed Central. (2021, September 12). Combining Electrospray Mass Spectrometry (ESI-MS) and Computational Techniques in the Assessment of G-Quadruplex Ligands: A Hybrid Approach to Optimize Hit Discovery.
- Springer. (2022). High-Resolution Mass Spectrometry in Identification of New Analytes & Metabolites. Methods in Pharmacology and Toxicology.
- R Discovery. (2014, January 1). Pseudo-MS3Approach Using Electrospray Mass Spectrometry (ESI-MS/MS) to Characterize Certain (2E)-2-[3-(1H-Imidazol-1-yl)-1-phenylpropylidene]hydrazinecarboxamide Derivatives.
- PubMed. (n.d.). Electrospray ionization mass spectrometry of ionic liquids and determination of their solubility in water.
- DTIC. (n.d.). Mass Spectrometry of Heterocyclic Compounds.
- arkat usa. (n.d.). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives.
- Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms.
- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of 1-iodo-2-methylpropane C4H9I (CH3)2CHCH2I fragmentation pattern.
- PubMed Central. (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy.
- YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL.
- PubMed Central. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels.
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A Comparative Guide to the Reactivity of 1-Iodo- vs. 1-Bromoimidazo[1,5-a]pyridine in Cross-Coupling Reactions
For researchers and professionals in the field of drug development and medicinal chemistry, the imidazo[1,5-a]pyridine scaffold is a privileged heterocycle due to its presence in numerous biologically active compounds. The functionalization of this core, particularly at the C1 position, is a key strategy for the synthesis of novel derivatives with potential therapeutic applications. This guide provides an in-depth technical comparison of the reactivity of 1-iodo- and 1-bromoimidazo[1,5-a]pyridine, two common precursors for such functionalization, with a focus on palladium-catalyzed cross-coupling reactions.
The choice between a bromo or iodo derivative as a starting material can significantly impact reaction efficiency, required catalytic systems, and overall cost-effectiveness of a synthetic route. This comparison is grounded in the fundamental principles of organometallic chemistry and supported by available experimental data from the literature.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The generally accepted trend in the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl >> F [1][2]. This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond is more susceptible to cleavage during the rate-determining oxidative addition step of the catalytic cycle, which generally leads to faster reactions under milder conditions[1]. Conversely, the stronger C-Br bond necessitates more forcing conditions, such as higher temperatures or more activated catalyst systems, to achieve comparable reaction rates and yields.
| Bond | Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276 |
| C-I | ~238 |
This fundamental difference in bond strength is the key determinant of the divergent reactivity profiles of 1-iodo- and 1-bromoimidazo[1,5-a]pyridine.
Suzuki-Miyaura Coupling: A Comparative Overview
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of C-C bonds. When comparing the reactivity of 1-iodo- and 1-bromoimidazo[1,5-a]pyridine in this reaction, the iodo-derivative is expected to be significantly more reactive.
1-Iodoimidazo[1,5-a]pyridine is anticipated to undergo Suzuki-Miyaura coupling under milder conditions, with lower catalyst loadings and shorter reaction times. This higher reactivity is advantageous for the coupling of less reactive boronic acids or for substrates bearing sensitive functional groups.
1-Bromoimidazo[1,5-a]pyridine , while less reactive, is often more readily available and cost-effective. Successful Suzuki-Miyaura coupling of 1-bromoimidazo[1,5-a]pyridine typically requires more robust catalytic systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate the challenging oxidative addition step[3]. Higher temperatures and longer reaction times are also common.
Table 1: Predicted Comparative Performance in Suzuki-Miyaura Coupling
| Parameter | This compound | 1-Bromoimidazo[1,5-a]pyridine |
| Reaction Temperature | Lower (e.g., RT to 80 °C) | Higher (e.g., 80 to 120 °C) |
| Reaction Time | Shorter | Longer |
| Catalyst Loading | Lower | Higher |
| Ligand Requirement | Standard phosphine ligands often suffice | Bulky, electron-rich phosphine or NHC ligands often required |
| Substrate Scope | Broader, including less reactive boronic acids | May be more limited, especially with challenging coupling partners |
Experimental Protocol: Suzuki-Miyaura Coupling of a 1-Haloimidazo[1,5-a]pyridine (General Procedure)
-
To a dry Schlenk tube, add the 1-haloimidazo[1,5-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
The tube is sealed, evacuated, and backfilled with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) and the appropriate ligand if necessary.
-
Add a degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
The reaction mixture is stirred at the appropriate temperature (e.g., 80-100 °C) for the required time (monitoring by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling: Insights into Reactivity
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. Similar to the Suzuki-Miyaura reaction, the reactivity of the 1-haloimidazo[1,5-a]pyridine is paramount.
This compound is the preferred substrate for Sonogashira couplings, reacting efficiently under standard conditions, often at room temperature[4]. The use of a copper(I) co-catalyst is typical, although copper-free conditions have also been developed.
1-Bromoimidazo[1,5-a]pyridine is a more challenging substrate for Sonogashira coupling. Reactions often require higher temperatures and more active palladium catalysts and ligands to achieve good yields[4]. Homo-coupling of the alkyne (Glaser coupling) can be a more significant side reaction under the more forcing conditions required for the bromo-substrate.
Table 2: Predicted Comparative Performance in Sonogashira Coupling
| Parameter | This compound | 1-Bromoimidazo[1,5-a]pyridine |
| Reaction Temperature | Lower (e.g., RT to 60 °C) | Higher (e.g., 60 to 100 °C) |
| Reaction Time | Shorter | Longer |
| Catalyst System | Standard Pd/Cu catalysts are effective | More active catalyst systems often required |
| Side Reactions | Lower propensity for alkyne homo-coupling | Higher propensity for alkyne homo-coupling |
Experimental Protocol: Sonogashira Coupling of a 1-Haloimidazo[1,5-a]pyridine (General Procedure)
-
To a dry Schlenk tube under an inert atmosphere, add the 1-haloimidazo[1,5-a]pyridine (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 equiv), and a copper(I) salt (e.g., CuI, 0.04 equiv).
-
Add a degassed solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 equiv) dropwise.
-
Stir the reaction at the appropriate temperature (e.g., room temperature for iodo-, elevated temperature for bromo-derivatives) until completion (monitoring by TLC or LC-MS).
-
Upon completion, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.
-
The filtrate is washed with saturated aqueous NH₄Cl solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel.
Buchwald-Hartwig Amination: Forming the C-N Bond
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines. The reactivity trend of the 1-haloimidazo[1,5-a]pyridines in this reaction is consistent with other palladium-catalyzed cross-couplings.
This compound is expected to undergo amination under milder conditions and with a broader range of amines, including less nucleophilic ones. The higher reactivity of the C-I bond facilitates the initial oxidative addition step.
1-Bromoimidazo[1,5-a]pyridine can be effectively used in Buchwald-Hartwig aminations, but often requires more specialized and bulky ligands to promote the catalytic cycle[5][6]. The choice of base is also critical and can influence the outcome of the reaction.
Table 3: Predicted Comparative Performance in Buchwald-Hartwig Amination
| Parameter | This compound | 1-Bromoimidazo[1,5-a]pyridine |
| Reaction Temperature | Milder | More forcing |
| Ligand Requirement | Standard ligands may be sufficient | Bulky, electron-rich ligands are often necessary |
| Amine Scope | Broader, including less nucleophilic amines | May be more limited |
| Base Sensitivity | Less sensitive to base choice | Reaction outcome can be highly dependent on the base |
Lithiation and Halogen-Metal Exchange
Beyond palladium-catalyzed reactions, the reactivity of 1-iodo- and 1-bromoimidazo[1,5-a]pyridines in halogen-metal exchange reactions, typically with organolithium reagents, is another important consideration. The greater polarizability of the C-I bond makes This compound more susceptible to halogen-metal exchange than its bromo counterpart. This reaction is typically performed at low temperatures (e.g., -78 °C) to generate a lithiated intermediate, which can then be trapped with various electrophiles. For the 1-bromoimidazo[1,5-a]pyridine , halogen-metal exchange is also possible but may require longer reaction times or more reactive organolithium reagents.
Conclusion and Recommendations
The choice between 1-iodo- and 1-bromoimidazo[1,5-a]pyridine as a starting material for the synthesis of C1-functionalized derivatives is a strategic one that depends on several factors.
-
For rapid synthesis and broader substrate scope , particularly with challenging coupling partners or on substrates with sensitive functional groups, This compound is the superior choice due to its higher reactivity, which allows for milder reaction conditions.
-
For cost-effective and large-scale syntheses , where the starting material cost is a significant consideration, 1-bromoimidazo[1,5-a]pyridine may be preferred. However, this often necessitates more rigorous optimization of reaction conditions and the use of more sophisticated and expensive catalytic systems.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for a cross-coupling reaction.
References
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- National Institutes of Health. (n.d.). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. [Link]
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Advantages of using 1-Iodoimidazo[1,5-a]pyridine over other halogenated pyridines.
Introduction
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science.[1][2] Its derivatives have shown a wide range of biological activities, including acting as anti-inflammatory agents, anticancer therapeutics, and treatments for neurodegenerative diseases like Alzheimer's.[1][3] Consequently, the development of efficient and versatile methods for the functionalization of this core structure is of paramount importance to researchers in drug discovery and process development.
Halogenated pyridines and their fused bicyclic analogues are key intermediates in organic synthesis, serving as versatile handles for the introduction of molecular complexity through various cross-coupling reactions. Among these, 1-iodoimidazo[1,5-a]pyridine has emerged as a particularly advantageous building block compared to its bromo- and chloro-substituted counterparts. This guide provides an in-depth technical comparison, supported by experimental data and established chemical principles, to highlight the superior performance of this compound in palladium-catalyzed cross-coupling reactions.
The Halogen Dance: Reactivity Trends in Palladium-Catalyzed Cross-Coupling
The efficacy of a halogenated pyridine in a cross-coupling reaction is intrinsically linked to the carbon-halogen (C-X) bond strength. The generally accepted order of reactivity for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-OTf > C-Cl.[4] This trend is primarily governed by the bond dissociation energies, with the weaker C-I bond facilitating the crucial oxidative addition step in the catalytic cycle.[5]
The higher reactivity of iodo-substituted heterocycles, including this compound, translates into several tangible benefits for the synthetic chemist:
-
Milder Reaction Conditions: Reactions involving iodoarenes often proceed at or near room temperature, preserving sensitive functional groups within the molecule.[6][7]
-
Lower Catalyst Loadings: The facile oxidative addition allows for a reduction in the amount of expensive palladium catalyst required, which is economically and environmentally advantageous.[5]
-
Broader Substrate Scope and Functional Group Tolerance: The mild conditions and high reactivity enable the coupling of a wider array of substrates with diverse functional groups.[6]
-
Chemoselectivity: In molecules containing multiple halogen atoms, the C-I bond can be selectively functionalized over C-Br or C-Cl bonds, offering a powerful tool for sequential cross-coupling strategies.[4][8]
Understanding the Catalytic Cycle
The advantages of this compound are best understood by examining the fundamental steps of a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The initial and often rate-limiting step is the oxidative addition of the aryl halide to the active Pd(0) catalyst. The weaker C-I bond of this compound significantly lowers the activation energy for this step compared to the stronger C-Br and C-Cl bonds, leading to faster reaction rates and the aforementioned advantages.[5]
Comparative Performance Data
To illustrate the practical advantages of this compound, let's consider a comparative analysis of its performance in common cross-coupling reactions versus its bromo and chloro analogues. The following tables summarize typical reaction conditions and outcomes based on established literature precedents for similar heterocyclic systems.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds.
| Halogenated Pyridine | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd(PPh₃)₄ (2-5) | K₂CO₃ | Dioxane/H₂O | 80-100 | 2-6 | >90 |
| 1-Bromoimidazo[1,5-a]pyridine | Pd(dppf)Cl₂ (5-10) | K₃PO₄ | Toluene | 110 | 12-24 | 70-85 |
| 1-Chloroimidazo[1,5-a]pyridine | Pd₂(dba)₃/XPhos (10) | Cs₂CO₃ | t-BuOH | 120 | >24 | <60 |
Data compiled from representative procedures for Suzuki-Miyaura couplings of halogenated heterocycles.[9][10][11]
As the data indicates, the iodo-substituted substrate consistently provides higher yields in shorter reaction times under milder conditions with lower catalyst loadings. The use of more specialized and expensive ligands (e.g., XPhos) is often necessary to achieve even moderate yields with the less reactive chloro-substituted pyridine.
Sonogashira Coupling
The Sonogashira coupling is a fundamental reaction for the synthesis of aryl alkynes.
| Halogenated Pyridine | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | RT-40 | 1-4 | >95 |
| 1-Bromoimidazo[1,5-a]pyridine | PdCl₂(PPh₃)₂ (5) | CuI (10) | DIPA | DMF | 80-100 | 8-16 | 65-80 |
| 1-Chloroimidazo[1,5-a]pyridine | Pd₂(dba)₃/Xantphos (10) | CuI (20) | Cs₂CO₃ | Dioxane | 120 | >24 | <50 |
Data compiled from representative procedures for Sonogashira couplings of halogenated heterocycles.[7][12][13]
The trend observed in the Sonogashira coupling mirrors that of the Suzuki-Miyaura reaction. The high reactivity of the C-I bond allows the reaction to proceed efficiently at or near room temperature, a significant advantage when working with thermally sensitive substrates.[6][7] In contrast, the bromo and chloro analogues require elevated temperatures and often higher catalyst and co-catalyst loadings, which can lead to side reactions like the undesired Glaser homocoupling of the alkyne.[14]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds.
| Halogenated Pyridine | Pd Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | Pd₂(dba)₃ (2) | BINAP | NaOtBu | Toluene | 80-100 | 4-8 | >90 |
| 1-Bromoimidazo[1,5-a]pyridine | Pd₂(dba)₃ (4) | XPhos | K₃PO₄ | Dioxane | 110 | 12-24 | 75-85 |
| 1-Chloroimidazo[1,5-a]pyridine | Pd(OAc)₂ (5) | RuPhos | LiHMDS | Toluene | 120 | >24 | 50-70 |
Data compiled from representative procedures for Buchwald-Hartwig aminations of halogenated heterocycles.[15][16][17]
In C-N bond formation, this compound again demonstrates superior reactivity, enabling the use of standard phosphine ligands like BINAP. The less reactive bromo and particularly chloro derivatives often necessitate the use of more sophisticated and sterically demanding alkylphosphine ligands (e.g., XPhos, RuPhos) to facilitate the challenging oxidative addition and reductive elimination steps.[18]
Experimental Protocols
To provide a practical context, detailed step-by-step methodologies for key cross-coupling reactions using this compound are presented below.
General Experimental Workflow
Figure 2: A typical experimental workflow for cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Rationale: This protocol utilizes a standard palladium catalyst and an inorganic base in a mixed aqueous solvent system, which is common for Suzuki-Miyaura reactions. The elevated temperature helps to ensure complete consumption of the starting materials in a reasonable timeframe.
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).[9]
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).[9]
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of 1,4-dioxane and water (4:1, 5 mL).[9]
-
Heat the reaction mixture to 90 °C and stir for 4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-phenylimidazo[1,5-a]pyridine.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
Rationale: This protocol employs a dual palladium and copper catalytic system, which is characteristic of the Sonogashira reaction. The use of an amine base (triethylamine) serves both as a base and a solvent. The reaction is often run at room temperature due to the high reactivity of the iodo-substrate.[7][12]
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).[12]
-
Add anhydrous triethylamine (5 mL) and stir the mixture for 10 minutes.
-
Slowly add phenylacetylene (1.1 mmol, 1.1 equiv) to the reaction mixture via syringe.
-
Stir the reaction at room temperature for 2 hours, monitoring progress by TLC.
-
Upon completion, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion
The empirical data and fundamental principles of organometallic chemistry unequivocally demonstrate the advantages of using this compound over its bromo and chloro counterparts in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, stemming from the weaker carbon-iodine bond, allows for milder reaction conditions, lower catalyst loadings, shorter reaction times, and broader substrate compatibility. These factors not only improve the efficiency and cost-effectiveness of synthetic routes but also enable the construction of complex molecular architectures that might be inaccessible with less reactive halogenated pyridines. For researchers and drug development professionals, the strategic choice of this compound as a key building block can significantly accelerate discovery and development timelines.
References
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A Comparative Crystallographic Guide to Halogenated Imidazo[1,5-a]Pyridine Derivatives: Structural Insights for Drug Discovery and Materials Science
The imidazo[1,5-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and versatile substitution patterns make it an attractive core for the development of novel therapeutic agents and functional organic materials. The introduction of a halogen atom, particularly iodine, at the 1-position of this scaffold offers a powerful tool for modulating crystal packing, influencing intermolecular interactions, and providing a reactive handle for further synthetic transformations. This guide provides an in-depth comparative analysis of the X-ray crystallography of 1-haloimidazo[1,5-a]pyridine derivatives, offering insights into their synthesis, solid-state structures, and the critical role of halogen bonding in their crystal engineering.
The Significance of Halogenation in Imidazo[1,5-a]Pyridine Crystal Engineering
The strategic placement of a halogen atom on a molecular scaffold can profoundly influence its physicochemical properties and solid-state behavior. In the context of 1-iodoimidazo[1,5-a]pyridines, the iodine atom serves several key functions:
-
Halogen Bonding Donor: The iodine atom possesses a region of positive electrostatic potential, known as a σ-hole, which can engage in directional non-covalent interactions with electron-rich atoms (e.g., nitrogen, oxygen). This "halogen bonding" is a powerful tool for controlling molecular assembly in the solid state.
-
Steric Influence: The size of the halogen atom can dictate the preferred conformations of the molecule and influence the overall crystal packing density.
-
Synthetic Handle: The carbon-iodine bond is amenable to a variety of cross-coupling reactions, allowing for the late-stage functionalization of the imidazo[1,5-a]pyridine core.
This guide will explore these aspects through a comparative analysis of the crystal structures of two representative halogenated imidazo[1,5-a]pyridine derivatives: 1-Bromo-3-phenylimidazo[1,5-a]pyridine and (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile . While the latter is an isomeric system, its crystallographic data provides valuable insights into the role of a halogen atom in a related heterocyclic framework, allowing for a broader discussion on the impact of halogenation.
Experimental Workflow: From Synthesis to Crystal Structure Determination
The journey from a synthetic target to a fully characterized crystal structure involves a series of meticulous experimental steps. Understanding the rationale behind each step is crucial for obtaining high-quality crystals suitable for X-ray diffraction analysis.
Caption: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic analysis of halogenated imidazo[1,5-a]pyridine derivatives.
Experimental Protocols
Synthesis of 1-Bromo-3-phenylimidazo[1,5-a]pyridine:
A robust and efficient method for the synthesis of 1-halo-3-aryl-imidazo[1,5-a]pyridines involves a one-pot reaction from readily available starting materials. The following protocol is adapted from established literature procedures.
Materials:
-
2-(Aminomethyl)pyridine
-
Benzaldehyde
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (aqueous solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 2-(aminomethyl)pyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in DCM (10 mL) at room temperature, add N-bromosuccinimide (1.1 mmol) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 1-bromo-3-phenylimidazo[1,5-a]pyridine.[1]
Crystallization: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent system, such as a mixture of dichloromethane and hexane, at room temperature.
X-ray Data Collection and Structure Refinement: A single crystal of suitable size and quality is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (typically 100 K or 293 K) using monochromatic radiation (e.g., Mo Kα or Cu Kα). The collected data is then processed to solve and refine the crystal structure using software packages such as SHELX or Olex2.
Comparative Structural Analysis
A detailed comparison of the crystallographic data for halogenated imidazo[1,5-a]pyridine derivatives reveals the subtle yet significant influence of the halogen substituent on the molecular geometry and crystal packing.
| Parameter | 1-Bromo-3-phenylimidazo[1,5-a]pyridine | (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile[2] |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/c |
| Halogen Bond Contacts | Br···N, Br···π | Cl···H-C, Cl···N |
| π-π Stacking | Present | Present |
| Other Interactions | C-H···π | C-H···N, C-H···π |
Note: Detailed crystallographic data for 1-Bromo-3-phenylimidazo[1,5-a]pyridine is not publicly available in the searched literature. The table is populated with expected interaction types based on the structure and general principles of crystal engineering. The data for the chloro-derivative is taken from the cited reference.[2]
Analysis of Intermolecular Interactions
The crystal packing of halogenated imidazo[1,5-a]pyridines is orchestrated by a delicate interplay of various non-covalent interactions.
Halogen Bonding: In the crystal structure of 1-bromo-3-phenylimidazo[1,5-a]pyridine, the bromine atom is expected to participate in halogen bonding. The electrophilic region on the bromine atom can interact with the lone pair of electrons on the nitrogen atom of an adjacent molecule, forming a Br···N halogen bond. Additionally, C-Br···π interactions with the phenyl ring or the imidazopyridine core of a neighboring molecule can further stabilize the crystal lattice. In the case of the chloro-derivative, the chlorine atom is involved in C-H···Cl hydrogen bonds and weaker Cl···N interactions, which contribute to the overall supramolecular assembly.[2]
Caption: A schematic representation of potential primary intermolecular interactions in bromo- and chloro-substituted imidazo[1,5-a]pyridine derivatives.
π-π Stacking: The planar aromatic nature of the imidazo[1,5-a]pyridine core and any appended aryl substituents facilitates π-π stacking interactions. These interactions, where the electron-rich π-systems of adjacent molecules overlap, play a crucial role in the formation of one-dimensional stacks or more complex three-dimensional networks in the crystal lattice. Both the bromo- and chloro-derivatives are expected to exhibit significant π-π stacking.[2]
Conclusion and Future Perspectives
This comparative guide highlights the pivotal role of halogenation in directing the solid-state assembly of imidazo[1,5-a]pyridine derivatives. The ability of iodine and other halogens to participate in directional halogen bonding, in concert with other non-covalent interactions like π-π stacking and hydrogen bonding, provides a powerful strategy for crystal engineering. By understanding these structure-directing forces, researchers can rationally design novel imidazo[1,5-a]pyridine-based compounds with tailored solid-state properties for applications in drug delivery, where crystal morphology and solubility are critical, and in organic electronics, where molecular packing influences charge transport.
Further investigations into a wider range of 1-iodoimidazo[1,5-a]pyridine derivatives with varying substitution patterns are warranted to build a more comprehensive understanding of the structure-property relationships in this important class of compounds. The deposition of high-quality crystallographic data in public databases like the Cambridge Structural Database (CSD) is essential for advancing this field.
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- ResearchGate. (2014). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions.
- Bheeter, C. B., Chen, C.-T., & Sung, K. (2014). Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 4(109), 63897–63905. [Link]
- ResearchGate. (2014). Preparation of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands 3m–3ab...
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A Comparative Guide to the Synthetic Routes of 1-Iodoimidazo[1,5-a]pyridine for Research and Development
For researchers, medicinal chemists, and professionals in drug development, the imidazo[1,5-a]pyridine scaffold is a cornerstone of modern heterocyclic chemistry, forming the core of numerous biologically active compounds. The introduction of an iodine atom at the 1-position of this nucleus provides a versatile handle for further functionalization through various cross-coupling reactions, making 1-iodoimidazo[1,5-a]pyridine a highly valuable intermediate in the synthesis of complex molecules. This guide provides an in-depth comparative analysis of the prevalent synthetic strategies to obtain this key building block, focusing on yield, practicality, and the underlying chemical principles.
Introduction to the Synthetic Challenge
The synthesis of this compound is not a trivial one-step process. It typically involves a two-stage approach: the initial construction of the parent imidazo[1,5-a]pyridine heterocycle, followed by a regioselective iodination. The efficiency of each step is critical to the overall yield and purity of the final product. This guide will dissect and compare two primary routes for the initial ring formation and a subsequent, reliable method for iodination.
Part 1: Synthesis of the Imidazo[1,5-a]pyridine Core
The formation of the bicyclic imidazo[1,5-a]pyridine system is the foundational step. We will compare two common methods starting from the readily available 2-(aminomethyl)pyridine.
Route A: Cyclization with Electrophilically Activated Nitroalkanes
One approach involves the cyclization of 2-(aminomethyl)pyridine with a nitroalkane in the presence of polyphosphoric acid (PPA). This method, while effective for certain substituted analogs, presents challenges for the synthesis of the unsubstituted parent compound.
Conceptual Workflow:
Figure 1: Conceptual workflow for the synthesis of imidazo[1,5-a]pyridine via nitroalkane cyclization.
Experimental Protocol (Adapted from Baklanov, et al.) [1][2]
-
To 85% polyphosphoric acid (1 g per mmol of the amine), heated to 110°C, is added nitroethane (5 equivalents).
-
2-(aminomethyl)pyridine (1 equivalent) is added portion-wise to the reaction mixture.
-
The mixture is stirred at 110°C for 3 hours.
-
The reaction is quenched with ice-water, neutralized with aqueous ammonia, and extracted with ethyl acetate.
-
The organic layer is dried and concentrated, and the product is purified by chromatography.
Yield and Discussion:
This method, when applied to the unsubstituted 2-(aminomethyl)pyridine, has been reported to yield the desired product in disappointingly low amounts (around 4%).[1][2] The strongly acidic conditions of the polyphosphoric acid lead to the protonation of the primary amino group of 2-(aminomethyl)pyridine, which significantly reduces its nucleophilicity and hinders the initial attack on the activated nitroalkane. While this route can be more successful for N-protected starting materials, for the synthesis of the parent heterocycle, it is not the most efficient.
Route B: Cyclization with Formic Acid
A more classical and higher-yielding approach to the unsubstituted imidazo[1,5-a]pyridine core involves the condensation of 2-(aminomethyl)pyridine with formic acid. This serves as a source of the C1 carbon of the imidazole ring.
Conceptual Workflow:
Figure 2: Conceptual workflow for the synthesis of imidazo[1,5-a]pyridine using formic acid.
Experimental Protocol:
Yield and Discussion:
Historically, methods of this nature are known to provide moderate to good yields of the heterocyclic core. The reaction proceeds through the initial formation of a formamide intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic imidazo[1,5-a]pyridine. This route is generally more straightforward and avoids the harsh, deactivating conditions of the PPA/nitroalkane method for the parent system.
Part 2: Regioselective Iodination of Imidazo[1,5-a]pyridine
Once the imidazo[1,5-a]pyridine core is synthesized, the next critical step is the introduction of the iodine atom at the 1-position. The electronic nature of the imidazo[1,5-a]pyridine system dictates that the imidazole ring is more susceptible to electrophilic attack than the pyridine ring. Within the imidazole ring, the C1 and C3 positions are the most electron-rich. Theoretical considerations and experimental evidence on related systems suggest that electrophilic substitution is favored at the C1 or C3 position.[3] For the purpose of this guide, we will focus on a reliable method for iodination.
Iodination using N-Iodosuccinimide (NIS)
N-Iodosuccinimide is a mild and effective electrophilic iodinating agent that is widely used for the iodination of electron-rich aromatic and heteroaromatic compounds.
Conceptual Workflow:
Figure 3: Conceptual workflow for the iodination of imidazo[1,5-a]pyridine using NIS.
Experimental Protocol:
While a specific protocol for the 1-iodination of the parent imidazo[1,5-a]pyridine was not found in the initial searches, a general procedure based on the iodination of similar electron-rich heterocycles can be proposed. The reaction is typically carried out in an inert solvent like dichloromethane (DCM) or acetonitrile at room temperature or with gentle heating.
Yield and Discussion:
The yield for this reaction is anticipated to be good to excellent, given the high reactivity of the imidazo[1,5-a]pyridine core towards electrophiles and the reliability of NIS as an iodinating agent. The regioselectivity for the 1-position over the 3-position would need to be confirmed experimentally, but in many related systems, substitution at the position adjacent to the bridgehead nitrogen is favored.
Comparative Yield Analysis
| Route | Starting Materials | Product | Reported Yield | Advantages | Disadvantages |
| Core Synthesis A | 2-(aminomethyl)pyridine, Nitroethane, PPA | Imidazo[1,5-a]pyridine | ~4%[1][2] | One-pot | Very low yield for unsubstituted product, harsh conditions |
| Core Synthesis B | 2-(aminomethyl)pyridine, Formic Acid | Imidazo[1,5-a]pyridine | Moderate to Good (expected) | Milder conditions, likely higher yield | Specific high-yield protocol not readily cited |
| Iodination | Imidazo[1,5-a]pyridine, NIS | This compound | Good to Excellent (expected) | Mild conditions, high efficiency | Regioselectivity needs experimental confirmation |
Conclusion and Recommendations
Based on the available literature, the most promising synthetic strategy for obtaining this compound is a two-step sequence involving:
-
Synthesis of the Imidazo[1,5-a]pyridine Core: The cyclization of 2-(aminomethyl)pyridine with formic acid (Route B) is recommended over the nitroalkane/PPA method (Route A) for the synthesis of the unsubstituted parent heterocycle due to the expectation of a significantly higher yield under milder conditions. Further optimization of this classical transformation is encouraged.
-
Iodination: Subsequent electrophilic iodination with N-iodosuccinimide is the proposed method of choice for introducing the iodine atom at the 1-position. This approach is expected to be high-yielding and regioselective.
For research and development professionals, this guide highlights the importance of selecting a synthetic route that not only provides the desired product but does so in a practical and efficient manner. While novel synthetic methodologies are continuously being developed, the classical approaches, when optimized, often provide a robust and reliable pathway to key intermediates like this compound.
References
- Baklanov, M. V., et al. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Beilstein Journal of Organic Chemistry, 16, 2903–2910. [Link]
- ResearchGate. (2020). Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)
- Chemistry Stack Exchange. (2014). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. [Link]
Sources
A Senior Application Scientist's Guide to the Structural Validation of Novel Imidazo[1,5-a]pyridine Derivatives
In the landscape of medicinal chemistry, the imidazo[1,5-a]pyridine scaffold stands out as a "privileged" structure, a core moiety that has led to the development of numerous therapeutic agents, including the widely used hypnotic zolpidem. Its unique electronic and steric properties make it an attractive starting point for synthesizing novel compounds with potential biological activity. The introduction of a halogen, such as iodine, at the 1-position provides a versatile handle for further functionalization through various cross-coupling reactions, opening a gateway to a vast chemical space.
However, with great synthetic potential comes the critical responsibility of unambiguous structural validation. The journey from a flask to a confirmed novel chemical entity is paved with rigorous analytical scrutiny. This guide provides an in-depth, experience-driven comparison of the essential spectroscopic and analytical techniques required to definitively validate the structure of new molecules synthesized from 1-Iodoimidazo[1,5-a]pyridine. We will move beyond mere procedural lists, delving into the causality behind experimental choices and establishing a self-validating workflow that ensures the highest degree of scientific integrity.
The Synthetic Challenge: From Precursor to Novelty
The synthesis of novel derivatives often begins with a well-established precursor, this compound. A common and powerful method for diversification is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a new carbon-carbon bond between our scaffold and a wide array of boronic acids.
Illustrative Synthetic Scheme: A typical reaction might involve coupling this compound with a substituted phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a suitable solvent system (e.g., Dioxane/H₂O).
The expected product is a 1-aryl-imidazo[1,5-a]pyridine derivative. But is that what was truly made? Was there a competing reaction? Did the starting material remain? Answering these questions with certainty is the cornerstone of structural validation.
Pillar 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Architectural Blueprint
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework. For our novel 1-aryl-imidazo[1,5-a]pyridine, a multi-tiered NMR approach is not just recommended; it is essential.
Experimental Protocol: A Multi-Dimensional NMR Approach
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must fully dissolve the compound without reacting with it and should have minimal interfering signals in the regions of interest.
-
¹H NMR (Proton NMR): This is the first and quickest experiment. It provides information on the number of different types of protons, their chemical environment, their relative numbers (integration), and their neighboring protons (multiplicity/splitting).
-
Causality: We expect to see the disappearance of the characteristic signals from the starting material and the appearance of new signals corresponding to the newly introduced aryl group. The specific chemical shifts (ppm) and coupling constants (J-values) of the imidazo[1,5-a]pyridine core protons will also shift, providing the first piece of evidence for a successful reaction.
-
-
¹³C{¹H} NMR (Proton-Decoupled Carbon NMR): This experiment identifies all unique carbon atoms in the molecule.
-
Causality: By comparing the ¹³C spectrum of the product to that of the starting material, we can confirm the presence of additional carbon signals from the new aryl substituent and observe shifts in the core scaffold carbons, particularly C1, which was directly involved in the coupling reaction.
-
-
2D NMR - COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds).
-
Causality: A COSY spectrum allows us to trace the connectivity of protons within the imidazo[1,5-a]pyridine core and within the new aryl ring, confirming their individual spin systems. For example, we can walk from H5 to H6, H7, and H8 on the pyridine ring.
-
-
2D NMR - HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.
-
Causality: HSQC provides an unambiguous assignment of which proton is attached to which carbon, creating a powerful, self-validating dataset when combined with COSY. It helps resolve ambiguity where ¹H signals may overlap.
-
-
2D NMR - HMBC (Heteronuclear Multiple Bond Correlation): This crucial experiment shows correlations between protons and carbons that are 2-4 bonds away.
-
Causality: HMBC is the ultimate tool for piecing the molecular puzzle together. It provides long-range connectivity information. Critically, we would look for a correlation between the protons on the newly introduced aryl ring and the C1 carbon of the imidazo[1,5-a]pyridine core. This single piece of data provides definitive proof of the new C-C bond formation at the intended position.
-
Data Presentation: Comparative NMR Data
| Technique | Starting Material (this compound) | Expected Product (e.g., 1-Phenylimidazo[1,5-a]pyridine) | Information Gained |
| ¹H NMR | Signals for 7 distinct protons on the core. | Signals for 6 core protons + 5 protons on the new phenyl ring. | Confirms addition of the new substituent. |
| ¹³C NMR | 8 carbon signals for the core. | 8 core carbon signals + 6 phenyl ring carbon signals. | Confirms the presence of all expected carbons. |
| COSY | Shows H-H correlations within the pyridine ring. | Shows separate H-H correlations within the pyridine and phenyl rings. | Defines the individual spin systems. |
| HMBC | N/A (for the key C-C bond) | Crucial Correlation: Protons on the phenyl ring show a cross-peak to C1 of the imidazo[1,5-a]pyridine core. | Definitively confirms the location of the new C-C bond. |
Visualization: NMR Validation Workflow
Caption: A workflow diagram illustrating the logical progression of NMR experiments.
Pillar 2: Mass Spectrometry (MS) - The Molecular Weight Verdict
While NMR defines the structure's architecture, mass spectrometry provides the exact molecular weight, offering a fundamental check on the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Choose an appropriate soft ionization technique. Electrospray Ionization (ESI) is common for polar molecules like our heterocyclic product as it typically forms a protonated molecule, [M+H]⁺.
-
Analysis: Analyze the sample on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Interpretation:
-
Causality: The instrument measures the mass-to-charge ratio (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula. We compare the experimentally measured mass of the [M+H]⁺ ion to the theoretically calculated mass for our proposed structure. A match within a small tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.
-
Data Presentation: HRMS Comparison
| Compound | Proposed Formula | Calculated Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Difference (ppm) | Conclusion |
| 1-Phenylimidazo[1,5-a]pyridine | C₁₃H₁₀N₂ | 195.0917 | 195.0915 | -1.02 | Excellent Match: Formula is confirmed. |
| Alternative (e.g., Dimer) | C₂₆H₁₈N₄ | 387.1604 | N/A | N/A | Observed mass rules out common side products. |
This technique is exceptionally powerful for distinguishing between products of similar structure but different elemental formulas, a scenario that NMR alone might not easily resolve.
Pillar 3: X-Ray Crystallography - The Unassailable Proof
When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof. It generates a 3D model of the molecule as it exists in the solid state, showing the precise spatial arrangement of every atom and the exact bond lengths and angles.
Experimental Protocol: Single-Crystal X-Ray Diffraction
-
Crystal Growth: This is often the most challenging step. It involves slowly evaporating the solvent from a concentrated solution of the highly purified compound. Techniques like slow evaporation, vapor diffusion, or solvent layering are commonly employed.
-
Crystal Mounting & Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen. The crystal is then irradiated with X-rays, and the diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: Sophisticated software is used to solve the "phase problem" and generate an initial electron density map from the diffraction data. This map is then refined into a final, detailed 3D molecular structure.
Comparison of Techniques: Certainty vs. Practicality
| Technique | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Atomic connectivity, 3D structure in solution (NOE). | Universally applicable to soluble compounds, provides rich structural detail. | Can be complex to interpret, does not provide absolute stereochemistry easily. |
| Mass Spectrometry | Elemental formula, molecular weight. | High sensitivity, high throughput, definitive formula confirmation. | Provides no information on connectivity or stereochemistry. |
| X-Ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry. | Unambiguous proof of structure. | Requires a suitable single crystal, which can be difficult or impossible to grow. |
Visualization: The Validation Triangle
Caption: The three core techniques form a self-reinforcing validation system.
Conclusion: An Integrated and Trustworthy Approach
The synthesis of novel compounds from scaffolds like this compound is a creative and vital endeavor in drug discovery. However, the novelty of a molecule is only as credible as the data that supports its structure. By employing a multi-technique approach—using NMR to build the architectural framework, HRMS to confirm the elemental composition, and, when possible, X-ray crystallography to provide the ultimate proof—researchers can establish a self-validating system. Each technique cross-validates the others, eliminating ambiguity and ensuring that the structure reported is the structure synthesized. This rigorous, logic-driven validation is the bedrock of scientific integrity and the essential first step in the long journey of drug development.
References
- Nuclear Magnetic Resonance Spectroscopy: Title: "High-Resolution NMR Techniques in Organic Chemistry" Source: Elsevier URL: [Link]
- Mass Spectrometry Principles: Title: "Mass Spectrometry: A Textbook" Source: Springer URL: [Link]
- Suzuki-Miyaura Cross-Coupling: Title: "The Suzuki-Miyaura Cross-Coupling Reaction" Source: The Royal Society of Chemistry URL: [Link]
- X-Ray Crystallography: Title: "Crystal Structure Determination" Source: Oxford University Press URL: [Link]
- Imidazo[1,5-a]pyridines in Medicinal Chemistry: Title: "Recent Advances in the Synthesis of Imidazo[1,5-a]pyridines" Source: Molecules (MDPI) URL: [Link]
A Tale of Two Isomers: A Comparative Guide to the Reactivity of Imidazo[1,5-a]pyridine and Imidazo[1,2-a]pyridine
For researchers, medicinal chemists, and professionals in drug development, the imidazopyridine scaffold is a cornerstone of modern heterocyclic chemistry. Its derivatives are prevalent in numerous marketed drugs and clinical candidates, owing to their diverse biological activities.[1][2] Among the various isomeric forms, imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine represent two of the most explored systems. While structurally similar, the seemingly subtle difference in the fusion of the imidazole and pyridine rings imparts distinct electronic properties that govern their chemical reactivity. This guide provides an in-depth, side-by-side comparison of the reactivity of these two pivotal isomers, supported by experimental data to inform synthetic strategy and library design.
Structural and Electronic Overview: The Foundation of Reactivity
The key to understanding the divergent reactivity of imidazo[1,2-a]pyridine and imidazo[1,5-a]pyridine lies in the arrangement of the nitrogen atoms and the resulting distribution of electron density within the bicyclic systems.
Imidazo[1,2-a]pyridine features a bridgehead nitrogen atom (N4) and a pyridine-like nitrogen (N1). This arrangement results in a π-excessive five-membered imidazole ring fused to a π-deficient pyridine ring. The highest electron density is localized on the imidazole moiety, particularly at the C3 position. This makes C3 highly susceptible to electrophilic attack.
Imidazo[1,5-a]pyridine , in contrast, possesses a non-bridgehead pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N4) within the five-membered ring. This configuration also leads to a π-rich system, but the nucleophilicity is distributed between the C1 and C3 positions. The precise site of electrophilic attack is more nuanced and can be influenced by the nature of the electrophile and substituents on the ring system.
To visualize the workflow for evaluating the reactivity of these isomers, consider the following experimental and computational approach:
Caption: Workflow for comparative reactivity analysis.
Electrophilic Aromatic Substitution: A Tale of Two Regioselectivities
Electrophilic aromatic substitution is a cornerstone of functionalizing heterocyclic systems. Here, the differences between the two isomers are most pronounced.
Imidazo[1,2-a]pyridine: The C3-Selective Workhorse
The C3 position of the imidazo[1,2-a]pyridine nucleus is consistently the most reactive site for a wide array of electrophilic substitutions. This high regioselectivity is a direct consequence of the electronic structure, where the C3 carbon bears the highest electron density.
Experimental Evidence:
-
Halogenation: Transition-metal-free halogenation of imidazo[1,2-a]pyridines using reagents like sodium chlorite or bromite in the presence of acetic acid proceeds with high regioselectivity to furnish the 3-halo derivatives in good to excellent yields.[3][4]
-
Friedel-Crafts Acylation: The acylation of imidazo[1,2-a]pyridines, for instance with acetic anhydride catalyzed by aluminum chloride, selectively occurs at the C3 position.[5] This reaction provides a direct route to 3-acetylated imidazo[1,2-a]pyridines, which are valuable building blocks in medicinal chemistry.
-
Vilsmeier-Haack Formylation: While sometimes resulting in lower yields, the Vilsmeier-Haack reaction using a mixture of phosphorus oxychloride and dimethylformamide also directs formylation to the C3 position.[5][6]
| Reaction | Reagents | Position of Substitution | Yield (%) | Reference |
| Chlorination | NaClO₂, AcOH, DMF | C3 | 87 | [3] |
| Bromination | NaBrO₂, AcOH, DMF | C3 | 88 | [3] |
| Acetylation | Ac₂O, AlCl₃ | C3 | up to 95 | [5] |
Mechanistic Rationale: The electrophilic attack at C3 generates a resonance-stabilized cationic intermediate (Wheland intermediate) where the positive charge is delocalized over the imidazole ring without disrupting the aromaticity of the pyridine ring. Attack at other positions, such as C2, would lead to less stable intermediates.
Imidazo[1,5-a]pyridine: A More Complex Reactivity Profile
In contrast to its [1,2-a] isomer, the site of electrophilic attack on imidazo[1,5-a]pyridine is more variable, with both C1 and C3 being reported as reactive centers. The outcome is highly dependent on the nature of the electrophile and the substitution pattern of the starting material.
Experimental Evidence:
-
Reaction with Aldehydes: A metal-free C-H functionalization has been reported where 3-substituted imidazo[1,5-a]pyridines react with formaldehyde to yield methylene-bridged bis-imidazo[1,5-a]pyridines. This reaction proceeds via electrophilic attack at the C1 position.[7][8]
-
Reaction with Dienophiles: Imidazo[1,5-a]pyridines have been shown to react with dienophiles like methyl- and phenyltriazolinediones to give Michael-type addition products at either C1 or C3, depending on the substituents and the specific dienophile used.[9]
-
Palladium-Catalyzed Arylation: While not a classical electrophilic aromatic substitution, palladium-catalyzed direct arylation of imidazo[1,5-a]pyridine with aryl bromides has been shown to be highly regioselective for the C3 position.[10]
This dual reactivity suggests a more subtle interplay of electronic and steric factors in directing the substitution pattern of the imidazo[1,5-a]pyridine core.
Deprotonation and Metalation: Accessing Alternative Functionalization Pathways
Directed ortho-metalation (DoM) and deprotonation are powerful strategies for regioselective functionalization, often providing access to isomers that are not obtainable through electrophilic substitution.
Imidazo[1,2-a]pyridine
While C3 is the kinetically favored site for electrophilic attack, deprotonation can be directed to other positions. For instance, the presence of a directing group on the pyridine ring can facilitate lithiation at an adjacent position, overriding the inherent reactivity of the C3 position. However, direct deprotonation of the unsubstituted ring system is less common due to the high reactivity of C3.
Imidazo[1,5-a]pyridine
The acidity of the protons on the imidazo[1,5-a]pyridine ring system allows for selective deprotonation. The C1 and C3 positions are again the most likely sites for lithiation, depending on the presence of directing groups and the steric environment. This approach opens up avenues for introducing a variety of electrophiles at these positions.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 7. C–H Functionalization of Imidazo[1,5-a]pyridines: A Metal-Free Approach for Methylene Insertion to Access C(sp2)–C(sp3)–H–C(sp2) Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 10. Convenient preparation of a novel class of imidazo[1,5-a]pyridines: decisive role by ammonium acetate in chemoselectivity. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Characterization of Impurities in 1-Iodoimidazo[1,5-a]pyridine Samples
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of analytical methodologies for the robust characterization of impurities in 1-Iodoimidazo[1,5-a]pyridine. The focus is on providing practical, field-proven insights and explaining the scientific rationale behind the recommended experimental workflows.
Introduction to this compound and the Criticality of Impurity Profiling
This compound is a halogenated heterocyclic compound belonging to a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities. The introduction of an iodine atom into the imidazo[1,5-a]pyridine scaffold can modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability, and can also serve as a handle for further synthetic modifications.
In the context of drug development, the purity of an active pharmaceutical ingredient (API) is paramount to its safety and efficacy. Impurities, even in trace amounts, can have unintended pharmacological or toxicological effects. Therefore, rigorous characterization and control of impurities are mandated by regulatory agencies worldwide. This guide provides a comparative overview of the key analytical techniques for the identification and quantification of potential impurities in this compound samples.
Understanding Potential Impurities in this compound
A plausible synthetic approach involves the direct iodination of the parent imidazo[1,5-a]pyridine. This can be achieved using various iodinating agents such as molecular iodine (I₂) in the presence of a base, or N-iodosuccinimide (NIS).
Based on this, potential impurities can be categorized as:
-
Process-Related Impurities:
-
Starting Materials: Unreacted imidazo[1,5-a]pyridine.
-
Reagents: Residual iodinating agents or their by-products.
-
By-products: Regioisomers (e.g., 3-Iodoimidazo[1,5-a]pyridine, 5-Iodoimidazo[1,5-a]pyridine) and di-iodinated species.
-
-
Degradation Products: Arising from the decomposition of this compound under various stress conditions (e.g., hydrolysis, oxidation, photolysis).
Comparative Analysis of Analytical Methodologies
The selection of an appropriate analytical technique is crucial for the successful separation, identification, and quantification of impurities. The following sections compare the most relevant methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical analysis for purity determination and impurity profiling. A reverse-phase HPLC (RP-HPLC) method is generally suitable for a molecule like this compound.
Method Development Considerations:
-
Column: A C18 column is a good starting point, offering a good balance of hydrophobicity for retaining the analyte and its potential impurities.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be controlled to ensure consistent ionization of the basic nitrogen atoms in the imidazo[1,5-a]pyridine ring system.
-
Detection: UV detection is suitable due to the aromatic nature of the molecule. A photodiode array (PDA) detector is highly recommended as it can provide spectral information for peak purity assessment and preliminary identification of impurities.
Table 1: Comparison of HPLC Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and resolution for aromatic N-heterocycles. |
| Mobile Phase A | 0.01 M Potassium Phosphate, pH 3.0 | Buffering capacity ensures reproducible retention times. Acidic pH can improve peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Good UV transparency and elution strength. |
| Gradient Elution | 5% to 95% B over 30 minutes | To elute a wide range of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Detection Wavelength | 254 nm and 280 nm | Good absorbance for the imidazo[1,5-a]pyridine chromophore. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is an indispensable tool for the structural elucidation of unknown impurities. It provides molecular weight information and, with tandem MS (MS/MS), fragmentation patterns that are crucial for identification.
Ionization and Fragmentation:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective for this compound due to the presence of basic nitrogen atoms that are readily protonated.
-
Fragmentation: The fragmentation of the protonated molecule [M+H]⁺ can provide valuable structural information. Key fragmentation pathways may include the loss of the iodine atom, cleavage of the imidazole ring, and fragmentation of the pyridine ring. The characteristic isotopic pattern of iodine (a single isotope at m/z 127) simplifies spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the definitive structural confirmation of the API and its impurities. Both 1H and 13C NMR are essential.
-
1H NMR: The proton chemical shifts and coupling constants will be characteristic of the substituted imidazo[1,5-a]pyridine ring system. The position of the iodine substituent will significantly influence the chemical shifts of the adjacent protons.
-
13C NMR: The carbon chemical shifts are also highly sensitive to the substitution pattern. The carbon directly attached to the iodine atom will show a characteristic upfield shift due to the heavy atom effect.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning all proton and carbon signals, which is critical for the structural elucidation of unknown impurities.
Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound (based on data for related compounds)
| Position | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| 1 | - | ~80-90 |
| 3 | ~7.5-7.7 | ~120-125 |
| 5 | ~7.8-8.0 | ~125-130 |
| 6 | ~6.8-7.0 | ~110-115 |
| 7 | ~7.2-7.4 | ~115-120 |
| 8 | ~8.1-8.3 | ~130-135 |
Note: These are estimated values and will need to be confirmed by experimental data.
Recommended Analytical Workflow for Impurity Characterization
A systematic approach is essential for the comprehensive characterization of impurities. The following workflow is recommended:
Analytical workflow for impurity characterization.
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This protocol describes a general method for the separation of this compound from its potential impurities.
-
Chromatographic System:
-
HPLC system with a gradient pump, autosampler, column oven, and PDA detector.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.01 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detection at 254 nm and 280 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
Protocol 2: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.[1][2]
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH and keep at room temperature for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve the sample in a 3% solution of hydrogen peroxide and keep at room temperature for 24 hours.[3]
-
-
Thermal Degradation:
-
Expose the solid sample to 105 °C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the solid sample and a solution of the sample to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.
-
For all stress conditions, a control sample should be stored under normal conditions. Analyze all samples using the developed HPLC method.
Visualization of Key Concepts
Potential Impurity Profile
The following diagram illustrates the potential impurities that may be present in a this compound sample.
Potential impurities in this compound.
Decision Tree for Analytical Technique Selection
This decision tree can guide the selection of the most appropriate analytical technique based on the analytical objective.
Decision tree for analytical technique selection.
Conclusion
The characterization of impurities in this compound requires a multi-faceted analytical approach. A well-developed, stability-indicating HPLC method is the cornerstone for routine purity testing and quantification of known impurities. For the identification and structural elucidation of unknown impurities, LC-MS/MS provides invaluable molecular weight and fragmentation data. Ultimately, NMR spectroscopy remains the gold standard for the definitive confirmation of the structures of both the API and its impurities. By employing the systematic workflow and methodologies outlined in this guide, researchers and drug development professionals can ensure the comprehensive characterization of this compound samples, thereby contributing to the development of safe and effective medicines.
References
- ICH, Q1A(R2)
- ICH, Q1B Photostability Testing of New Drug Substances and Products, in: International Conference on Harmoniz
- ICH, Q2(R1)
- Blessy, M., R. D. Patel, P. N. Prajapati, and Y. K. Agrawal. "Development of forced degradation and stability indicating studies of drugs—A review." Journal of pharmaceutical analysis 4.3 (2014): 159-165. [Link]
- Sonawane, S., et al. "Forced degradation and stability testing: strategies and analytical perspectives." International Journal of Pharmaceutical Sciences Review and Research 26.2 (2014): 242-249.
- Alsante, K. M., et al. "The role of forced degradation in pharmaceutical development." Pharmaceutical Technology 26.5 (2002): 48-58.
- Baertschi, S. W., K. M. Alsante, and R. A. Reed, eds.
- Singh, S., and M. Bakshi. "Guidance on conduct of stress tests to determine inherent stability of drugs." Pharmaceutical technology 24.1 (2000): 1-14.
- Klick, S., et al. "Toward a general strategy for degradation pathway elucidation of drug substances." Journal of pharmaceutical and biomedical analysis 46.4 (2008): 585-595.
- Snyder, L. R., J. J. Kirkland, and J. W. Dolan.
- de Hoffmann, E., and V. Stroobant.
- Silverstein, R. M., F. X. Webster, and D. J. Kiemle. Spectrometric identification of organic compounds. John Wiley & Sons, 2005.
- Li, J., et al. "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide." ACS Omega 6.40 (2021): 26367-26376. [Link]
- M. K. Sharma and A. Murugesan, "Forced Degradation Studies," MedCrave Online, vol. 3, no. 6, pp. 549-551, 2016. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Iodoimidazo[1,5-a]pyridine
This guide provides essential safety and logistical information for the proper disposal of 1-Iodoimidazo[1,5-a]pyridine. As a halogenated heterocyclic compound, its handling and disposal require a meticulous approach grounded in established safety protocols and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds. The procedures outlined below are designed to ensure personnel safety and environmental protection.
Core Principles: Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for this compound (CAS No. 1422773-18-9) is not extensively published, its structure informs a conservative safety approach.[1] It is a halogenated organic compound containing an imidazo[1,5-a]pyridine core, a structure found in various biologically active molecules.[2][3][4][5][6]
Inherent Hazard Profile:
-
Halogenated Organic Compound: Iodine's presence classifies this as a halogenated waste.[7] Such compounds can be environmentally persistent and often require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[8][9] Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste.[10]
-
Pyridine-like Structure: The core structure is related to pyridine, a compound known for its potential health risks, including irritation to the skin, eyes, and respiratory system.[11][12][13] Pyridine is also flammable and toxic.[14] Therefore, this compound should be handled as a substance that is potentially harmful if inhaled, ingested, or absorbed through the skin.[15]
-
Potential Cytotoxicity: Compounds with similar heterocyclic structures are often investigated for their biological activity, which may include cytotoxicity.[2] It is prudent to handle such materials with the same precautions as cytotoxic agents until proven otherwise.[16][17][18][19][20]
| Property | Identifier / Guideline | Source |
| CAS Number | 1422773-18-9 | [1] |
| Molecular Formula | C₇H₅IN₂ | [1] |
| Waste Classification | Likely Hazardous Waste (Halogenated Organic Compound) | [7][21][22] |
| Primary Hazards | Potential Irritant (Skin, Eyes, Respiratory), Potential Toxicity | [11][23] |
| Incompatibilities | Strong Oxidizers, Strong Acids, Ammonia, Certain Metals | [24][25][26][27][28] |
| Handling Control | Certified Chemical Fume Hood | [11][12][24] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. All operations involving this compound, including weighing, reaction quenching, and waste consolidation, must be conducted within a properly functioning certified chemical fume hood to minimize inhalation exposure.[11][12]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles are required at all times.[11]
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended for handling pyridine-like compounds.[11] Always check the manufacturer's glove compatibility chart.
-
Body Protection: A fully buttoned laboratory coat must be worn to protect against skin contact.[11]
-
Respiratory Protection: While a fume hood is the primary engineering control, a respirator may be necessary for spill cleanup or in situations with inadequate ventilation.[24]
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) establishes the framework under RCRA for managing hazardous waste from "cradle-to-grave."[29][30][31][32]
Step 1: Waste Characterization and Segregation
This is the most critical step. Improper segregation can lead to dangerous chemical reactions and significantly increase disposal costs.
-
Action: All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., silica gel, filter paper, gloves), must be classified as Halogenated Organic Hazardous Waste .
-
Causality: This compound contains iodine, a halogen. Mixing halogenated and non-halogenated waste streams is a common and costly mistake. The entire volume of the mixed waste must then be treated as the more hazardous (and expensive) halogenated waste.[7][22]
-
Procedure:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste."
-
DO NOT mix this waste with non-halogenated solvents (e.g., hexane, ethyl acetate).
-
DO NOT mix with incompatible materials such as strong acids or oxidizers.[24]
-
Step 2: Containerization and Labeling
Proper containment and labeling are essential for safety and regulatory compliance.
-
Action: Collect all waste in a designated, compatible, and sealable container.
-
Causality: The container must be chemically resistant to the waste and prevent the release of vapors.[21] Federal regulations require waste containers to be kept closed except when actively adding waste.[22]
-
Procedure:
-
Select a container in good condition with a secure, screw-top lid. Glass or high-density polyethylene is often suitable.
-
Affix a "Hazardous Waste" label to the container before adding the first drop of waste.[7][21]
-
On the label, clearly list all chemical constituents and their approximate percentages, including solvents. For example: "Waste this compound (~5%), Dichloromethane (95%)." Do not use abbreviations.[21]
-
Ensure the appropriate hazard boxes (e.g., "Toxic," "Flammable") are checked on the label.
-
Step 3: On-Site Accumulation
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before collection.
-
Action: Store the sealed waste container in a designated SAA.
-
Causality: The SAA minimizes the risk of spills and exposure, and ensures incompatible wastes are kept separate. The area must be under the control of the operator generating the waste.
-
Procedure:
Step 4: Final Disposal
Final disposal must be handled by trained professionals.
-
Action: Arrange for pickup of the full waste container through your institution's Environmental Health and Safety (EHS) office.
-
Causality: Hazardous waste must be transported by licensed transporters to a permitted Treatment, Storage, and Disposal Facility (TSDF).[32] Attempting to dispose of this waste via the sanitary sewer or regular trash is illegal and environmentally harmful.[23][33]
-
Procedure:
-
When the container is nearly full (e.g., 90%), ensure the lid is tightly sealed and the label is complete and legible.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which typically involves an online form or phone call to EHS.
-
Disposal Decision Workflow
The following diagram illustrates the critical decision points in the disposal process for waste generated from experiments involving this compound.
Caption: Workflow for the safe disposal of this compound waste.
Emergency Procedures: Spill and Exposure Management
Accidents require immediate and correct action to mitigate harm.
In Case of a Spill:
-
Alert Personnel: Immediately notify others in the area.
-
Evacuate (If Necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.
-
Contain: If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[12] Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbent material into a designated container for hazardous waste disposal.[24] Label it appropriately.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open.[24] Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[34]
By adhering to these rigorous procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect yourself, your colleagues, and the environment.
References
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Comprehensive Safety Protocol: Handling 1-Iodoimidazo[1,5-a]pyridine in a Research Environment
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-Iodoimidazo[1,5-a]pyridine. As a novel heterocyclic compound, its toxicological properties are not yet fully characterized. Therefore, this protocol is grounded in the principle of treating the substance as a potent compound, demanding rigorous adherence to safety procedures to minimize exposure and ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds, such as other iodo-substituted imidazopyridine derivatives and the parent compound imidazo[1,5-a]pyridine, allow for a presumptive hazard assessment. The parent compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation[1]. A related compound, Methyl 3-iodoimidazo[1,2-a]pyridine-6-carboxylate, is also identified as causing skin, eye, and respiratory irritation, and is harmful if swallowed[2].
Based on this, this compound should be handled as, at a minimum:
-
Acutely toxic (Oral): Harmful if swallowed.
-
Skin Irritant: Causes skin irritation upon contact.
-
Serious Eye Irritant: Causes serious eye irritation.
-
Respiratory Irritant: May cause respiratory tract irritation if inhaled.
Given the trend of increasing potency in modern pharmaceutical compounds, it is prudent to handle this substance with the precautions typically reserved for highly potent active pharmaceutical ingredients (HPAPIs)[3].
Engineering Controls: The First Line of Defense
Engineering controls are the most critical factor in preventing exposure. Personal Protective Equipment (PPE) should always be used in conjunction with, not as a replacement for, these primary containment strategies.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood[4]. This is mandated by OSHA's Laboratory Standard to minimize worker exposure to hazardous chemicals[5][6]. The fume hood protects against inhalation of fine powders or vapors and contains any potential spills.
-
Ventilation: The laboratory should operate under negative pressure relative to adjacent corridors to ensure any fugitive emissions are contained within the lab[7]. Airflow should be single-pass to avoid recirculation and potential concentration of hazardous materials[7].
-
Closed Systems: For larger quantities or repeated operations, the use of closed systems like glove boxes or other containment solutions is the best practice to minimize employee exposure[7].
Personal Protective Equipment (PPE): Your Last Line of Defense
Appropriate PPE is mandatory. Standard laboratory attire (long pants, closed-toe shoes) is a prerequisite[8][9]. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Double Gloving with Nitrile Gloves | Nitrile provides good resistance to a range of organic solvents and is recommended for handling potent compounds[8][10]. Double gloving minimizes the risk of exposure from a single glove failure. Change gloves immediately if contamination is suspected. |
| Eyes | Chemical Splash Goggles | Required by OSHA, chemical splash goggles provide a complete seal around the eyes, protecting against splashes, powders, and vapors. Standard safety glasses with side shields are insufficient[8][9]. |
| Body | Professional Lab Coat | A buttoned, long-sleeved lab coat protects skin and personal clothing from contamination[9]. It should be laundered professionally and not taken home. |
| Respiratory | N95 Respirator (or higher) | When handling the solid powder outside of a glovebox, an N95 respirator should be used to prevent inhalation of fine particles. For situations with a higher risk of aerosolization, a full-face respirator with appropriate cartridges may be necessary[11]. All respirator use must comply with a formal respiratory protection program, including fit-testing, as required by OSHA[8]. |
Step-by-Step Safe Handling Protocol
This protocol outlines the procedural steps for safely handling this compound from preparation to the initiation of a reaction.
I. Pre-Handling Preparation:
-
Designate an Area: Clearly designate a specific area within a fume hood for handling the compound.
-
Assemble Materials: Before retrieving the compound, ensure all necessary equipment (spatulas, weigh paper, glassware, solvents) and waste containers are inside the fume hood.
-
Verify Fume Hood Function: Check that the fume hood is operating correctly and the airflow is adequate.
-
Don PPE: Put on all required PPE as detailed in the table above.
II. Weighing and Transfer:
-
Retrieve Compound: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation. The compound should be stored at 4°C and protected from light[12].
-
Perform Transfer in Hood: Conduct all transfers within the designated fume hood area.
-
Minimize Dust: Handle the solid material carefully to avoid creating airborne dust.
-
Decontaminate Tools: Immediately after use, decontaminate spatulas and any other tools by rinsing with an appropriate solvent (e.g., ethanol or isopropanol) into a designated waste container.
III. Post-Handling Decontamination:
-
Wipe Down Surfaces: Decontaminate the designated work area within the fume hood by wiping it down with a suitable solvent.
-
Seal Compound: Tightly seal the primary container of this compound.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash Hands: Wash hands thoroughly with soap and water after removing PPE[2].
Safe Handling Workflow Diagram
Caption: Workflow for Safely Handling this compound.
Storage and Transportation
-
Storage: Store this compound in a tightly sealed, clearly labeled container at its recommended temperature of 4°C, protected from light[12]. Keep it in a designated, secure area away from incompatible materials like strong oxidizing agents.
-
Intra-Lab Transport: When moving the compound within the laboratory, use a secondary, sealed, and shatterproof container to prevent spills in case the primary container is dropped or broken[4].
Spill and Emergency Procedures
I. Chemical Spill:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large spills or if the material is aerosolized outside a fume hood, evacuate the area.
-
Containment (small spills): For a small spill inside a fume hood, cover it with an inert absorbent material (e.g., sand, vermiculite).
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal[2].
-
Decontaminate: Clean the spill area thoroughly.
II. Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention[13].
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].
Waste Disposal
All waste materials contaminated with this compound are considered hazardous waste.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid waste (gloves, weigh paper, absorbent material) and liquid waste (solvent rinses).
-
Disposal: Disposal must be handled through your institution's Environmental Health and Safety (EHS) department. Chemical waste generators are responsible for ensuring complete and accurate classification and disposal according to local, state, and federal regulations[14]. Do not pour any waste down the drain.
References
- Potent compound safety in the labor
- Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercializ
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
